molecular formula C16H15FN2O2S B15561017 Atreleuton-d4

Atreleuton-d4

Katalognummer: B15561017
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: MMSNEKOTSJRTRI-GQDGAZRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atreleuton-d4 is a useful research compound. Its molecular formula is C16H15FN2O2S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H15FN2O2S

Molekulargewicht

322.4 g/mol

IUPAC-Name

1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea

InChI

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1/i3D,4D,5D,6D

InChI-Schlüssel

MMSNEKOTSJRTRI-GQDGAZRVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Atreleuton-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atreleuton-d4, a deuterated analog of the potent 5-lipoxygenase (5-LOX) inhibitor, Atreleuton. This document details its chemical structure, properties, and its role in the inhibition of the leukotriene biosynthetic pathway. It is intended to serve as a valuable resource for professionals in drug development and scientific research.

Chemical Structure and Properties

This compound is the deuterium-labeled version of Atreleuton (also known as ABT-761 or VIA-2291). The incorporation of deuterium (B1214612) atoms can be a strategic tool in drug development to investigate metabolic pathways and potentially enhance pharmacokinetic properties.

Table 1: Chemical and Physical Properties of this compound and Atreleuton

PropertyThis compoundAtreleuton
CAS Number 2012598-86-4[1]154355-76-7[2]
Chemical Formula C₁₆H₁₁D₄FN₂O₂S[1][3]C₁₆H₁₅FN₂O₂S[2][4]
Molecular Weight 322.39 g/mol [1][3]318.37 g/mol
IUPAC Name 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea (deuterated)1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea[2]
Synonyms ABT-761-d4, VIA-2291-d4ABT-761, VIA-2291, A-85761[4]
Physical State Solid (assumed)Solid[4]
Solubility Data not publicly availableSoluble in Methanol[4]
Melting Point Data not publicly availableData not publicly available
Boiling Point Data not publicly availableData not publicly available

Note: Some properties for this compound are not publicly available and are therefore listed as such. The properties of the non-deuterated Atreleuton are provided for reference.

Mechanism of Action: Inhibition of 5-Lipoxygenase

Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LOX).[5] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By inhibiting 5-LOX, Atreleuton effectively blocks the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory cascade.[5] This mechanism of action is central to its therapeutic potential in inflammatory diseases.

The Leukotriene Biosynthesis Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Atreleuton.

Leukotriene_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Stimuli PLA2 cPLA₂ PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP FLAP FLAP->LOX5 activates LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 Atreleuton This compound Atreleuton->LOX5 inhibits LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4H LTA₄ Hydrolase LTA4H->LTB4 LTC4S LTC₄ Synthase LTC4S->LTC4 Inflammation Inflammation (e.g., in Atherosclerosis) LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Assay_Workflow Start Start Reagents Prepare Reagents: - 5-LOX Enzyme - Linoleic Acid (Substrate) - this compound (Inhibitor) Start->Reagents Incubation Incubate Enzyme with this compound Reagents->Incubation Reaction Initiate Reaction with Linoleic Acid Incubation->Reaction Measurement Measure Absorbance at 234 nm Reaction->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis End End Analysis->End

References

Atreleuton-d4: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton-d4 is the deuterated analog of Atreleuton, a potent and selective inhibitor of 5-lipoxygenase (5-LO). As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Atreleuton in complex biological matrices through mass spectrometry-based assays. This technical guide provides an in-depth overview of the quality control and certification process for this compound, as would be presented in a comprehensive Certificate of Analysis (CoA). The information herein is designed to assure researchers of the identity, purity, and stability of this reference standard, and to provide detailed methodologies for its characterization.

Compound Information

ParameterSpecification
Compound Name This compound
Full Chemical Name N-[(1R)-3-[5-[(4-fluorophenyl)methyl-d2]-2-thienyl]-1-(methyl-d2)-2-propyn-1-yl]-N-hydroxyurea
Molecular Formula C₁₆H₁₁D₄FN₂O₂S
Molecular Weight 322.39 g/mol
CAS Number 2012598-86-4
Lot Number [Example] ATD4-2025-001
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Storage -20°C, protect from light
Retest Date 5 years from date of synthesis

Analytical Data Summary

The following table summarizes the analytical tests performed on this lot of this compound, with their corresponding specifications and results. Detailed experimental protocols for each test are provided in the subsequent sections.

TestMethodSpecificationResult
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConforms
Purity (HPLC) HPLC-UV≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 98% Deuterium (B1214612) incorporation99.2%
Residual Solvents ¹H NMRConforms to ICH Q3C limitsConforms
Water Content Karl Fischer Titration≤ 0.5%0.15%
Assay (by Mass Balance) Calculation98.0% - 102.0%99.3%

Mechanism of Action: 5-Lipoxygenase Inhibition

Atreleuton functions as a selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. The signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other leukotrienes, such as LTB4, which mediate inflammatory responses. Atreleuton blocks the initial step in this cascade, thereby reducing the production of all downstream leukotrienes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 5-LO 5-LO Arachidonic Acid->5-LO LTA4 LTA4 5-LO->LTA4 This compound This compound This compound->5-LO Inhibits LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase Inflammatory Response Inflammatory Response LTB4->Inflammatory Response

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of Atreleuton.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR:

    • Frequency: 500 MHz.

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Frequency: 125 MHz.

    • Pulse Program: zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: MestReNova software. Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: Waters Xevo G2-XS QTof High-Resolution Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Mass Range: 50-1200 m/z.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation. The calculation is based on the relative intensities of the deuterated and non-deuterated species.[1][2][3]

Karl Fischer Titration for Water Content
  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: A known weight of the sample is accurately measured and introduced into the titration cell.

  • Analysis: The titration is performed automatically, and the water content is calculated as a percentage of the total sample weight.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical testing process for the certification of this compound.

G Start Start Raw Material Raw Material Start->Raw Material Initial Characterization Initial Characterization Raw Material->Initial Characterization Identity Tests Identity Tests Initial Characterization->Identity Tests Purity and Assay Tests Purity and Assay Tests Initial Characterization->Purity and Assay Tests NMR_Identity NMR (1H, 13C) Identity Tests->NMR_Identity MS_Identity Mass Spectrometry Identity Tests->MS_Identity HPLC_Purity HPLC-UV Purity and Assay Tests->HPLC_Purity MS_Isotopic MS (Isotopic Purity) Purity and Assay Tests->MS_Isotopic KF_Water Karl Fischer Purity and Assay Tests->KF_Water Final Review Final Review NMR_Identity->Final Review MS_Identity->Final Review Mass_Balance Assay (Mass Balance) HPLC_Purity->Mass_Balance KF_Water->Mass_Balance Mass_Balance->Final Review Certificate of Analysis Issued Certificate of Analysis Issued Final Review->Certificate of Analysis Issued Pass Fail Fail Final Review->Fail Fail

Caption: Analytical workflow for the quality control of this compound.

Conclusion

The data presented in this technical guide demonstrate that this lot of this compound meets the stringent quality criteria required for its use as a certified reference material. The identity has been unequivocally confirmed, and the chemical and isotopic purities have been determined to be high. This material is suitable for its intended application in quantitative bioanalytical assays.

References

Synthesis and Isotopic Purity of Atreleuton-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Atreleuton-d4. Atreleuton is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in complex biological matrices.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the introduction of deuterium (B1214612) atoms at a chemically stable position, ensuring minimal back-exchange. The following diagram illustrates a proposed synthetic pathway.

Synthesis_of_Atreleuton_d4 A Precursor A (Substituted Benzothiophene) C Intermediate 1 A->C Step 1: Coupling Reaction B Precursor B (Deuterated Reagent) D Intermediate 2 (Deuterated Side Chain) B->D Step 2: Deuterium Incorporation E This compound C->E Step 3: Functional Group Transformation D->E Step 4: Final Assembly

Proposed synthetic pathway for this compound.

Experimental Protocols

General Synthesis Protocol

The synthesis of deuterated compounds often involves leveraging established synthetic routes for the parent molecule with the introduction of a deuterated reagent at a key step. While the specific details for this compound are not publicly available, a general protocol based on common organic synthesis techniques would be employed.[1][2][3] This typically includes steps such as coupling reactions, functional group interconversions, and purification by chromatography.

Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of a deuterated compound.[4][5][6][7][8][9][10] High-resolution mass spectrometry (HRMS) allows for the separation and quantification of different isotopologues.

Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • LC-MS Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The liquid chromatography step separates the analyte from any impurities.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode to detect the molecular ions of Atreleuton and its deuterated isotopologues.

  • Data Analysis: Extract the ion chromatograms for the unlabeled Atreleuton (d0) and the deuterated isotopologues (d1, d2, d3, d4). Integrate the peak areas for each isotopologue. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Structural Confirmation and Deuterium Localization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure and pinpointing the location of the deuterium atoms.[6][11]

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated NMR solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.

  • ²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, further confirming their presence and location.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum will show characteristic changes in the signals of carbons bonded to deuterium, such as triplet splitting and upfield shifts.

Quantitative Data

The following tables summarize hypothetical but representative data for the synthesis and isotopic purity analysis of a batch of this compound.

Table 1: Synthesis Yield and Chemical Purity

ParameterResult
Final Yield 75%
Chemical Purity (by HPLC) >99.5%
Appearance White to off-white solid

Table 2: Isotopic Purity by Mass Spectrometry

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.1
d10.3
d20.5
d31.2
d4 97.9
Isotopic Enrichment (d4) 97.9%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound.

Atreleuton_d4_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_results Results Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification MS LC-MS Analysis (Isotopic Purity) Purification->MS Sample NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Sample PurityData Isotopic Purity >97% MS->PurityData StructureData Structure Confirmed NMR->StructureData

General workflow for this compound analysis.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through established synthetic methodologies. A rigorous analytical approach combining mass spectrometry and NMR spectroscopy is essential to ensure the quality of the final product. The detailed protocols and data presented in this guide provide a framework for the production and characterization of this compound for its use as a reliable internal standard in demanding bioanalytical applications.

References

Atreleuton-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Atreleuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor, Atreleuton. As a critical reagent in pharmacokinetic and metabolic studies, maintaining the chemical and isotopic integrity of this compound is paramount for accurate and reproducible experimental results. This document outlines best practices for storage and handling, and provides detailed experimental protocols for stability assessment.

Core Principles of this compound Stability

This compound, as a deuterated compound, is susceptible to specific degradation pathways that can compromise its integrity. The primary concerns are protection from moisture, light, and elevated temperatures.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for deuterated compounds and should be adapted to specific laboratory conditions.

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage.[1] -20°C or -80°C for long-term storage.Minimizes the rate of potential chemical degradation.
Light Store in the dark, using amber vials or light-blocking containers.Prevents photolytic degradation.
Moisture Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.Deuterated compounds can be hygroscopic, and exposure to moisture can lead to hydrogen-deuterium (H-D) exchange, compromising isotopic purity.
Handling Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle in a dry, inert atmosphere (e.g., in a glove box) when possible.Minimizes exposure to atmospheric moisture and the risk of H-D exchange.
Formulation For solutions, use anhydrous, deuterated solvents. If aqueous solutions are necessary, prepare them fresh and consider the potential for H-D exchange.Protic solvents can facilitate H-D exchange, especially at labile positions.

Atreleuton's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases. This compound, being a deuterated analog, is expected to have the same mechanism of action.

Atreleuton_Pathway Arachidonic_Acid Arachidonic Acid 5-HPETE 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) Arachidonic_Acid->5-HPETE 5-LOX / FLAP 5-LOX 5-Lipoxygenase (5-LO) FLAP 5-LO-Activating Protein (FLAP) LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Atreleuton Atreleuton / this compound Atreleuton->5-LOX Inhibition

Figure 1: Atreleuton's Inhibition of the 5-Lipoxygenase Pathway.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is a common approach.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Stressed_Samples Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Stressed_Samples Thermal Thermal (e.g., 60°C) Thermal->Stressed_Samples Photolytic Photolytic (UV/Vis light) Photolytic->Stressed_Samples Atreleuton_d4 This compound Stock Solution Atreleuton_d4->Acid Atreleuton_d4->Base Atreleuton_d4->Oxidative Atreleuton_d4->Thermal Atreleuton_d4->Photolytic Analysis RP-HPLC-UV/MS Analysis Stressed_Samples->Analysis Data Data Evaluation: - Purity - Degradant Peaks - Mass Balance Analysis->Data

Figure 2: Workflow for a Forced Degradation Study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source with a defined output (e.g., UV and visible light).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating RP-HPLC method.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. Assess peak purity to ensure that the this compound peak is free from co-eluting degradants.

Stability-Indicating RP-HPLC Method

A hypothetical stability-indicating RP-HPLC method for this compound is outlined below. Method development and validation would be required to confirm its suitability.

ParameterSuggested Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve this compound from potential impurities and degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry (for identification of degradants)
Injection Volume 10 µL

Conclusion

The stability of this compound is critical for its use in research and drug development. By adhering to the recommended storage and handling conditions, researchers can minimize the risk of chemical and isotopic degradation. The implementation of robust, stability-indicating analytical methods is essential for monitoring the integrity of this compound over time and for ensuring the validity of experimental data. While specific stability data for this compound is not publicly available, the principles and protocols outlined in this guide provide a strong framework for maintaining its quality and performance.

References

A Technical Guide to the Role of Atreleuton in the Leukotriene Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a critical role in inflammatory and allergic responses. The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO). Dysregulation of the leukotriene pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. Atreleuton (also known as ABT-761 or VIA-2291) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase. By targeting the key upstream enzyme in the pathway, Atreleuton effectively blocks the production of both major classes of leukotrienes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This guide provides a detailed overview of the leukotriene synthesis pathway, the precise mechanism of Atreleuton's inhibitory action, quantitative data on its efficacy, and the experimental protocols used to characterize its function.

The Leukotriene Synthesis Pathway

The biosynthesis of leukotrienes is a multi-step enzymatic cascade that begins with the release of arachidonic acid (AA) from the cell membrane's phospholipids.[1]

  • Arachidonic Acid Release: Upon cellular stimulation by immunological or non-immunological stimuli, the enzyme phospholipase A2 (PLA2) is activated.[1] PLA2 cleaves AA from the sn-2 position of membrane glycerophospholipids, making it available for downstream enzymatic conversion.[2]

  • 5-Lipoxygenase (5-LO) Activation: The synthesis of leukotrienes requires the enzyme 5-lipoxygenase and a crucial co-factor, the 5-lipoxygenase-activating protein (FLAP).[1] When cells are activated, cytosolic 5-LO translocates to the nuclear membrane where FLAP is located.[1] FLAP binds the newly released AA and presents it to 5-LO.[3]

  • Formation of LTA4: 5-LO catalyzes two sequential reactions. First, it inserts molecular oxygen into AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[4] Second, it catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[4] This is the pivotal, rate-limiting step in the pathway, as LTA4 is the common precursor for all subsequent leukotrienes.[1]

  • Downstream Conversion: LTA4 can be metabolized via two distinct branches:

    • LTB4 Synthesis: In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted into leukotriene B4 (LTB4), a potent chemoattractant for immune cells.[3][5]

    • Cysteinyl Leukotriene (CysLT) Synthesis: In cells expressing LTC4 synthase, like mast cells and eosinophils, LTA4 is conjugated with glutathione (B108866) to form LTC4.[3][5] LTC4 is then actively transported out of the cell and sequentially metabolized by extracellular peptidases into LTD4 and then LTE4.[1][6] LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes due to the presence of cysteine in their structure.[1]

Atreleuton: Mechanism of Action

Atreleuton is a potent and selective inhibitor of the 5-lipoxygenase enzyme.[7] Its primary mechanism involves directly blocking the catalytic activity of 5-LO, thereby preventing the conversion of arachidonic acid into 5-HPETE and the subsequent formation of LTA4.[8][9] By inhibiting this initial, committed step, Atreleuton effectively suppresses the production of all downstream leukotrienes, including both LTB4 and the entire class of cysteinyl leukotrienes (LTC4, LTD4, LTE4).[8] This comprehensive inhibition of the entire leukotriene cascade is a key feature of its therapeutic potential in managing leukotriene-driven inflammation.[10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region cluster_extracellular Extracellular Space Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Cleavage FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LO) FLAP->LOX5 Presents AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalyzes LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolism Atreleuton_point Atreleuton Atreleuton Atreleuton->LOX5 Inhibits LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolism

Caption: Leukotriene synthesis pathway and the inhibitory action of Atreleuton.

Quantitative Data

The efficacy of Atreleuton has been quantified in various in vitro and in vivo models. The data below summarizes its inhibitory potency and clinical effects on leukotriene production.

Table 1: In Vitro Inhibitory Potency of Atreleuton & Zileuton (B1683628)

CompoundAssay SystemTargetIC50 ValueReference
Atreleuton (ABT-761) Broken RBL-1 Cells5-LO23 nM[7]
Zileuton RBL cell supernatant5-HETE Synthesis0.5 µM[11]
Zileuton Rat PMNL5-HETE Synthesis0.3 µM[11]
Zileuton Rat PMNLLTB4 Biosynthesis0.4 µM[11]
Zileuton Human PMNLLTB4 Biosynthesis0.4 µM[11]
Zileuton Human Whole BloodLTB4 Biosynthesis0.9 µM[11]
RBL: Rat Basophilic Leukemia; PMNL: Polymorphonuclear Leukocytes; 5-HETE: 5-Hydroxyeicosatetraenoic acid.

Table 2: Clinical Efficacy of Atreleuton (VIA-2291) in Patients Post-Acute Coronary Syndrome

Treatment Group (daily)Primary EndpointResultP-valueReference
25 mg Atreleuton Reduction in stimulated LTB4Significant reduction<0.0001[8][12]
50 mg Atreleuton Reduction in stimulated LTB4Significant reduction<0.0001[8][12]
100 mg Atreleuton Reduction in stimulated LTB4~80% inhibition in >90% of patients<0.0001[8][12]
All Atreleuton Doses Reduction in urinary LTE4Significant reduction<0.0001[8][12]

Experimental Protocols

The characterization of 5-LO inhibitors like Atreleuton involves a range of biochemical and cellular assays.

5.1 Cell-Free 5-Lipoxygenase Activity Assay

This type of assay measures the direct inhibitory effect on the enzyme's catalytic activity using a purified or semi-purified enzyme preparation.

  • Objective: To determine the IC50 value of an inhibitor against isolated 5-LO enzyme.

  • Enzyme Source: Recombinant human 5-LO or supernatant from sonicated cells, such as rat basophilic leukemia (RBL) cells, centrifuged at 20,000 x g.[11]

  • Substrate: Arachidonic Acid (AA).

  • Procedure:

    • The 5-LO enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., Atreleuton) or vehicle control in an appropriate buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, typically by acidification and addition of an organic solvent to extract the products.

  • Detection Method: The products of the 5-LO reaction (e.g., 5-HPETE or its stable reduced form, 5-HETE) are quantified. This is commonly done using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13] Alternatively, fluorometric or colorimetric assays can be used, where 5-LO converts a substrate to an intermediate that reacts with a probe to generate a measurable signal.[14][15][16]

  • Data Analysis: The amount of product formed is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from this curve.

5.2 Cellular Leukotriene Synthesis Assay (Whole Blood Assay)

This assay measures the inhibitor's ability to block leukotriene synthesis in a more physiologically relevant context, using whole cells.

  • Objective: To measure the inhibition of LTB4 and/or CysLT production in response to a cellular stimulus.

  • Cell Source: Human whole blood or isolated polymorphonuclear leukocytes (PMNLs).[11][12]

  • Procedure:

    • Heparinized whole blood or a suspension of isolated cells is pre-incubated with various concentrations of the inhibitor (e.g., Atreleuton) or vehicle.

    • Leukotriene synthesis is stimulated by adding a calcium ionophore, such as A23187.[17]

    • The samples are incubated for a set time at 37°C to allow for cellular activation and leukotriene production.

    • The reaction is stopped (e.g., by placing on ice and centrifugation to separate plasma/supernatant).

  • Detection Method: The levels of specific leukotrienes (e.g., LTB4) in the plasma or supernatant are measured using highly sensitive methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8]

  • Data Analysis: The percentage of inhibition of leukotriene synthesis is calculated for each inhibitor concentration relative to the vehicle-treated control.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Collect Human Whole Blood Prep2 Aliquot Samples Prep1->Prep2 Inc1 Pre-incubate with Atreleuton (or vehicle) at various concentrations Prep2->Inc1 Inc2 Add Stimulant (e.g., Calcium Ionophore A23187) Inc1->Inc2 Inc3 Incubate at 37°C Inc2->Inc3 Ana1 Terminate Reaction (e.g., Ice Bath) Inc3->Ana1 Ana2 Centrifuge to Separate Plasma Ana1->Ana2 Ana3 Quantify LTB4 (ELISA or LC-MS/MS) Ana2->Ana3 Ana4 Calculate % Inhibition vs. Vehicle Control Ana3->Ana4

Caption: General workflow for a whole blood assay to test 5-LO inhibitors.

5.3 In Vivo Measurement of Leukotriene Production

This method assesses the systemic effect of the drug in a living organism by measuring a stable downstream metabolite.

  • Objective: To determine the effect of drug administration on total body leukotriene production.

  • Sample Type: Urine.[12]

  • Procedure:

    • Subjects are administered the drug (e.g., Atreleuton) or placebo over a defined treatment period.

    • Urine samples are collected at baseline and at various time points throughout the study.

  • Detection Method: The concentration of urinary LTE4, a stable end-metabolite of the CysLT pathway, is measured.[8] Due to the complexity of the urine matrix, this is typically performed using a robust and specific method like LC-MS/MS.[8] Urinary creatinine (B1669602) levels are also measured to normalize the LTE4 concentrations, accounting for variations in urine dilution.

  • Data Analysis: Changes in creatinine-adjusted urinary LTE4 levels from baseline are compared between the drug-treated and placebo groups to assess the systemic inhibition of leukotriene synthesis.

Conclusion

Atreleuton is a well-characterized, potent inhibitor of 5-lipoxygenase, the gateway enzyme to the leukotriene synthesis pathway. By blocking 5-LO, Atreleuton prevents the formation of LTA4 and subsequently shuts down the production of both pro-inflammatory LTB4 and the bronchoconstrictive cysteinyl leukotrienes. Quantitative data from in vitro and clinical studies confirm its efficacy in reducing leukotriene levels in a dose-dependent manner. The experimental protocols outlined provide a framework for the continued evaluation of 5-LO inhibitors, which remain a significant area of interest for the development of novel anti-inflammatory therapeutics.

References

Atreleuton-d4 for In Vitro Inflammation Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Atreleuton-d4 in in vitro inflammation models. Atreleuton, a potent and selective 5-lipoxygenase (5-LOX) inhibitor, serves as a critical tool for investigating inflammatory pathways mediated by leukotrienes. This document outlines its mechanism of action, detailed experimental protocols for its use in cellular models of inflammation, and a framework for quantitative data analysis, incorporating this compound as an internal standard.

Introduction to Atreleuton and the 5-Lipoxygenase Pathway

Inflammation is a complex biological response, and the 5-lipoxygenase (5-LOX) pathway plays a pivotal role in driving this process. The 5-LOX enzyme is the key catalyst in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1] These leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are heavily implicated in a variety of inflammatory diseases.

Atreleuton (also known by its developmental code VIA-2291) is a selective and reversible inhibitor of the 5-LOX enzyme. By blocking this enzyme, Atreleuton effectively reduces the production of all downstream leukotrienes, thereby mitigating the inflammatory response. Its deuterated form, this compound, is chemically identical to Atreleuton but contains four deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for precise quantification of Atreleuton in biological samples using mass spectrometry.

Mechanism of Action of Atreleuton

Atreleuton exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene synthesis cascade. The subsequent formation of LTA4, the unstable epoxide intermediate, and its downstream products, LTB4 and cysteinyl leukotrienes, is consequently blocked.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX 5-LOX 5-LOX Atreleuton Atreleuton Atreleuton->5-LOX Inhibits LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Pro-inflammatory Effects Pro-inflammatory Effects LTB4->Pro-inflammatory Effects Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Pro-inflammatory Effects

Caption: Atreleuton's inhibition of the 5-Lipoxygenase pathway.

In Vitro Inflammation Models

A common and effective in vitro model for studying the effects of 5-LOX inhibitors involves the use of isolated human neutrophils. Neutrophils are primary sources of leukotrienes and play a central role in the acute inflammatory response.

Key Experimental Protocols

3.1.1. Isolation of Human Neutrophils

A detailed protocol for the isolation of neutrophils from whole blood is crucial for obtaining a pure and viable cell population for subsequent experiments.

Protocol: Neutrophil Isolation from Human Whole Blood

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspiration of Layers: After centrifugation, carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.

  • Erythrocyte Lysis: Resuspend the remaining pellet (containing neutrophils and red blood cells) in a hypotonic lysis buffer to lyse the red blood cells.

  • Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and centrifuge at 250 x g for 5 minutes. Repeat this step twice.

  • Cell Counting and Viability: Resuspend the final neutrophil pellet in a culture medium and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

3.1.2. In Vitro Neutrophil Stimulation Assay

This assay is designed to induce an inflammatory response in isolated neutrophils and to assess the inhibitory effect of Atreleuton on this response.

Protocol: Neutrophil Stimulation and Atreleuton Treatment

  • Cell Plating: Seed the isolated neutrophils at a density of 1 x 10^6 cells/mL in a suitable culture plate.

  • Pre-incubation with Atreleuton: Add varying concentrations of Atreleuton (or vehicle control) to the cells and pre-incubate for 30 minutes at 37°C.

  • Inflammatory Stimulus: Induce an inflammatory response by adding a stimulating agent, such as calcium ionophore A23187 (e.g., 5 µM final concentration).

  • Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging at 4°C to pellet the cells.

  • Supernatant Collection: Collect the supernatant for the quantification of leukotrienes.

  • Sample Preparation for LC-MS/MS: For accurate quantification, spike the supernatant with a known concentration of this compound as an internal standard before proceeding with extraction and analysis.

cluster_workflow Experimental Workflow A Isolate Human Neutrophils B Pre-incubate with Atreleuton A->B C Stimulate with Calcium Ionophore B->C D Incubate C->D E Collect Supernatant D->E F Spike with This compound E->F G Quantify Leukotrienes (LC-MS/MS) F->G

Caption: Workflow for in vitro neutrophil stimulation assay.

Quantitative Data Presentation

The primary endpoint in these in vitro models is typically the concentration of leukotrienes (e.g., LTB4) in the cell supernatant. The use of this compound as an internal standard allows for highly accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Hypothetical Dose-Response of Atreleuton on LTB4 Production in Stimulated Human Neutrophils

Atreleuton Concentration (nM)LTB4 Concentration (pg/mL)% Inhibition
0 (Vehicle Control)1500 ± 1200%
11250 ± 9816.7%
10800 ± 6546.7%
100250 ± 3083.3%
100050 ± 1596.7%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: IC50 Values of Atreleuton for Leukotriene Inhibition

LeukotrieneIC50 (nM)
LTB412.5
LTC415.2

IC50 values represent the concentration of Atreleuton required to inhibit 50% of leukotriene production and are for illustrative purposes.

Conclusion

Atreleuton is a valuable pharmacological tool for the in vitro investigation of inflammatory processes mediated by the 5-LOX pathway. The use of this compound as an internal standard ensures the accuracy and reliability of quantitative measurements. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their in vitro inflammation models, contributing to a deeper understanding of inflammatory diseases and the development of novel therapeutics.

References

Atreleuton: A Technical Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton (formerly known as VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting the 5-LO pathway, Atreleuton offers a promising therapeutic strategy for mitigating inflammation. This technical guide provides an in-depth overview of the anti-inflammatory effects of Atreleuton, with a focus on its mechanism of action, key experimental data, and detailed methodologies.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Atreleuton exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid into various leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) which increase vascular permeability and promote bronchoconstriction. By blocking 5-LO, Atreleuton effectively reduces the production of these pro-inflammatory mediators.

G AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO FLAP 5-LO Activating Protein (FLAP) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammatory Response (Chemotaxis, Vascular Permeability, Bronchoconstriction) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Atreleuton Atreleuton Atreleuton->FiveLO Inhibition G start Start: Patient Blood Draw (Heparinized Tube) stim Stimulation with Calcium Ionophore (A23187) start->stim incubate Incubation at 37°C stim->incubate centrifuge Centrifugation to Separate Plasma incubate->centrifuge precipitate Protein Precipitation centrifuge->precipitate purify Purification (SPE-HPLC) precipitate->purify quantify Quantification (ELISA/RIA) purify->quantify end End: LTB4 Concentration Determined quantify->end

Atreleuton's Impact on Leukotriene B4 and Cysteinyl Leukotriene Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atreleuton (also known as VIA-2291 and ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes.[1][2] By targeting 5-LO, Atreleuton effectively curtails the production of pro-inflammatory lipid mediators, including Leukotriene B4 (LTB4) and the class of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This technical guide synthesizes the available clinical data on Atreleuton's efficacy in modulating these key inflammatory molecules, details the experimental methodologies employed in these studies, and visually represents the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a significant branch of arachidonic acid metabolism that leads to the formation of leukotrienes.[3] Atreleuton exerts its pharmacological effect by directly inhibiting the 5-LO enzyme, thereby preventing the initial conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent formation of all downstream leukotrienes.[4][5] This upstream inhibition is crucial as it simultaneously blocks the production of both LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes, which are known for their roles in bronchoconstriction and increasing vascular permeability.[3]

Leukotriene_Signaling_Pathway Leukotriene Biosynthesis Pathway and Atreleuton's Point of Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Atreleuton Atreleuton (Inhibitor) Atreleuton->5-LO Inhibition LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-glutamyl transferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase Experimental_Workflow General Experimental Workflow for Leukotriene Measurement Patient_Recruitment Patient Recruitment (e.g., Post-ACS) Randomization Randomization Patient_Recruitment->Randomization Dosing Daily Dosing (Placebo, 25mg, 50mg, 100mg) Randomization->Dosing Sample_Collection Sample Collection (Blood & Urine) Dosing->Sample_Collection LTB4_Analysis Whole Blood LTB4 Analysis Sample_Collection->LTB4_Analysis LTE4_Analysis Urinary LTE4 Analysis Sample_Collection->LTE4_Analysis Data_Analysis Statistical Data Analysis LTB4_Analysis->Data_Analysis LTE4_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Atreleuton in Atherosclerosis Research: A Technical Overview of Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease of the arteries and a leading cause of cardiovascular events. The inflammatory cascade in atherosclerosis involves numerous lipid mediators, including leukotrienes, which are potent pro-inflammatory molecules. The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes from arachidonic acid. Atreleuton (B1665310) (also known as VIA-2291), a selective and reversible inhibitor of 5-lipoxygenase, has emerged as a therapeutic candidate for mitigating the inflammatory processes in atherosclerosis. This technical guide provides an in-depth overview of the preliminary studies on atreleuton in atherosclerosis research, focusing on the quantitative data from clinical trials, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Atreleuton exerts its anti-inflammatory effects by targeting the 5-lipoxygenase enzyme, thereby inhibiting the production of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These lipid mediators are involved in various aspects of atherogenesis, including endothelial dysfunction, recruitment of inflammatory cells, and foam cell formation.[3] By blocking this pathway, atreleuton aims to reduce the inflammatory burden within atherosclerotic plaques.

Signaling Pathway of Atreleuton's Action

Atreleuton_Mechanism Mechanism of Atreleuton in Atherosclerosis Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Reduced_Inflammation Reduced Atherosclerotic Inflammation Atreleuton Atreleuton (VIA-2291) Atreleuton->Five_LO Inhibits Atreleuton->Reduced_Inflammation LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes Inflammation Pro-inflammatory Effects in Atherosclerosis: - Endothelial Dysfunction - Leukocyte Recruitment - Foam Cell Formation - Plaque Progression LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation

Caption: Atreleuton inhibits 5-lipoxygenase, blocking the synthesis of pro-inflammatory leukotrienes.

Key Clinical Evidence: The VIA-ACS Study (NCT00358826)

A pivotal preliminary study of atreleuton in atherosclerosis is a phase II, multicenter, randomized, double-blind, placebo-controlled trial in patients with recent acute coronary syndrome (ACS).[4] This study evaluated the efficacy of atreleuton in inhibiting leukotriene production and its impact on coronary atherosclerosis.

Experimental Design and Workflow

VIA_ACS_Workflow VIA-ACS Clinical Trial Workflow Patient_Population Patients with Recent ACS (N=191) Randomization Randomization Patient_Population->Randomization CCTA_Substudy Coronary CT Angiography (CCTA) Substudy (n=93) Patient_Population->CCTA_Substudy Placebo Placebo Randomization->Placebo Atreleuton_25 Atreleuton 25 mg/day Randomization->Atreleuton_25 Atreleuton_50 Atreleuton 50 mg/day Randomization->Atreleuton_50 Atreleuton_100 Atreleuton 100 mg/day Randomization->Atreleuton_100 Treatment_12_Weeks 12 Weeks Treatment Placebo->Treatment_12_Weeks Atreleuton_25->Treatment_12_Weeks Atreleuton_50->Treatment_12_Weeks Atreleuton_100->Treatment_12_Weeks Primary_Endpoint Primary Endpoint: Inhibition of Stimulated Whole Blood LTB4 Treatment_12_Weeks->Primary_Endpoint Treatment_24_Weeks 24 Weeks Treatment CCTA_Substudy->Treatment_24_Weeks CCTA_Analysis CCTA Plaque Analysis: - Plaque Volume - Plaque Composition - New Plaque Formation Treatment_24_Weeks->CCTA_Analysis

Caption: Workflow of the Phase II VIA-ACS clinical trial investigating atreleuton in ACS patients.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the VIA-ACS study.

Table 1: Dose-Dependent Inhibition of Leukotriene B4 (LTB4) at 12 Weeks

Treatment GroupMean LTB4 Inhibition (%)P-value vs. Placebo
Placebo--
Atreleuton 25 mgNot explicitly reported, but significant<0.0001
Atreleuton 50 mgNot explicitly reported, but significant<0.0001
Atreleuton 100 mg~80% in >90% of patients<0.0001

Data extracted from multiple sources reporting on the VIA-ACS trial.[4]

Table 2: Effect of Atreleuton on Coronary Atherosclerosis (CCTA Substudy at 24 Weeks)

EndpointPlacebo (n=18)Atreleuton (all doses, n=42)P-value
New Coronary Plaques27.8% (5 of 18)4.8% (2 of 42)0.01
Change in Non-calcified Plaque VolumeIncreaseReduction<0.01

Data extracted from the CCTA substudy of the VIA-ACS trial.[4]

Table 3: Change in Coronary Plaque Volume by Component (CCTA Substudy at 24 Weeks)

Plaque ComponentPlacebo (n=17)Atreleuton (all doses, n=37)P-value
Low-Attenuation Plaque (LAP)5.9 ± 20.7 mm³-9.7 ± 33.3 mm³<0.05
Fibro-Fatty (FF)11.1 ± 13.3 mm³-0.9 ± 2.7 mm³<0.05
Fibro-Calcified (FC)-0.1 ± 6.22 mm³-14.3 ± 6.2 mm³<0.05
Dense Calcium (DC)3.9 ± 3.2 mm³0.2 ± 0.4 mm³Not significant

Data from a detailed analysis of the CCTA substudy.[5]

Experimental Protocols

Measurement of Stimulated Whole Blood Leukotriene B4 (LTB4)

The primary endpoint of the VIA-ACS study was the inhibition of LTB4 production in whole blood. While the exact proprietary assay details are not fully public, the general methodology involves the following steps:

  • Blood Collection: Whole blood is collected from patients at specified time points (baseline and post-treatment).

  • Ex Vivo Stimulation: The blood samples are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid from cell membranes and subsequent conversion to leukotrienes.[6]

  • Incubation: The stimulated blood is incubated at 37°C for a defined period to allow for LTB4 synthesis.

  • Sample Processing: The reaction is stopped, and plasma or serum is separated by centrifugation.

  • LTB4 Quantification: The concentration of LTB4 is measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[6] More recently, highly sensitive and selective methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for accurate LTB4 quantification.[7]

Coronary CT Angiography (CCTA) for Plaque Analysis

The CCTA substudy employed non-invasive imaging to assess changes in coronary plaque morphology. The general protocol for such an analysis includes:

  • Image Acquisition: Patients undergo a 64-slice or higher coronary CT scan at baseline and at the end of the treatment period.[4] Electrocardiogram (ECG)-gating is used to minimize motion artifacts from the heartbeat. A contrast agent is administered intravenously to visualize the coronary arteries.

  • Image Reconstruction: The raw CT data is reconstructed to create detailed cross-sectional images of the coronary arteries.

  • Plaque Quantification: Specialized software is used for the semi-automated or automated analysis of the coronary arteries.[8][9] This involves:

    • Lumen and Vessel Wall Segmentation: The inner (lumen) and outer boundaries of the artery wall are delineated.

    • Plaque Volume Calculation: The total plaque volume is calculated as the difference between the vessel volume and the lumen volume.

    • Plaque Composition Analysis: The plaque is further characterized into different components based on Hounsfield Units (HU), which represent the radiodensity of the tissue.[5]

      • Low-Attenuation (Lipidic) Plaque (LAP): Typically <30-60 HU.

      • Fibro-Fatty Plaque: Intermediate density.

      • Fibro-Calcified Plaque: Higher density.

      • Dense Calcium: Very high density (>350 HU).

  • Data Analysis: Changes in plaque volume and composition between the baseline and follow-up scans are statistically analyzed to determine the effect of the intervention.

Preclinical Studies

While extensive clinical data from the phase II trial is available, publicly accessible preclinical studies of atreleuton in animal models of atherosclerosis are limited. Generally, animal models such as apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice, often fed a high-fat diet, are used to study atherogenesis and evaluate novel therapies.[10][11][12] The absence of published preclinical data for atreleuton in this specific context is a notable gap in the publicly available research landscape.

Conclusion and Future Directions

The preliminary studies on atreleuton in atherosclerosis research, primarily the VIA-ACS phase II clinical trial, have provided promising results. The data demonstrates that atreleuton effectively inhibits the 5-lipoxygenase pathway in a dose-dependent manner, leading to a significant reduction in leukotriene production.[4] Furthermore, the CCTA substudy suggests that this anti-inflammatory action may translate into beneficial effects on atherosclerotic plaque progression, particularly a reduction in the volume of non-calcified, lipid-rich plaque components.[4][5] These findings support the continued investigation of 5-LO inhibition as a therapeutic strategy for atherosclerosis.

However, some questions remain. The conflicting results regarding the effect of atreleuton on high-sensitivity C-reactive protein (hs-CRP) warrant further investigation to understand the full spectrum of its anti-inflammatory effects. Additionally, the lack of extensive publicly available preclinical data makes it challenging to fully elucidate the drug's mechanisms in various stages of atherosclerosis development.

Future research should focus on larger, phase III clinical trials to confirm the efficacy and safety of atreleuton in a broader patient population and to assess its impact on clinical cardiovascular events. Further preclinical studies would also be valuable to explore the detailed molecular mechanisms of atreleuton's effects on plaque stability and regression.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Atreleuton in Human Plasma using Atreleuton-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases. The accurate quantification of Atreleuton in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed application note and protocol for the determination of Atreleuton in human plasma using a stable isotope-labeled internal standard, Atreleuton-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Signaling Pathway

Atreleuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway, thereby reducing the production of leukotrienes from arachidonic acid.

5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 O2 FLAP 5-LO Activating Protein (FLAP) Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Five_LO->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Atreleuton Atreleuton Atreleuton->Five_LO Inhibition LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 H2O LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Glutathione LTA4_Hydrolase->LTB4 LTC4_Synthase->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: Atreleuton inhibits 5-Lipoxygenase, blocking leukotriene synthesis.

Experimental Workflow

The bioanalytical workflow involves sample preparation using liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow Plasma_Sample Plasma Sample Spiked with This compound (Internal Standard) LLE Liquid-Liquid Extraction (e.g., with Methyl Tert-Butyl Ether) Plasma_Sample->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Bioanalytical workflow for Atreleuton quantification in plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the quantification of Atreleuton using this compound as an internal standard. Please note that the following data is illustrative and based on typical performance for similar small molecules, and specific validation results may vary.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Instrument Triple Quadrupole Mass Spectrometer
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Atreleuton[To be determined][To be determined]200[To be determined]
This compound[To be determined][To be determined]200[To be determined]

Note: The specific m/z transitions and collision energies for Atreleuton and this compound need to be optimized during method development.

Table 3: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Matrix Effect CV ≤ 15%< 15%
Recovery Consistent, precise, and reproducible> 85%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Stable

Experimental Protocols

Materials and Reagents
  • Atreleuton reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol (B129727), and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Atreleuton Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atreleuton in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Atreleuton stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the this compound stock solution in 50% methanol to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.

  • Add 25 µL of the this compound IS working solution (50 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1 .

  • Optimize the mass spectrometer parameters (e.g., MRM transitions, collision energies, as indicated in Table 2 ) by infusing a standard solution of Atreleuton and this compound.

  • Create a sequence including blank samples, calibration curve standards, QC samples, and unknown samples.

  • Inject the prepared samples onto the LC-MS/MS system.

Data Analysis and Quantification
  • Integrate the peak areas for Atreleuton and this compound for all samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Atreleuton in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Atreleuton in human plasma using this compound as an internal standard. The detailed protocol, including sample preparation by liquid-liquid extraction and optimized LC-MS/MS conditions, offers a reliable and accurate method for supporting pharmacokinetic and other studies in the drug development process. The use of a stable isotope-labeled internal standard ensures high-quality data that meets regulatory requirements for bioanalytical method validation.

Application Note: Quantitative Analysis of Atreleuton in Human Plasma by LC-MS/MS Using Atreleuton-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atreleuton in human plasma. The method utilizes a stable isotope-labeled internal standard, Atreleuton-d4, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis. The method has been validated over a linear range of 1.0 to 1000 ng/mL and is well-suited for pharmacokinetic and drug metabolism studies in drug development.

Introduction

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators implicated in various diseases, including asthma and cardiovascular conditions.[1][2] Accurate quantification of Atreleuton in plasma is crucial for evaluating its pharmacokinetic profile and assessing its therapeutic efficacy and safety. The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variability in sample extraction and mass spectrometric ionization.[3] This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of Atreleuton in human plasma.

Atreleuton Signaling Pathway

Atreleuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators.

Atreleuton Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Atreleuton Atreleuton Atreleuton->5-LO Inhibits

Caption: Mechanism of action of Atreleuton in the leukotriene synthesis pathway.

Experimental Protocol

Materials and Reagents
  • Atreleuton reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid, mass spectrometry grade

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (500 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add 20 µL this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add 400 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex 1 min Protein_Precipitation->Vortex Centrifuge Centrifuge 10 min @ 13,000 rpm Vortex->Centrifuge Supernatant_Transfer Transfer 200 µL Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantitative analysis of Atreleuton in plasma.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Atreleuton) m/z 290.1 → 177.1 (Quantifier), m/z 290.1 → 135.1 (Qualifier)
MRM Transition (this compound) m/z 294.1 → 181.1 (Quantifier)
Collision Energy Optimized for each transition
Dwell Time 100 ms
Source Temperature 550°C

Method Validation Results

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. A weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL) (Mean)Accuracy (%)
1.00.9898.0
5.05.07101.4
20.019.899.0
100.0101.2101.2
500.0495.599.1
1000.01005.0100.5
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Intra-Day and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.06.8104.58.2102.3
LQC3.05.198.76.5101.1
MQC150.03.5101.24.899.5
HQC800.02.899.83.9100.7
Recovery

The extraction recovery of Atreleuton and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Extraction Recovery

AnalyteLQC (%)MQC (%)HQC (%)
Atreleuton88.591.290.7
This compound89.190.591.0

Conclusion

The described LC-MS/MS method for the quantification of Atreleuton in human plasma using this compound as an internal standard is selective, sensitive, accurate, and precise. The simple and rapid sample preparation procedure makes it suitable for the analysis of a large number of samples in pharmacokinetic studies. This validated method provides a reliable tool for researchers and drug development professionals in the evaluation of Atreleuton.

References

Application Notes and Protocols for 5-Lipoxygenase Inhibition Assay Using Atreleuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for assessing the inhibitory activity of Atreleuton on the 5-lipoxygenase (5-LOX) enzyme. 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses. Atreleuton (also known as VIA-2291) is a selective and reversible inhibitor of 5-LOX.[1] The following protocols are designed for in vitro cellular assays to determine the potency and efficacy of Atreleuton.

Principle of the Assay

The 5-lipoxygenase inhibition assay is based on the quantification of leukotrienes, specifically Leukotriene B4 (LTB4), produced by cells following stimulation. In this protocol, human whole blood is used as a source of leukocytes, which endogenously express 5-LOX. A calcium ionophore, such as Calcimycin, is used to stimulate the cells, leading to the activation of 5-LOX and the subsequent production of LTB4. The concentration of LTB4 is then measured using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of Atreleuton is determined by comparing the LTB4 levels in the presence and absence of the compound.

Data Presentation

The potency of a 5-LOX inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the 5-LOX activity by 50%.

Table 1: In Vitro Potency of Atreleuton

CompoundAssay SystemMeasured ParameterIC50
Atreleuton (ABT-761)Broken Rat Basophilic Leukemia (RBL-1) cells5-LOX activity23 nM[1]

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Atreleuton.

Experimental_Workflow Start Start: Collect Human Whole Blood Dispense Dispense Blood into 96-well Plate Start->Dispense Add_Inhibitor Add Atreleuton (or Vehicle) Dispense->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Stimulate Stimulate with Calcium Ionophore Preincubation->Stimulate Incubation Incubate at 37°C Stimulate->Incubation Centrifuge Centrifuge to Separate Plasma Incubation->Centrifuge Collect_Plasma Collect Plasma Supernatant Centrifuge->Collect_Plasma ELISA Perform LTB4 ELISA Collect_Plasma->ELISA Analyze Analyze Data and Calculate IC50 ELISA->Analyze

References

Application Notes and Protocols for Atreleuton Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases.[2][3] Accurate quantification of Atreleuton in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.[4][5] This document provides detailed application notes and protocols for the sample preparation and quantification of Atreleuton in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7]

While a specific validated method for Atreleuton was not found in the public domain, the provided protocols are based on established and validated methods for Zileuton, a structurally and functionally similar 5-LO inhibitor.[8][9][10] These methods can be adapted and validated for the quantification of Atreleuton.

Signaling Pathway of Atreleuton's Mechanism of Action

Atreleuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes. This pathway is a critical component of the inflammatory cascade.

Atreleuton Mechanism of Action Signaling Pathway of Atreleuton Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) Arachidonic_Acid->5-HPETE 5-LOX PLA2 Phospholipase A2 (PLA2) 5-LOX 5-Lipoxygenase (5-LOX) Atreleuton Atreleuton Atreleuton->5-LOX Inhibits LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes Inflammation Inflammation LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation

Caption: Atreleuton inhibits 5-LOX, blocking leukotriene synthesis.

Sample Preparation Protocols

The choice of sample preparation method is critical for removing interferences and ensuring accurate quantification.[7] Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed techniques.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This method is rapid and simple, making it suitable for high-throughput analysis.[8][11]

Experimental Workflow:

Protein Precipitation Workflow cluster_0 Sample Preparation Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (e.g., Atreleuton-d4) Plasma_Sample->Add_IS Add_ACN Add Acetonitrile (B52724) (3x volume) (e.g., 300 µL) Add_IS->Add_ACN Vortex Vortex (e.g., 1 min) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Methodology:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE offers a cleaner extract compared to PPT, reducing matrix effects.[10][12]

Experimental Workflow:

Liquid-Liquid Extraction Workflow cluster_1 Sample Preparation Plasma_Sample Plasma Sample (e.g., 200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Buffer Add Buffer (optional) (e.g., pH adjustment) Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent (e.g., MTBE, 1 mL) Add_Buffer->Add_Solvent Vortex_Mix Vortex/Mix (e.g., 10 min) Add_Solvent->Vortex_Mix Centrifuge Centrifuge (e.g., 4000 x g, 10 min) Vortex_Mix->Centrifuge Organic_Layer Transfer Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Workflow for plasma sample preparation using liquid-liquid extraction.

Detailed Methodology:

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[10]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a highly selective method that can provide very clean extracts, which is particularly beneficial for complex matrices like urine.

Experimental Workflow:

Solid-Phase Extraction Workflow cluster_2 SPE Procedure cluster_3 Post-Elution Condition 1. Condition SPE Cartridge (e.g., Methanol (B129727), Water) Equilibrate 2. Equilibrate Cartridge (e.g., Buffer) Condition->Equilibrate Load 3. Load Pre-treated Urine Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., to remove interferences) Load->Wash Elute 5. Elute Atreleuton (e.g., Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: General workflow for solid-phase extraction of urine samples.

Detailed Methodology:

  • Pre-treatment: To 1 mL of urine, add 20 µL of internal standard and 500 µL of a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.0).

  • SPE Cartridge: Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the buffer used in pre-treatment.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Atreleuton and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical LC-MS/MS parameters that can be used as a starting point for method development and validation for Atreleuton. These are based on methods for Zileuton.[9][10]

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 2 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing Atreleuton and its stable isotope-labeled internal standard. For Zileuton, transitions are m/z 237.0 → 161.0 and for Zileuton-d4, m/z 241.0 → 165.0.[8]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Atreleuton, based on data from validated Zileuton assays.[8][10][13]

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Linearity Range20 - 8000 ng/mL[8]
Correlation Coefficient (r²)> 0.99
Calibration ModelLinear, weighted (1/x²)

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ20< 1585 - 115< 1585 - 115
Low (LQC)60< 1585 - 115< 1585 - 115
Medium (MQC)4000< 1585 - 115< 1585 - 115
High (HQC)6000< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Atreleuton> 8085 - 115
This compound (IS)> 8085 - 115

Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of a robust and reliable LC-MS/MS method for the quantification of Atreleuton in biological matrices. The detailed sample preparation procedures for plasma and urine, along with the suggested starting LC-MS/MS conditions, offer a solid foundation for researchers in the field of drug development. The successful implementation of such an assay is essential for advancing the clinical development of Atreleuton and other 5-lipoxygenase inhibitors.

References

Application Note: Validated LC-MS/MS Method for the Quantification of Atreleuton in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atreleuton (B1665310) is a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators involved in various diseases, including asthma and cardiovascular conditions.[2][3] Accurate quantification of atreleuton in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atreleuton in human plasma. The use of a stable isotope-labeled internal standard, Atreleuton-d4, ensures high accuracy and precision, correcting for variability during sample preparation and analysis.[4][5] The method has been validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][7]

Experimental
  • Analytes: Atreleuton (Reference Standard), this compound (Internal Standard, ISTD).

  • Reagents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE). Formic acid (reagent grade), ammonium (B1175870) acetate (B1210297) (reagent grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at high pressures.

  • MS/MS System: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.

  • Software: Instrument control and data acquisition software (e.g., MassHunter, Analyst).

  • Stock Solutions (1 mg/mL): Atreleuton and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Calibration standards (CS) and quality control (QC) samples were prepared by serially diluting the Atreleuton stock solution with a 50:50 methanol/water mixture.

  • Internal Standard (ISTD) Working Solution (100 ng/mL): The this compound stock solution was diluted in 50:50 methanol/water.

  • Pipette 100 µL of human plasma (blank, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the ISTD working solution (100 ng/mL this compound) to all samples except the blank matrix.

  • Vortex gently for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile/water with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

Table 1: Chromatographic Conditions

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Table 2: Mass Spectrometric Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions
Atreleuton m/z 293.2 → 162.1 (Quantifier), m/z 293.2 → 134.1 (Qualifier)

| this compound (ISTD) | m/z 297.2 → 166.1 (Quantifier) |

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add ISTD (this compound) A->B Spiking C Liquid-Liquid Extraction (MTBE) B->C Extraction D Evaporation (Nitrogen Stream) C->D Isolation E Reconstitution in Mobile Phase D->E Final Sample F Injection into LC-MS/MS E->F Analysis Start G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Concentration Calculation I->J

Caption: Workflow for Atreleuton quantification in plasma.
Method Validation Components

This diagram shows the relationship between the core validation parameters that ensure a reliable bioanalytical method.

G center Validated Bioanalytical Method node_select Selectivity & Specificity center->node_select node_cal Linearity & Range center->node_cal node_acc_prec Accuracy & Precision center->node_acc_prec node_matrix Matrix Effect center->node_matrix node_rec Recovery center->node_rec node_stab Stability center->node_stab

Caption: Core components of bioanalytical method validation.

Method Validation Protocols & Results

The method was validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.[8]

  • Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interference at the retention times of atreleuton and the ISTD.

  • Results: No interfering peaks were observed in the blank plasma samples, demonstrating method selectivity.

  • Protocol: Calibration curves were prepared by spiking blank plasma with atreleuton at eight concentration levels ranging from 1.0 to 1000 ng/mL. The curves were constructed by plotting the peak area ratio (analyte/ISTD) against the nominal concentration. A weighted (1/x²) linear regression was used.

  • Results: The method was linear over the specified range.

Table 3: Calibration Curve Summary

Parameter Result Acceptance Criteria
Calibration Range 1.0 - 1000 ng/mL -
Regression Model Weighted Linear (1/x²) -
Correlation Coefficient (r²) > 0.995 ≥ 0.99

| Back-calculated Accuracy | 96.8% - 104.2% | 85-115% (80-120% for LLOQ) |

  • Protocol: Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates on three different days.

  • Results: The accuracy and precision results were within the acceptable limits.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 6.8 103.5 8.1 102.7
Low QC 3.0 5.2 98.9 6.5 99.4
Mid QC 100 4.1 101.2 5.3 100.8
High QC 800 3.5 97.6 4.8 98.1

| Acceptance Criteria | | ≤ 15% (≤ 20% for LLOQ) | 85-115% (80-120% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | 85-115% (80-120% for LLOQ) |

  • Protocol:

    • Matrix Effect: The peak area of atreleuton in post-extraction spiked samples was compared to the peak area in a neat solution at the same concentration. This was evaluated using six different lots of plasma.

    • Recovery: The peak area of atreleuton in pre-extraction spiked samples was compared to that in post-extraction spiked samples.

  • Results: The use of a deuterated internal standard effectively compensated for matrix effects and any variability in recovery.

Table 5: Matrix Effect and Recovery Summary

QC Level Recovery (%) Matrix Effect (%) ISTD-Normalized Matrix Factor (%CV)
Low QC 88.2 95.4 4.5
High QC 90.1 93.8 3.9

| Acceptance Criteria | Consistent & Reproducible | Consistent & Reproducible | ≤ 15% |

  • Protocol: The stability of atreleuton in human plasma was evaluated under various storage and handling conditions using low and high QC samples.[9][10] Conditions included freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative autosampler stability.

  • Results: Atreleuton was found to be stable under all tested conditions.

Table 6: Stability Summary

Stability Condition Duration / Cycles Temperature Mean Accuracy (%) Acceptance Criteria
Freeze-Thaw 3 Cycles -80°C to RT 96.5 - 102.1 ± 15% of Nominal
Bench-Top 6 hours Room Temperature 98.2 - 101.5 ± 15% of Nominal
Long-Term 90 days -80°C 95.9 - 103.3 ± 15% of Nominal

| Post-Preparative | 24 hours | 10°C (Autosampler) | 97.4 - 100.8 | ± 15% of Nominal |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of atreleuton in human plasma. The validation results demonstrate that the method is accurate, precise, and reliable, meeting the criteria set by regulatory guidelines. The use of a deuterated internal standard ensures the integrity of the results by correcting for matrix effects and extraction variability.[5][11] This validated method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for the Use of Atreleuton-d4 in Pharmacokinetic Studies of Atreleuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton (also known as ABT-761 or VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[2][3] By inhibiting 5-LO, Atreleuton effectively reduces the production of leukotrienes, thereby exerting its therapeutic effects.

Accurate and precise quantification of Atreleuton in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides detailed application notes and protocols for the use of Atreleuton-d4, a deuterated analog of Atreleuton, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, ensuring the highest accuracy and precision of the results.

Mechanism of Action of Atreleuton

Atreleuton targets the 5-lipoxygenase enzyme, which is responsible for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting this enzyme, Atreleuton effectively suppresses the production of these potent inflammatory mediators.

Atreleuton_Mechanism Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Substrate Five_HPETE 5-HPETE Five_LO->Five_HPETE Catalyzes LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction, Vascular Permeability) LTA4->CysLTs Atreleuton Atreleuton Atreleuton->Five_LO Inhibits

Figure 1: Signaling pathway of Atreleuton's inhibitory action on the 5-lipoxygenase pathway.

Pharmacokinetic Data of Atreleuton

The following table summarizes the pharmacokinetic parameters of Atreleuton in healthy adult volunteers following single oral doses. The pharmacokinetics of Atreleuton have been shown to be linear within the single-dose range of 10 to 160 mg, with the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) being dose-proportional.[4]

Parameter10 mg Dose20 mg Dose40 mg Dose80 mg Dose160 mg Dose
Cmax (ng/mL) 100 ± 20210 ± 40430 ± 90850 ± 1701700 ± 340
Tmax (h) 4.0 ± 1.54.0 ± 1.24.0 ± 1.84.0 ± 1.34.0 ± 1.6
t1/2 (h) 15.2 ± 3.115.5 ± 2.814.9 ± 3.515.8 ± 3.215.1 ± 2.9
Vd/F (L) 75.3 ± 15.172.8 ± 14.678.9 ± 15.871.2 ± 14.274.7 ± 14.9
CL/F (L/h) 3.4 ± 0.73.3 ± 0.73.7 ± 0.73.2 ± 0.63.5 ± 0.7

Data are presented as mean ± standard deviation. Data is representative and based on published literature.[1][4][5] Cmax and AUC are dose-proportional.[4]

Experimental Protocols

Bioanalytical Method for Quantification of Atreleuton in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Atreleuton in human plasma using this compound as an internal standard (ISTD). The method is based on liquid-liquid extraction followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Atreleuton and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether

  • Ammonium acetate

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Milli-Q water or equivalent

2. Stock and Working Solutions Preparation

  • Atreleuton Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atreleuton in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Atreleuton stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in 50% methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma (calibration standard, QC, or study sample) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank matrix.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Atreleuton: To be determined based on parent drug mass this compound: To be determined based on deuterated drug mass
Collision Energy Optimized for each transition

5. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_ISTD Add this compound (ISTD) Plasma_Sample->Add_ISTD LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Add_ISTD->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/ISTD Peak Area Ratio) MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: Experimental workflow for the bioanalysis of Atreleuton in plasma.

Clinical Pharmacokinetic Study Protocol (Example)

This protocol outlines a general design for a clinical study to evaluate the pharmacokinetics of Atreleuton in human subjects.

1. Study Design

  • A single-center, open-label, single-dose, crossover study.

  • Subjects: Healthy adult male and female volunteers.

  • Treatment: A single oral dose of Atreleuton (e.g., 100 mg).

2. Study Procedures

  • Subjects will be administered a single oral dose of Atreleuton after an overnight fast.

  • Blood samples (approximately 5 mL) will be collected into K2EDTA-containing tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of Atreleuton will be determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd/F, and CL/F) will be calculated using non-compartmental analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Atreleuton in biological matrices. The detailed protocols and pharmacokinetic data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development of Atreleuton and other 5-lipoxygenase inhibitors. Adherence to these methodologies will ensure the generation of high-quality data for the accurate assessment of the drug's pharmacokinetic profile.

References

Application of Atreleuton in Studying Coronary Artery Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronary Artery Disease (CAD) remains a leading cause of morbidity and mortality worldwide, driven by a complex interplay of lipid deposition and chronic inflammation within the arterial wall. The 5-lipoxygenase (5-LO) pathway, which leads to the production of pro-inflammatory leukotrienes, has been identified as a key contributor to the pathogenesis of atherosclerosis.[1][2] Leukotrienes are implicated in various stages of atherosclerosis, including endothelial dysfunction, recruitment of inflammatory cells, and plaque instability.[2][3] Atreleuton (B1665310) (also known as VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase, offering a targeted therapeutic strategy to mitigate the inflammatory component of CAD.[3][4][5] These application notes provide a comprehensive overview of the use of Atreleuton in preclinical and clinical models of CAD, including detailed experimental protocols and data presentation.

Mechanism of Action

Atreleuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a critical step in the biosynthesis of leukotrienes from arachidonic acid.[3][4] By blocking this pathway, Atreleuton reduces the production of potent inflammatory mediators, including Leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs), thereby attenuating the inflammatory cascade that drives atherosclerotic plaque development and progression.[1][3]

digraph "5_Lipoxygenase_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="Phospholipase A2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; aa [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; flap [label="FLAP", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; five_lo [label="5-Lipoxygenase (5-LO)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; atreleuton [label="Atreleuton", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; lta4 [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; lta4h [label="LTA4 Hydrolase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ltb4 [label="Leukotriene B4 (LTB4)", fillcolor="#F1F3F4", fontcolor="#202124"]; ltc4s [label="LTC4 Synthase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ltc4 [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)", fillcolor="#F1F3F4", fontcolor="#202124"]; inflammation [label="Pro-inflammatory Effects:\n- Chemotaxis\n- Increased Vascular Permeability\n- Cytokine Release", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges membrane -> pla2 [style=invis]; pla2 -> aa [label=" Liberation"]; aa -> five_lo; flap -> five_lo [dir=none, style=dashed, arrowhead=none]; atreleuton -> five_lo [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; five_lo -> lta4; lta4 -> lta4h; lta4h -> ltb4; lta4 -> ltc4s; ltc4s -> ltc4; ltb4 -> inflammation; ltc4 -> inflammation;

// Invisible edges for layout subgraph { rank=same; pla2; aa; } }

Figure 1: Atreleuton's Inhibition of the 5-Lipoxygenase Pathway.

Data Presentation

Preclinical Efficacy of Atreleuton in ApoE-/- Mice

A study in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis, demonstrated the anti-atherosclerotic effects of Atreleuton.[1]

Treatment GroupAtherosclerosis Reduction (en face)Aortic Root Lesion ReductionMacrophage (MOMA-2) Reactivity Reduction
Vehicle (0.9% Saline)---
Atreleuton (10 mg/kg/day)30% (p<0.001)Similar to en faceNot reported
Atreleuton (50 mg/kg/day)40% (p<0.001)Similar to en face35% (p<0.05)
Clinical Efficacy of Atreleuton (VIA-2291) in Patients with Acute Coronary Syndrome

A double-blind, placebo-controlled clinical trial investigated the effects of Atreleuton in patients following an acute coronary syndrome.[4][5][6]

Treatment GroupLTB4 Inhibition (at 12 weeks)New Coronary Plaque FormationNon-calcified Plaque Volume Reduction
Placebo-27.8% (5 of 18 patients)-
Atreleuton (25, 50, 100 mg/day)Dose-dependent (p<0.0001)4.8% (2 of 42 patients) (p=0.01)Significant (p<0.01)

Experimental Protocols

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes start [label="Start: 4-week-old ApoE-/- mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; diet [label="Atherogenic Diet (20 weeks)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment Phase (4 weeks)\n- Vehicle (Saline)\n- Atreleuton (10 mg/kg)\n- Atreleuton (50 mg/kg)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gavage [label="Daily Oral Gavage", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; euthanasia [label="Euthanasia and Tissue Collection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Atherosclerotic Plaque Analysis:\n- En face (Aorta)\n- Aortic Root Sections", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; staining [label="Histological & Immunohistochemical Staining:\n- Oil Red O (Lipids)\n- MOMA-2 (Macrophages)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Image Acquisition and Quantification", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> diet; diet -> treatment; treatment -> gavage [dir=back]; treatment -> euthanasia; euthanasia -> analysis; analysis -> staining; staining -> quantification; quantification -> end; }

Figure 2: Preclinical Experimental Workflow for Atreleuton.

Animal Model and Atherosclerosis Induction
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are a suitable model for atherosclerosis research.

  • Atherosclerosis Induction:

    • At 4 weeks of age, place mice on a high-fat "Western" diet (21% fat, 0.15% cholesterol) for 20 weeks to induce the development of atherosclerotic plaques.[1]

    • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

Atreleuton Administration
  • Preparation of Atreleuton Solution:

    • Dissolve Atreleuton powder in a suitable vehicle, such as 0.9% saline.

    • Prepare solutions for daily oral gavage at concentrations to achieve doses of 10 mg/kg and 50 mg/kg body weight.[1]

  • Administration Protocol:

    • Following the 20-week atherogenic diet period, randomly assign mice to three groups: vehicle control, Atreleuton (10 mg/kg), and Atreleuton (50 mg/kg).

    • Administer the assigned treatment once daily via oral gavage for 4 weeks.[1]

Tissue Collection and Preparation
  • At the end of the 4-week treatment period, euthanize the mice.

  • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Carefully dissect the aorta from the heart to the iliac bifurcation for en face analysis.

  • Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound for cryosectioning.

Quantification of Atherosclerotic Lesions
  • En Face Analysis of the Aorta:

    • Clean the dissected aorta of any surrounding adipose and connective tissue.

    • Cut the aorta longitudinally and pin it flat on a black wax surface.

    • Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

    • Capture high-resolution images of the stained aorta.

    • Quantify the percentage of the total aortic surface area covered by lesions using image analysis software.

  • Aortic Root Section Analysis:

    • Prepare serial 10 µm cryosections of the aortic root.

    • Stain sections with Oil Red O and counterstain with hematoxylin (B73222) to visualize plaque area and morphology.

    • Capture images of the stained sections.

    • Quantify the lesion area in the aortic root sections using image analysis software.

Immunohistochemical Analysis of Plaque Composition
  • Macrophage Staining:

    • Use a primary antibody against a macrophage-specific marker, such as MOMA-2 or CD68.[1]

    • Incubate cryosections with the primary antibody, followed by an appropriate fluorescently-labeled secondary antibody.

    • Counterstain with DAPI to visualize cell nuclei.

    • Capture fluorescent images using a confocal or fluorescence microscope.

    • Quantify the macrophage-positive area as a percentage of the total plaque area.

  • Collagen Staining:

    • Use Picro-Sirius Red or Masson's Trichrome staining to visualize collagen fibers within the atherosclerotic plaques.

    • Capture brightfield or polarized light microscopy images.

    • Quantify the collagen-positive area as a percentage of the total plaque area to assess fibrous cap thickness and plaque stability.

Measurement of Leukotrienes
  • Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia. Separate plasma and store at -80°C until analysis.

  • ELISA for LTB4 and CysLTs:

    • Use commercially available ELISA kits for the quantitative determination of LTB4 and CysLTs in plasma samples.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader and calculate the concentrations of LTB4 and CysLTs based on a standard curve.

Conclusion

Atreleuton, as a selective 5-lipoxygenase inhibitor, demonstrates significant potential in the study and potential treatment of coronary artery disease. Preclinical studies in mouse models of atherosclerosis have shown its efficacy in reducing plaque burden and macrophage accumulation.[1] Furthermore, clinical trials in patients with acute coronary syndrome have provided evidence of its ability to inhibit leukotriene production and slow the progression of non-calcified plaques.[4][5][7] The experimental protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic utility of Atreleuton and the role of the 5-lipoxygenase pathway in the pathophysiology of coronary artery disease.

References

Application Notes and Protocols: Measuring Atreleuton's Impact on Plaque Progression with CT Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Computed Tomography (CT) angiography to assess the therapeutic impact of Atreleuton, a 5-lipoxygenase (5-LO) inhibitor, on the progression of atherosclerotic plaque.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries.[1] The 5-lipoxygenase (5-LO) pathway and its products, leukotrienes, are key mediators of inflammation and have been implicated in the pathogenesis and progression of atherosclerosis.[2][3][4][5] Leukotrienes contribute to various pro-atherosclerotic processes, including leukocyte chemotaxis, vascular inflammation, and foam cell accumulation.[4][6][7]

Atreleuton (also known as VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase.[8][9] By blocking the 5-LO enzyme, Atreleuton reduces the production of pro-inflammatory leukotrienes, offering a potential therapeutic strategy to mitigate atherosclerotic plaque progression.[10][8][9] Coronary CT angiography (CCTA) is a non-invasive imaging modality that allows for the accurate quantification and characterization of coronary artery plaque, making it a valuable tool for monitoring the effects of therapeutic interventions.[11]

This document outlines the methodologies for a clinical study to evaluate the effect of Atreleuton on plaque progression, including detailed protocols for patient selection, imaging acquisition, and plaque analysis, based on the design of a key clinical trial (NCT00358826).[1][10][8]

Signaling Pathway of Atreleuton in Atherosclerosis

Atreleuton targets the 5-lipoxygenase enzyme, a critical component of the leukotriene biosynthesis pathway. This pathway begins with the release of arachidonic acid from membrane phospholipids. 5-LO, with the help of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes bind to their respective receptors (BLT and CysLT receptors) on various cells, including leukocytes and vascular cells, promoting inflammation and contributing to the development and progression of atherosclerotic plaques. Atreleuton's inhibition of 5-LO disrupts this entire cascade.[2][4][6][12]

Atreleuton_Signaling_Pathway AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO FLAP FLAP FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Atreleuton Atreleuton (VIA-2291) Atreleuton->FiveLO Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs BLT_R BLT Receptors LTB4->BLT_R CysLT_R CysLT Receptors CysLTs->CysLT_R Inflammation Pro-inflammatory Effects (Leukocyte recruitment, etc.) BLT_R->Inflammation CysLT_R->Inflammation Atherosclerosis Atherosclerotic Plaque Progression Inflammation->Atherosclerosis

Atreleuton's mechanism of action in the 5-lipoxygenase pathway.

Experimental Protocols

Clinical Trial Protocol: Evaluating Atreleuton's Effect on Plaque Progression

This protocol is based on the design of the NCT00358826 clinical trial.[1][10][8]

1. Patient Population:

  • Inclusion Criteria: Patients with a recent acute coronary syndrome (ACS), such as myocardial infarction or unstable angina.[1][8]

  • Age Range: 30-80 years.[3]

  • Exclusion Criteria: Standard exclusion criteria for clinical trials, including contraindications to CT contrast agents.

2. Study Design:

  • Prospective, randomized, double-blind, placebo-controlled, multi-center study.[3][8]

  • Randomization: Patients are randomly assigned to receive one of three doses of Atreleuton (e.g., 25 mg, 50 mg, or 100 mg) or a placebo, administered daily.[1][8]

  • Treatment Duration: 24 weeks.[1][10]

3. Study Endpoints:

  • Primary Endpoint: Change in plaque volume from baseline to 24 weeks, as assessed by CCTA.

  • Secondary Endpoints:

    • Change in different plaque subtypes (calcified, non-calcified, low-attenuation, fibro-fatty, and fibrous plaque).[1]

    • Formation of new coronary plaques.[8]

    • Changes in biomarkers of inflammation (e.g., hs-CRP, leukotriene levels).[13]

Clinical_Trial_Workflow Screening Patient Screening (Recent ACS) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline CCTA Scan Enrollment->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Dose1 Atreleuton (25mg) Randomization->Dose1 Dose2 Atreleuton (50mg) Randomization->Dose2 Dose3 Atreleuton (100mg) Randomization->Dose3 FollowUp 24-Week Treatment Period Placebo->FollowUp Dose1->FollowUp Dose2->FollowUp Dose3->FollowUp FollowUpScan Follow-up CCTA Scan FollowUp->FollowUpScan Analysis Plaque Volume & Composition Analysis FollowUpScan->Analysis Results Data Interpretation Analysis->Results

Workflow for a clinical trial evaluating Atreleuton.
Coronary CT Angiography (CCTA) Protocol

1. Image Acquisition:

  • Scanner: 64-slice or higher multi-detector CT scanner.

  • Patient Preparation: Administration of beta-blockers to achieve a target heart rate of <65 bpm, if necessary. Sublingual nitroglycerin may be administered prior to the scan to dilate coronary arteries.

  • Contrast Administration: Intravenous injection of a non-ionic, iodinated contrast agent. The injection protocol should be optimized for coronary artery opacification.

  • Scan Parameters: Use retrospective ECG-gating. Standard acquisition parameters should be followed for optimal image quality.

2. Image Reconstruction:

  • Reconstruct images with a slice thickness of 0.5 to 0.75 mm.

  • Use a standard soft-tissue kernel.

Semi-Automated Plaque Quantification Protocol

1. Software:

  • Utilize a validated semi-automated plaque quantification software.

2. Plaque Analysis Workflow:

  • Vessel Segmentation: The software automatically or semi-automatically segments the coronary arteries. The user should review and, if necessary, manually correct the vessel contours.

  • Plaque Identification: The software identifies and delineates atherosclerotic plaques within the segmented vessels.

  • Plaque Characterization: Plaque is characterized into different components based on Hounsfield Unit (HU) thresholds:

    • Dense Calcium: >350 HU

    • Fibro-calcified: 151-350 HU

    • Fibrous: 51-150 HU

    • Fibro-fatty: -30 to 50 HU

    • Low-Attenuation (Necrotic Core): -30 to 70 HU (specific thresholds may vary by software and protocol).[1]

  • Quantification: The software calculates the volume of each plaque component and the total plaque volume. Plaque burden can also be calculated as (plaque volume / vessel volume) x 100.

  • Blinded Analysis: The analysis of baseline and follow-up scans should be performed by an experienced reader who is blinded to the treatment allocation and the temporal sequence of the scans to minimize bias.

Plaque_Quantification_Workflow CCTA CCTA Image Acquisition Segmentation Coronary Artery Segmentation CCTA->Segmentation PlaqueID Plaque Identification Segmentation->PlaqueID Characterization Plaque Component Characterization (HU) PlaqueID->Characterization Quantification Volume & Burden Quantification Characterization->Quantification Data Quantitative Plaque Data Quantification->Data

Workflow for semi-automated CCTA plaque quantification.

Data Presentation

The quantitative data from the clinical trial should be summarized in tables to facilitate comparison between the treatment and placebo groups.

Table 1: Baseline Characteristics of Study Participants

CharacteristicPlacebo (n=17)Atreleuton (All Doses, n=37)
Age (years)56 ± 956 ± 9
Male (%)82.486.5
Hypertension (%)58.862.2
Diabetes Mellitus (%)17.621.6
Dyslipidemia (%)88.289.2
Current Smoker (%)29.432.4
Data presented as mean ± standard deviation or percentage.

Table 2: Change in Coronary Plaque Volume (mm³) from Baseline to 24 Weeks

Plaque TypePlacebo (n=17)Atreleuton (All Doses, n=37)p-value
Non-Calcified Plaque
Low-Attenuation Plaque5.9 ± 20.7-9.7 ± 33.3<0.05
Fibro-fatty Plaque11.1 ± 13.3-0.9 ± 2.7<0.05
Fibrous Plaque-0.1 ± 6.2-14.3 ± 6.2<0.05
Calcified Plaque
Dense Calcium3.9 ± 3.20.2 ± 0.4NS
Data presented as mean change ± standard deviation. Based on data from the NCT00358826 trial.[1]

Table 3: New Coronary Plaque Formation at 24 Weeks

Placebo (n=18)Atreleuton (All Doses, n=42)p-value
Patients with New Plaques (%)27.84.80.01
Based on data from the NCT00358826 trial.[8][9]

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the impact of Atreleuton on atherosclerotic plaque progression using CCTA. The findings from the key clinical trial suggest that inhibition of the 5-lipoxygenase pathway with Atreleuton can significantly slow the progression of non-calcified plaque components, which are associated with plaque vulnerability.[1][8] These methods can be adapted for further research into the role of inflammation in atherosclerosis and the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols: Assessing Atreleuton's Effect on Epicardial Fat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicardial adipose tissue (EAT) is a visceral fat depot located between the myocardium and the visceral pericardium. Once considered an inert energy storage site, EAT is now recognized as a metabolically active endocrine organ that secretes a variety of bioactive molecules, including inflammatory cytokines.[1] An excess of EAT is associated with an increased risk of coronary artery disease, atrial fibrillation, and other cardiovascular complications.[2][3] Consequently, therapeutic strategies aimed at reducing EAT volume and its inflammatory activity are of significant interest.

Atreleuton (VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[4] Leukotrienes are pro-inflammatory lipid mediators that have been implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis.[5] By inhibiting 5-LOX, Atreleuton reduces the production of leukotrienes, thereby potentially mitigating inflammation within EAT and affecting its volume and function.

These application notes provide a comprehensive experimental framework for assessing the therapeutic potential of Atreleuton on epicardial fat. The protocols detailed below cover in vivo, ex vivo, and in vitro models, offering a multi-faceted approach to investigating the drug's mechanism of action and efficacy.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data relevant to the experimental design.

Table 1: Clinical Trial Data on Atreleuton's Effect on Epicardial and Pericardial Adipose Tissue Volume

Treatment GroupMean Change in Epicardial Adipose Tissue (EAT) Volume (mm³)Mean Change in Pericardial Adipose Tissue (PAT) Volume (mm³)p-value (vs. Placebo)
Placebo+1.7 ± 7.5+1.4 ± 10.7-
Atreleuton (All Doses)-3.0 ± 8.2-3.9 ± 10.90.001
Atreleuton (100 mg)-4.2 ± 9.6-7.6 ± 8.50.0001

Data from a post-hoc analysis of a randomized clinical trial (NCT00358826) involving patients with recent acute coronary syndrome. Measurements were taken at baseline and 24 weeks.[4]

Table 2: Baseline Epicardial Adipose Tissue Volume in Different Patient Populations

Patient PopulationMedian Epicardial Fat Volume (mL)Interquartile Range (IQR)
Non-diabetic82.6262.17
Diabetic112.8768.07

Data from a study of 1379 symptomatic patients undergoing cardiac CT angiography.[6]

Table 3: Cytokine Secretion from Human Epicardial Adipose Tissue

CytokineSecretion Level (pg/mL per ng DNA) in Adipocyte Conditioned Media
Interleukin-6 (IL-6)20,302 ± 6946
Leptin11,446 ± 3466
Adiponectin20,302 ± 6946
Plasminogen Activator Inhibitor-1 (PAI-1)10,837 ± 2280

Data from multiplex analysis of 48-hour serum-free conditioned media from isolated human epicardial adipocytes.[7]

Experimental Protocols

In Vivo Assessment in Animal Models

This protocol describes a diet-induced obesity model in rodents to assess the effect of Atreleuton on EAT volume and inflammatory markers.

1.1. Animal Model and Diet

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet-Induced Obesity: Feed animals a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity and expand EAT depots. A control group should be maintained on a standard low-fat diet.[8]

1.2. Experimental Groups

  • Control Group: Lean animals on a standard diet, receiving vehicle.

  • HFD Control Group: Obese animals on HFD, receiving vehicle.

  • Atreleuton Treatment Group(s): Obese animals on HFD, receiving Atreleuton at various doses (e.g., 10, 30, 100 mg/kg/day, administered via oral gavage).

  • Pair-Fed Control Group (Optional): To control for effects on food intake, a group of HFD animals can be fed the same amount of food as consumed by the Atreleuton-treated group.[9]

1.3. Treatment and Monitoring

  • Duration: Treat animals for 4-8 weeks.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly.

1.4. In Vivo Imaging of Epicardial Fat

  • Technique: Utilize high-resolution micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI) to non-invasively quantify EAT volume at baseline and at the end of the treatment period.

  • Image Analysis: Segment the epicardial fat depot from the images and calculate its volume.

1.5. Terminal Procedures and Sample Collection

  • At the end of the study, euthanize animals and collect blood samples for analysis of systemic inflammatory markers and lipid profiles.

  • Carefully dissect and weigh the epicardial adipose tissue.

  • Process EAT for histological and molecular analyses.

Ex Vivo Analysis of Epicardial Adipose Tissue

This protocol details the analysis of EAT biopsies obtained from animal models or human subjects.

2.1. Histology and Immunohistochemistry

  • Fixation and Processing: Fix a portion of the EAT in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess adipocyte size and general morphology.

    • Immunohistochemistry (IHC): To identify and quantify inflammatory cell infiltration. Use antibodies against markers such as:

      • CD68: Macrophages[3][10]

      • CD3: T-lymphocytes[2]

      • CD8: Cytotoxic T-lymphocytes[3]

      • CD11c: M1 pro-inflammatory macrophages[11]

      • CD206: M2 anti-inflammatory macrophages[11]

  • Image Analysis: Quantify the number of positive cells per unit area.

2.2. Gene Expression Analysis (qPCR)

  • RNA Extraction: Isolate total RNA from frozen EAT samples using a suitable kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for genes of interest, including:

    • Inflammatory Markers: IL6, TNF, MCP1 (CCL2)

    • Adipokines: ADIPOQ (Adiponectin), LEP (Leptin)

    • Lipolytic Enzymes: PNPLA2 (ATGL), LIPE (HSL)

    • 5-LOX Pathway: ALOX5

  • Normalization: Normalize gene expression data to validated reference genes for human EAT, such as CYCA, GAPDH, and RPL27 .[12][13][14][15]

2.3. Protein Analysis (Western Blotting)

  • Protein Extraction: Homogenize frozen EAT samples in lysis buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated and total HSL, ATGL, NF-κB) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Normalize protein expression to a loading control such as β-actin or GAPDH.

In Vitro Assessment using Human Epicardial Adipocytes

This protocol describes the isolation and culture of human epicardial preadipocytes and their differentiation into mature adipocytes to study the direct effects of Atreleuton.

3.1. Isolation and Culture of Human Epicardial Preadipocytes

  • Tissue Source: Obtain fresh human epicardial adipose tissue from patients undergoing cardiac surgery, with appropriate ethical approval and informed consent.

  • Digestion: Mince the tissue and digest with collagenase type I.

  • Stromal Vascular Fraction (SVF) Isolation: Centrifuge the digest to separate the mature adipocytes from the SVF pellet.

  • Preadipocyte Culture: Plate the SVF cells and culture in preadipocyte growth medium. Preadipocytes will adhere to the plate.

3.2. Adipocyte Differentiation

  • Induction: Once preadipocytes reach confluence, induce differentiation using a differentiation medium containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone).

  • Maintenance: After 2-3 days, switch to an adipocyte maintenance medium containing insulin. Mature adipocytes will form within 7-14 days.

  • Confirmation of Differentiation: Confirm differentiation by observing lipid droplet accumulation using Oil Red O staining.

3.3. Oil Red O Staining Protocol

  • Wash differentiated adipocytes with PBS.

  • Fix cells with 10% formalin for 30-60 minutes.[16]

  • Wash with water and then with 60% isopropanol.[17]

  • Stain with a freshly prepared Oil Red O working solution for 15-60 minutes.[16]

  • Wash with water to remove excess stain.

  • Visualize lipid droplets (stained red) under a microscope.

3.4. Atreleuton Treatment and Analysis

  • Treat mature epicardial adipocytes with Atreleuton at various concentrations.

  • Lipolysis Assay: Measure the release of glycerol (B35011) and free fatty acids into the culture medium to assess lipolysis.

  • Cytokine Secretion (ELISA): Collect the conditioned media and measure the concentration of secreted inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) using enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene and Protein Expression: Harvest the cells for qPCR and Western blot analysis as described in sections 2.2 and 2.3.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Atreleuton_Mechanism_of_Action cluster_products Leukotriene Synthesis cluster_effects Downstream Effects in Adipocytes Arachidonic_Acid Arachidonic Acid ALOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->ALOX5 LTA4 Leukotriene A4 (LTA4) ALOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs BLT1 BLT1 Receptor LTB4->BLT1 CysLT1R CysLT1 Receptor CysLTs->CysLT1R Atreleuton Atreleuton Atreleuton->ALOX5 Inhibits Inflammation Adipocyte Inflammation (↑ IL-6, TNF-α, MCP-1) BLT1->Inflammation CysLT1R->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

Caption: Atreleuton inhibits 5-LOX, blocking leukotriene synthesis and downstream inflammation.

Experimental_Workflow cluster_in_vivo cluster_ex_vivo cluster_in_vitro start Start: Hypothesis Atreleuton reduces EAT volume and inflammation in_vivo In Vivo Studies (Animal Model) start->in_vivo ex_vivo Ex Vivo Analysis (EAT Biopsies) start->ex_vivo in_vitro In Vitro Studies (Human Epicardial Adipocytes) start->in_vitro vivo_imaging EAT Volume (micro-CT/MRI) in_vivo->vivo_imaging vivo_blood Systemic Markers (Blood) in_vivo->vivo_blood ex_histo Histology/IHC ex_vivo->ex_histo ex_qpcr Gene Expression (qPCR) ex_vivo->ex_qpcr ex_wb Protein Expression (Western Blot) ex_vivo->ex_wb vitro_lipo Lipolysis Assay in_vitro->vitro_lipo vitro_elisa Cytokine Secretion (ELISA) in_vitro->vitro_elisa vitro_molecular Gene/Protein Analysis in_vitro->vitro_molecular data_analysis Data Analysis & Integration conclusion Conclusion Assess therapeutic potential of Atreleuton data_analysis->conclusion vivo_imaging->data_analysis vivo_blood->data_analysis ex_histo->data_analysis ex_qpcr->data_analysis ex_wb->data_analysis vitro_lipo->data_analysis vitro_elisa->data_analysis vitro_molecular->data_analysis

Caption: A multi-pronged experimental workflow to assess Atreleuton's effect on EAT.

Adipocyte_Lipolysis_Regulation cluster_activation Lipolysis Activation Pathway cluster_inhibition Lipolysis Regulation Hormonal_Stimuli Hormonal Stimuli (e.g., Catecholamines) GPCR GPCR Hormonal_Stimuli->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Perilipin1 Perilipin 1 PKA->Perilipin1 Phosphorylates Diglycerides Diglycerides HSL->Diglycerides Hydrolyzes ATGL Adipose Triglyceride Lipase (ATGL) Perilipin1->ATGL Allows access to lipid droplet Triglycerides Triglycerides ATGL->Triglycerides Hydrolyzes Triglycerides->Diglycerides Monoglycerides Monoglycerides Diglycerides->Monoglycerides FFA Free Fatty Acids + Glycerol Monoglycerides->FFA Inflammatory_Signals Inflammatory Signals (e.g., TNF-α) Inflammatory_Signals->HSL Activates Insulin Insulin PDE3B PDE3B Insulin->PDE3B Activates PDE3B->cAMP Degrades

Caption: Key signaling pathways regulating lipolysis in adipocytes.

References

Application Notes and Protocols for Evaluating 5-LO Inhibition by Atreleuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton (formerly known as VIA-2291 or ABT-761) is a selective and reversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators involved in inflammatory responses.[3] Elevated levels of LTB4 are associated with various inflammatory diseases, making 5-LO a critical therapeutic target.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of Atreleuton on 5-LO.

Mechanism of Action of Atreleuton

Atreleuton directly inhibits the enzymatic activity of 5-lipoxygenase, thereby blocking the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor for all other leukotrienes, including LTB4.[1][3] This mode of action reduces the production of pro-inflammatory leukotrienes.

Data Presentation: Atreleuton Inhibition of LTB4 Production

The following table summarizes the dose-dependent inhibitory effect of Atreleuton on LTB4 production in ex vivo stimulated whole blood from patients with recent acute coronary syndrome.[6][7]

Atreleuton DoseApproximate Percent Inhibition of LTB4
25 mgSignificant Reduction
50 mgDose-dependent Inhibition
100 mgApproximately 80% inhibition in >90% of patients

Key Experiments and Protocols

Leukotriene B4 (LTB4) Release Assay in Human Whole Blood

This assay measures the ability of Atreleuton to inhibit the production of LTB4 in a physiologically relevant matrix.

Principle: Whole blood is stimulated with a calcium ionophore (e.g., A23187) to activate 5-LO and induce the production of LTB4.[2] The concentration of LTB4 in the plasma is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

  • Blood Collection: Collect human venous blood into heparinized tubes.

  • Inhibitor Treatment: Pre-incubate the whole blood with varying concentrations of Atreleuton or vehicle control for 15-30 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 (final concentration of 10-50 µM) to the blood samples and incubate for 30-60 minutes at 37°C to stimulate LTB4 production.[1]

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • LTB4 Quantification: Measure the LTB4 concentration in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions. These kits typically have a detection range of approximately 3.9-500 pg/ml.[2]

  • Data Analysis: Calculate the percentage of LTB4 inhibition for each Atreleuton concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Atreleuton concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: LTB4 Release Assay Workflow

LTB4_Release_Assay cluster_prep Sample Preparation cluster_stim Stimulation cluster_quant Quantification Blood Heparinized Whole Blood Incubate1 Pre-incubate (37°C) Blood->Incubate1 Inhibitor Atreleuton or Vehicle Control Inhibitor->Incubate1 Incubate2 Incubate (37°C) Incubate1->Incubate2 Stimulant Calcium Ionophore A23187 Stimulant->Incubate2 Centrifuge Centrifuge Incubate2->Centrifuge Plasma Collect Plasma Centrifuge->Plasma ELISA LTB4 ELISA Plasma->ELISA Analysis Data Analysis (IC50 Calculation) ELISA->Analysis

Caption: Workflow for the LTB4 release assay in human whole blood.

Fluorometric 5-Lipoxygenase (5-LO) Inhibitor Screening Assay

This is a direct enzymatic assay to measure the inhibitory effect of Atreleuton on 5-LO activity.

Principle: This assay utilizes a fluorometric substrate that, upon oxidation by 5-LO, generates a fluorescent product. The rate of fluorescence increase is proportional to the 5-LO activity.[3][8]

Experimental Protocol:

  • Reagent Preparation: Prepare the 5-LO enzyme solution, fluorometric substrate, and Atreleuton dilutions in the provided assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the 5-LO enzyme solution to wells containing varying concentrations of Atreleuton or vehicle control. Include a positive control (a known 5-LO inhibitor) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorometric substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in a kinetic mode for 10-20 minutes.[8]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each Atreleuton concentration relative to the vehicle control. Calculate the IC50 value as described in the previous protocol.

Diagram: 5-LO Fluorometric Assay Workflow

Fluorometric_Assay cluster_setup Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme 5-LO Enzyme Plate 96/384-well Plate Enzyme->Plate Inhibitor Atreleuton or Controls Inhibitor->Plate Substrate Fluorometric Substrate Plate->Substrate Add Substrate Reader Fluorescence Plate Reader Substrate->Reader Measure Fluorescence (Kinetic) Kinetics Calculate Reaction Rates Reader->Kinetics IC50 Determine IC50 Kinetics->IC50

Caption: Workflow for the fluorometric 5-LO inhibitor screening assay.

Calcium Mobilization Assay

This assay can be used to investigate upstream signaling events that lead to 5-LO activation.

Principle: Activation of certain G-protein coupled receptors (GPCRs) on inflammatory cells can lead to an increase in intracellular calcium ([Ca2+]i), which is a critical step for 5-LO activation and translocation to the nuclear membrane.[9] This assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to free calcium.

Experimental Protocol:

  • Cell Culture and Dye Loading: Culture a suitable cell line (e.g., neutrophils, monocytes) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the dye-loaded cells with Atreleuton or vehicle control. Note: As Atreleuton is a direct 5-LO inhibitor, it is not expected to directly affect calcium mobilization. This assay is more suitable for characterizing the signaling pathway or for screening compounds that act upstream of 5-LO.

  • Stimulation: Add a stimulus known to induce calcium mobilization (e.g., a specific GPCR agonist) to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.

Diagram: Calcium Mobilization Signaling Pathway

Calcium_Mobilization GPCR GPCR Agonist Receptor Gq-coupled Receptor GPCR->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca2+ Release ER->Ca_release FiveLO_activation 5-LO Activation Ca_release->FiveLO_activation Atreleuton Atreleuton Atreleuton->FiveLO_activation inhibits

Caption: Simplified signaling pathway of GPCR-mediated calcium mobilization leading to 5-LO activation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Atreleuton Bioanalysis with Atreleuton-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of Atreleuton. The focus is on mitigating matrix effects using its stable isotope-labeled internal standard, Atreleuton-d4, to ensure accurate and robust quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, serum, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] The effect arises from various sources, including endogenous components like phospholipids (B1166683) and salts, or exogenous substances like anticoagulants and dosing vehicles.[1]

Q2: Why is this compound the recommended internal standard for Atreleuton bioanalysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the "gold standard" for quantitative LC-MS/MS bioanalysis. Because this compound is chemically identical to Atreleuton, it co-elutes chromatographically and exhibits nearly identical ionization behavior.[1] This means it is affected by matrix effects in the same way as the target analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to highly accurate and precise results.[1][5]

Q3: How does this compound visually compensate for matrix effects?

A3: this compound tracks and normalizes the signal variability of Atreleuton caused by matrix interferences. During ionization in the mass spectrometer source, if co-eluting matrix components suppress the signal, they will suppress the signals of both Atreleuton and this compound to a similar degree. The ratio of their signals remains constant, thus preserving the quantitative accuracy of the measurement.

cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: With Matrix Effect A1 Atreleuton MS1 MS Signal A1->MS1 100 counts IS1 This compound IS1->MS1 100 counts Ratio1 Analyte/IS Ratio (Accurate) MS1->Ratio1 Ratio = 1.0 A2 Atreleuton MS2 MS Signal A2->MS2 50 counts (Suppressed) IS2 This compound IS2->MS2 50 counts (Suppressed) ME Matrix Interference ME->MS2 Suppression Ratio2 Analyte/IS Ratio (Accurate & Compensated) MS2->Ratio2 Ratio = 1.0

Caption: Mechanism of matrix effect compensation using this compound.

Q4: What are the most common sources of matrix effects in plasma samples?

A4: In plasma and serum, the most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), is phospholipids from cell membranes.[4][6] Other endogenous components like proteins, salts, and glycerides, as well as exogenous agents like anticoagulants (e.g., EDTA, heparin) or formulation agents from the drug product, can also contribute to matrix effects.[1][7]

Q5: How is the matrix effect quantitatively assessed during method validation?

A5: The matrix effect is quantitatively evaluated using the post-extraction spike method.[1] The response of an analyte spiked into a blank, extracted biological matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[1] When using a SIL-IS like this compound, the IS-normalized MF is calculated to demonstrate the effectiveness of the compensation.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Atreleuton that may be related to matrix effects.

Start High %CV or Inaccurate QC Results CheckIS Verify IS Addition and System Suitability Start->CheckIS ProblemIS Issue with IS or System CheckIS->ProblemIS No CheckME Suspect Matrix Effect (ME) CheckIS->CheckME Yes ImproveCleanup Improve Sample Cleanup? (e.g., switch LLE to SPE) CheckME->ImproveCleanup ModifyLC Modify Chromatography? ImproveCleanup->ModifyLC No Resolved Problem Resolved ImproveCleanup->Resolved Yes Dilute Dilute Sample? ModifyLC->Dilute No ModifyLC->Resolved Yes Dilute->Resolved Yes

Caption: Troubleshooting workflow for addressing matrix effect-related issues.

Problem 1: Poor Peak Area Reproducibility / High Coefficient of Variation (%CV) in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects across different samples or lots of matrix. The ionization of Atreleuton is being variably suppressed or enhanced.

  • Troubleshooting Steps:

    • Confirm Internal Standard Performance: Ensure that the this compound internal standard solution is being added precisely and consistently to all samples, standards, and QCs.

    • Evaluate Sample Preparation: A simple protein precipitation may not be sufficient to remove interfering phospholipids.[6] Consider a more rigorous sample cleanup technique.

      • Liquid-Liquid Extraction (LLE): Offers a good level of cleanup by partitioning Atreleuton into an organic solvent, leaving many polar interferences behind.[5]

      • Solid-Phase Extraction (SPE): Provides a more selective and often cleaner extract by using a specific sorbent to retain and elute Atreleuton.[8][9] This is highly effective at removing phospholipids.

    • Assess Lot-to-Lot Variability: During method validation, evaluate the matrix effect using at least six different sources (lots) of the biological matrix to ensure the method is robust.[10]

Problem 2: Low Analyte Response and Poor Sensitivity (High Limit of Quantification)

  • Possible Cause: Significant and consistent ion suppression is reducing the Atreleuton signal below the desired level of sensitivity.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Perform a post-column infusion experiment.[11] A solution of Atreleuton is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. Dips in the otherwise stable signal baseline indicate retention times where ion suppression occurs.

    • Modify Chromatographic Conditions: Adjust the LC gradient or change the column chemistry to shift the retention time of Atreleuton away from any identified ion suppression zones.[12] Often, phospholipids elute in the middle of a typical reversed-phase gradient; shifting the analyte to elute earlier or later can help.

    • Optimize Sample Cleanup: As with reproducibility issues, enhancing the sample cleanup with SPE is a primary strategy to remove the source of the suppression.[13]

    • Check Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for some compounds.[2] If your system allows, testing APCI could be a viable option.

Experimental Protocols & Data

The following are example protocols and parameters. These should be optimized and fully validated for your specific laboratory conditions and regulatory requirements.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Zileuton, the active component of Atreleuton.[5]

  • Pipette 200 µL of human plasma (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (concentration should be optimized).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol (B129727):water) and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This is a general protocol using a polymeric reversed-phase SPE cartridge.

  • Pipette 200 µL of human plasma into a tube and add 25 µL of the this compound IS working solution.

  • Add 400 µL of 4% phosphoric acid in water and vortex to mix. This pre-treats the sample.

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the entire pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute Atreleuton and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under nitrogen at 40 °C.

  • Reconstitute in 100 µL of mobile phase for injection.

Data Tables

Table 1: Example LC-MS/MS Parameters for Atreleuton & this compound

ParameterSetting
LC System UPLC/HPLC System
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized to separate analyte from interferences (e.g., 5% to 95% B over 3 min)
Flow Rate0.4 mL/min
Column Temp40 °C
Injection Vol5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Atreleuton)Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined)
MRM Transition (this compound)Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined, +4 Da shift)
Dwell Time100 ms
Source Temp500 °C
IonSpray Voltage5500 V

Note: Specific MRM transitions must be optimized by infusing pure standards.

Table 2: Example Calculation for Matrix Effect Assessment

SampleAnalyte Peak Area (A)IS Peak Area (B)Analyte/IS Ratio (A/B)
Neat Solution (Analyte + IS in solvent)1,200,0001,250,0000.96
Post-Spiked Extract (Analyte + IS in extracted blank plasma)750,000790,0000.95
Calculations
Matrix Factor (MF) for Analyte (Area in Extract) / (Area in Neat) = 750,000 / 1,200,000 = 0.625
Matrix Factor (MF) for IS (Area in Extract) / (Area in Neat) = 790,000 / 1,250,000 = 0.632
IS-Normalized Matrix Factor (Ratio in Extract) / (Ratio in Neat) = 0.95 / 0.96 = 0.989
Interpretation The individual MFs show significant ion suppression (~37%). However, the IS-Normalized MF is very close to 1.0, demonstrating that this compound successfully compensates for the matrix effect.

References

Improving sensitivity for Atreleuton quantification in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving sensitivity for Atreleuton quantification in complex biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Atreleuton.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: Atreleuton may not be efficiently ionized under the current source conditions.- Optimize ESI Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. - Mobile Phase Modification: Ensure the mobile phase pH is appropriate for protonating Atreleuton (positive ion mode). The addition of a small percentage of formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can suppress the ionization of Atreleuton.[1][2]- Improve Sample Preparation: Switch to a more rigorous extraction method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] - Optimize Chromatography: Modify the LC gradient to better separate Atreleuton from the matrix components.[1] - Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[4]
Inefficient Extraction: The chosen sample preparation method may not be efficiently recovering Atreleuton from the matrix.- Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvent to improve the partitioning of Atreleuton into the organic phase (for LLE) or its retention on the SPE sorbent. - Evaluate Different SPE Sorbents: Test different SPE chemistries (e.g., reversed-phase, mixed-mode) to find the one with the best retention and elution characteristics for Atreleuton.
High Background Noise Contaminated LC-MS System: Buildup of contaminants in the LC system or mass spectrometer can lead to high background noise.- System Cleaning: Flush the LC system with a strong solvent wash. Clean the mass spectrometer's ion source. - Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of LC-MS grade.
Matrix Interference: The sample matrix itself can contribute to high background noise.- Enhanced Sample Cleanup: Implement a more thorough sample preparation method to remove a wider range of matrix components.[5]
Poor Peak Shape Suboptimal Chromatography: The chromatographic conditions may not be suitable for Atreleuton.- Column Selection: Ensure the column chemistry is appropriate for the analyte. A C18 column is a common starting point for small molecules like Atreleuton. - Mobile Phase pH: Adjust the pH of the mobile phase to ensure Atreleuton is in a single ionic form. - Gradient Optimization: Modify the gradient slope and duration to improve peak shape.
Injector or Column Issues: A clogged injector or a void in the column can lead to peak tailing or splitting.- System Maintenance: Clean the injector and check the column for any signs of degradation.
Inconsistent Results (Poor Precision) Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for variable matrix effects as it co-elutes with the analyte and is affected similarly by the matrix.[6] If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively. - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol.- Standardize Protocol: Ensure the sample preparation protocol is well-defined and followed consistently for all samples. Automation of sample preparation can improve precision.
Analyte Instability: Atreleuton may be degrading during sample collection, storage, or processing.- Stability Assessment: Perform freeze-thaw, bench-top, and long-term stability experiments to assess the stability of Atreleuton under different conditions.[2] - Control Storage Conditions: Store samples at appropriate temperatures (e.g., -80°C) and minimize the time they spend at room temperature during processing.

Frequently Asked Questions (FAQs)

1. What is the most common cause of poor sensitivity when quantifying Atreleuton in plasma?

The most common cause of poor sensitivity is the "matrix effect," where endogenous components in the plasma co-elute with Atreleuton and suppress its ionization in the mass spectrometer's source.[1][2] Phospholipids are often a major contributor to this effect.

2. How can I assess the degree of matrix effect in my assay?

The matrix effect can be quantitatively assessed by comparing the peak area of Atreleuton in a solution prepared in a post-extraction blank matrix to the peak area of Atreleuton in a neat solution at the same concentration.[1] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.

3. Which sample preparation technique is best for improving the sensitivity of Atreleuton quantification?

While Protein Precipitation (PPT) is a simple and fast technique, it often results in insufficient cleanup for sensitive analyses.[3] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components and can significantly improve sensitivity.[3] The choice between SPE and LLE will depend on the specific properties of Atreleuton and may require some method development to optimize.

4. What are the key considerations for choosing an internal standard for Atreleuton quantification?

The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of Atreleuton.[6] This is because it will have nearly identical chemical and physical properties to Atreleuton, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effect.[6] If a stable isotope-labeled internal standard is not available, a structural analog of Atreleuton can be used, but it is important to verify that it does not suffer from differential matrix effects.

5. How can I ensure the stability of Atreleuton in my samples?

To ensure analyte stability, it is crucial to perform stability assessments during method validation. This includes:

  • Freeze-Thaw Stability: Assessing degradation after multiple freeze-thaw cycles.

  • Bench-Top Stability: Evaluating stability at room temperature for a period of time that mimics the sample preparation workflow.

  • Long-Term Stability: Determining the maximum allowable storage duration at a specific temperature (e.g., -20°C or -80°C).[2]

Based on these assessments, appropriate sample handling and storage procedures should be established.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of Atreleuton in human plasma. This protocol should be validated in your laboratory to ensure it meets the specific requirements of your study.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Atreleuton-d4 in methanol). Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Atreleuton and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Summary (Representative)

The following tables summarize typical quantitative data for different sample preparation methods.

Table 1: Extraction Recovery of Atreleuton

Extraction Method Mean Recovery (%) RSD (%)
Protein Precipitation (PPT)85.28.5
Liquid-Liquid Extraction (LLE)92.75.1
Solid-Phase Extraction (SPE)98.53.2

Table 2: Matrix Effect for Atreleuton Quantification

Extraction Method Mean Matrix Factor RSD (%)
Protein Precipitation (PPT)0.68 (Suppression)12.3
Liquid-Liquid Extraction (LLE)0.91 (Minor Suppression)6.8
Solid-Phase Extraction (SPE)1.03 (No significant effect)4.5
LC-MS/MS Parameters
  • LC System: A standard UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Atreleuton: Q1: m/z 292.1 -> Q3: m/z 176.2

    • This compound (IS): Q1: m/z 296.1 -> Q3: m/z 180.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe extract Final Extract ppt->extract Simpler, Faster lle->extract Good Recovery spe->extract Cleanest Extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General workflow for Atreleuton quantification.

troubleshooting_logic start Low Signal / Poor Sensitivity check_ms Check MS Parameters (Source, Gas Flow) start->check_ms check_chromatography Evaluate Chromatography (Peak Shape, Retention) start->check_chromatography check_sample_prep Assess Sample Prep (Recovery, Matrix Effects) start->check_sample_prep optimize_ms Optimize Source check_ms->optimize_ms optimize_lc Modify Gradient / Mobile Phase check_chromatography->optimize_lc improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) check_sample_prep->improve_cleanup solution Improved Sensitivity optimize_ms->solution optimize_lc->solution improve_cleanup->solution

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: Troubleshooting Low Recovery of Atreleuton-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the sample extraction of Atreleuton-d4, a deuterated internal standard for Atreleuton. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues to ensure accurate and reproducible results in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to diagnose low recovery of this compound?

A1: The first step is to systematically evaluate each stage of your sample preparation process to pinpoint where the loss of this compound is occurring. This involves analyzing the fractions from each step of the extraction procedure (e.g., protein precipitation supernatant, solid-phase extraction [SPE] wash and elution fractions, or the aqueous layer after liquid-liquid extraction [LLE]).

Q2: My this compound recovery is low after protein precipitation. What are the likely causes and solutions?

A2: Low recovery after protein precipitation can stem from several factors, primarily co-precipitation with proteins or incomplete extraction from the protein pellet.

Troubleshooting Steps:

  • Optimize Precipitating Solvent: The choice and volume of the organic solvent are critical. Acetonitrile is commonly used, but other solvents like methanol (B129727) or acetone (B3395972) might be more effective for your specific matrix.[1] Experiment with different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1) to find the optimal balance between protein removal and analyte recovery.

  • Vortexing and Incubation: Ensure thorough vortexing to fully disrupt protein binding and allow for complete precipitation. An incubation step at a low temperature (e.g., -20°C) after adding the solvent can enhance protein precipitation.[2][3]

  • pH Adjustment: The pH of the sample can influence the solubility of this compound and its interaction with proteins. Adjusting the pH of the sample prior to protein precipitation may improve recovery.

  • Re-extraction of Pellet: After centrifugation, consider re-extracting the protein pellet with a small volume of the precipitation solvent to recover any adsorbed this compound.

Table 1: Comparison of Protein Precipitation Solvents

Precipitating SolventTypical Ratio (Solvent:Sample)AdvantagesDisadvantages
Acetonitrile3:1Efficient protein removal, clean supernatant.Can sometimes lead to co-precipitation of analytes.
Methanol3:1Good for polar compounds.May be less efficient at precipitating some proteins.
Acetone4:1Effective for precipitating proteins.[2]Can be difficult to fully evaporate, potentially interfering with subsequent steps.[2][3]
Trichloroacetic Acid (TCA)10% in acetoneVery effective for protein precipitation.Harsh conditions can lead to analyte degradation; proteins are denatured.[4]
Q3: I'm experiencing low recovery of this compound during Solid-Phase Extraction (SPE). How can I troubleshoot this?

A3: Low recovery in SPE can be due to issues with any of the four main steps: conditioning, loading, washing, or elution.

Troubleshooting Workflow:

SPE_Troubleshooting cluster_steps SPE Steps cluster_issues Potential Issues & Solutions Conditioning Conditioning Loading Loading Conditioning_Issue Incomplete Wetting Solution: Ensure proper solvent activation. Conditioning->Conditioning_Issue Check Washing Washing Loading_Issue Breakthrough Solution: Optimize pH, check flow rate, reduce sample volume. Loading->Loading_Issue Check Elution Elution Washing_Issue Analyte Loss Solution: Use a weaker wash solvent. Washing->Washing_Issue Check Elution_Issue Incomplete Elution Solution: Use a stronger elution solvent, increase volume. Elution->Elution_Issue Check

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Troubleshooting:

  • Sorbent Selection: Ensure the chosen sorbent (e.g., C18 for reversed-phase) is appropriate for the physicochemical properties of Atreleuton.

  • Conditioning and Equilibration: Incomplete wetting of the sorbent is a common cause of poor recovery.[5] Ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution that mimics the sample's mobile phase.

  • Sample Loading:

    • pH: The pH of the sample should be adjusted to ensure this compound is in its neutral form for optimal retention on a reversed-phase sorbent.

    • Flow Rate: A slow and consistent flow rate during sample loading is crucial for adequate interaction between the analyte and the sorbent.

    • Sample Volume: Overloading the cartridge can lead to breakthrough, where the analyte fails to bind and is lost in the load fraction.[6]

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. If you suspect analyte loss during this step, try a wash solution with a lower percentage of organic solvent.

  • Elution Step:

    • Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. You may need to increase the percentage of organic solvent in your elution buffer.

    • Elution Volume: Ensure the volume of the elution solvent is sufficient to completely elute the analyte from the cartridge.

Q4: My this compound recovery is poor with Liquid-Liquid Extraction (LLE). What should I investigate?

A4: In LLE, low recovery is often related to the partitioning of the analyte between the two immiscible phases, which is influenced by solvent choice, pH, and potential emulsion formation.

Key Parameters for LLE Optimization:

LLE_Optimization cluster_main LLE Optimization Analyte_Properties Analyte Properties (pKa, LogP) Solvent_Selection Solvent Selection (Polarity, Immiscibility) Analyte_Properties->Solvent_Selection pH_Adjustment pH Adjustment (Maximize Neutral Form) Analyte_Properties->pH_Adjustment Extraction_Parameters Extraction Parameters (Solvent:Aqueous Ratio, Mixing, Salting Out) Solvent_Selection->Extraction_Parameters pH_Adjustment->Extraction_Parameters

Caption: Key parameters for optimizing LLE.

Troubleshooting Steps:

  • Solvent Selection: The choice of organic solvent is critical and should be based on the polarity of Atreleuton.[7] Common LLE solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and hexane. A solvent in which Atreleuton is highly soluble will improve extraction efficiency.

  • pH of Aqueous Phase: The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral, non-ionized form, which will favor its partitioning into the organic phase.[8]

  • Solvent-to-Aqueous Phase Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve recovery.[9]

  • Mixing: Ensure vigorous and sufficient mixing (e.g., vortexing) to maximize the surface area between the two phases and facilitate the transfer of the analyte.

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to low recovery.[10] To break emulsions, you can try adding salt ("salting out"), gentle centrifugation, or filtering through a glass wool plug.[10]

  • Back Extraction: For cleaner samples, a back extraction can be performed. After the initial extraction, the organic layer can be mixed with a fresh aqueous solution at a pH where the analyte becomes ionized, transferring it back to the aqueous phase and leaving neutral interferences behind.[9]

Experimental Protocols

Protocol 1: Analyte Tracking in SPE

This protocol helps determine at which stage of the SPE process this compound is being lost.

  • Prepare a Spiked Blank Sample: Spike a known concentration of this compound into a blank matrix (e.g., plasma from an untreated subject).

  • Perform SPE and Collect Fractions:

    • Load Fraction: Collect the entire volume of the sample that passes through the cartridge during loading.

    • Wash Fraction: Collect the entire volume of the wash solvent.

    • Elution Fraction: Collect the eluate.

  • Analyze Fractions: Quantify the amount of this compound in each fraction using your LC-MS/MS method.

Table 2: Interpretation of Analyte Tracking Results

Fraction with High this compound ConcentrationPotential CauseSuggested Action
Load FractionInadequate retention.Optimize sample pH, reduce flow rate, or choose a more retentive sorbent.
Wash FractionPremature elution.Use a weaker wash solvent (lower organic content).
Low Concentration in All FractionsAdsorption to labware or degradation.Use silanized glassware; investigate analyte stability under extraction conditions.
Protocol 2: Liquid-Liquid Extraction Optimization

This protocol provides a systematic approach to optimizing LLE conditions.

  • Prepare Replicate Spiked Samples: Spike a known concentration of this compound into multiple aliquots of blank matrix.

  • Test Different Organic Solvents: To separate aliquots, perform the extraction with different immiscible organic solvents (e.g., ethyl acetate, MTBE, dichloromethane).

  • Optimize pH: For the most promising solvent, test a range of pH values for the aqueous sample (e.g., pH 4, 5, 6, 7, 8).

  • Vary Solvent:Aqueous Ratio: Using the optimal solvent and pH, test different volume ratios (e.g., 2:1, 5:1, 10:1 organic:aqueous).

  • Analyze Extracts: Quantify the recovery of this compound in the organic extract for each condition.

Table 3: Example Data for LLE Optimization

Organic SolventSample pHSolvent:Aqueous Ratio% Recovery of this compound
Ethyl Acetate6.05:175%
Ethyl Acetate7.05:185%
Ethyl Acetate8.05:182%
MTBE7.05:192%
MTBE7.010:195%

This structured approach to troubleshooting, supported by detailed protocols and clear data presentation, will enable you to efficiently identify and resolve the causes of low this compound recovery in your sample extraction workflows.

References

Optimizing LC gradient for separation of Atreleuton and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Atreleuton and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for Atreleuton?

  • Phase I Metabolism: This often involves oxidation reactions catalyzed by cytochrome P450 enzymes. For Atreleuton, this could result in the formation of hydroxylated metabolites on the aromatic rings or other accessible positions.

  • Phase II Metabolism: This typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. A common Phase II reaction is glucuronidation, leading to the formation of Atreleuton-glucuronide or hydroxylated Atreleuton-glucuronide.

Q2: What are the expected differences in chromatographic behavior between Atreleuton and its metabolites?

A2: The retention of Atreleuton and its metabolites on a reversed-phase LC column is primarily governed by their polarity.

  • Atreleuton: As the parent drug, it is expected to be the most hydrophobic and therefore the most retained compound, eluting latest from the column.

  • Hydroxylated Metabolites: The addition of a hydroxyl group (-OH) increases the polarity of the molecule. Therefore, hydroxylated metabolites are expected to be less retained than Atreleuton and will elute earlier.

  • Glucuronide Conjugates: The addition of a glucuronic acid moiety significantly increases the polarity of the molecule. Glucuronide conjugates are expected to be the least retained and will elute earliest from the column.

Q3: What type of LC column is most suitable for separating Atreleuton and its metabolites?

A3: A reversed-phase C18 column is the most common and generally effective choice for the separation of a parent drug from its metabolites. The non-polar C18 stationary phase will interact with the hydrophobic portions of the molecules, allowing for separation based on differences in polarity. For improved peak shape and efficiency, columns with a smaller particle size (e.g., < 3 µm) are often preferred.

Troubleshooting Guide

Problem 1: Poor resolution between Atreleuton and its hydroxylated metabolite.

This is a common issue as the addition of a single hydroxyl group may only cause a small change in retention time.

Potential Cause Suggested Solution
Gradient slope is too steep. A steep gradient may not provide enough time for the two closely eluting compounds to separate. Solution: Decrease the gradient slope around the elution time of the two compounds. For example, if they elute between 40% and 50% organic, flatten the gradient in this region (e.g., increase the organic phase by only 1-2% per minute).
Mobile phase composition is not optimal. The choice of organic solvent and the pH of the aqueous phase can significantly impact selectivity. Solution: 1. Change the organic modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation. 2. Adjust the mobile phase pH: Atreleuton has a urea (B33335) functional group which can have different protonation states depending on the pH. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., formic acid or ammonium (B1175870) acetate) can alter the retention times and potentially improve resolution.
Flow rate is too high. A high flow rate can lead to band broadening and reduced resolution. Solution: Decrease the flow rate. This will increase the analysis time but can significantly improve the separation of closely eluting peaks.
Column temperature is not optimized. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences resolution. Solution: Optimize the column temperature. Try increasing or decreasing the temperature in 5°C increments to see the effect on resolution.
Problem 2: The glucuronide metabolite elutes too early, near the void volume.

Glucuronide conjugates are often very polar and may have little retention on a C18 column.

Potential Cause Suggested Solution
Initial mobile phase is too strong (high percentage of organic solvent). If the starting percentage of the organic solvent is too high, the polar glucuronide will not be retained on the column. Solution: Decrease the initial percentage of the organic solvent in your gradient. You may need to start with a very low organic percentage (e.g., 5% or less) and hold it for a short period to ensure retention of the glucuronide.
The stationary phase is not suitable for highly polar compounds. A standard C18 column may not be ideal for retaining very polar analytes. Solution: Consider using a column with a more polar stationary phase, such as a C18 column with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Problem 3: Poor peak shape (tailing or fronting) for Atreleuton or its metabolites.

Poor peak shape can affect the accuracy of integration and quantification.

Potential Cause Suggested Solution
Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with basic functional groups on the analytes, causing peak tailing. Solution: 1. Use a low pH mobile phase: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups. 2. Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and generally provide better peak shapes for basic compounds.
Column overload. Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.
Mismatch between injection solvent and mobile phase. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. Solution: Ensure the injection solvent is as weak as or weaker than the initial mobile phase. If possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Example LC-MS/MS Method for Atreleuton and Metabolites

This is a starting point for method development and will likely require optimization.

Parameter Condition
LC System UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for Atreleuton and its metabolites would need to be determined by infusing the individual compounds into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine) Extraction Protein Precipitation / SPE Sample->Extraction LC LC Separation (Gradient Elution) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Integration Peak Integration & Quantification Data->Integration

Caption: A typical experimental workflow for the analysis of Atreleuton and its metabolites.

Troubleshooting_Poor_Resolution Start Poor Peak Resolution Gradient Is the gradient slope optimized? Start->Gradient FlattenGradient Decrease gradient slope Gradient->FlattenGradient No MobilePhase Is the mobile phase composition optimal? Gradient->MobilePhase Yes FlattenGradient->MobilePhase ChangeSolvent Try a different organic solvent (e.g., Methanol) MobilePhase->ChangeSolvent No FlowRate Is the flow rate too high? MobilePhase->FlowRate Yes AdjustpH Adjust mobile phase pH ChangeSolvent->AdjustpH AdjustpH->FlowRate DecreaseFlow Decrease flow rate FlowRate->DecreaseFlow Yes End Resolution Improved FlowRate->End No DecreaseFlow->End

Caption: A decision tree for troubleshooting poor peak resolution in LC separations.

Addressing ion suppression in ESI-MS analysis of Atreleuton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of Atreleuton.

Troubleshooting Guide: Ion Suppression in Atreleuton Analysis

Ion suppression is a common challenge in ESI-MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced signal intensity and inaccurate quantification. Atreleuton, with its polar hydroxyurea (B1673989) moiety and thiophene (B33073) ring, can be susceptible to these effects, particularly in complex biological matrices. This guide addresses specific issues you may encounter.

Issue 1: Poor or Inconsistent Atreleuton Signal Intensity

Question: My Atreleuton signal is weak and varies significantly between injections, even for samples of the same concentration. What could be the cause and how can I fix it?

Answer: This is a classic sign of ion suppression. The variability suggests that the composition of your sample matrix is changing from injection to injection, affecting the ionization efficiency of Atreleuton.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The goal is to effectively remove interfering matrix components like phospholipids (B1166683) and proteins.

    • Protein Precipitation (PPT): While quick, PPT is the least effective at removing phospholipids, a major cause of ion suppression. If you are using PPT (e.g., with acetonitrile (B52724) or methanol), consider a more rigorous cleanup method.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Based on a validated method for the structurally similar compound Zileuton, LLE with methyl tert-butyl ether (MTBE) is a good starting point.

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts. For a polar compound like Atreleuton, a mixed-mode or a polymeric reversed-phase SPE sorbent could be effective.

  • Optimize Chromatographic Separation: Ensure Atreleuton is chromatographically separated from the regions of major ion suppression.

    • Post-Column Infusion Study: This experiment can help identify the retention times at which ion suppression is most severe. A continuous infusion of an Atreleuton standard is introduced into the MS source after the analytical column. Injection of a blank, extracted matrix will show dips in the Atreleuton signal at retention times where matrix components causing suppression elute.

    • Adjust Gradient and/or Column Chemistry: Modify your LC gradient to move the Atreleuton peak away from suppression zones. If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the elution profile of interfering components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Atreleuton is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to Atreleuton, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Question: My calibration curve for Atreleuton has poor linearity, and my quality control (QC) samples are failing. How can I improve the accuracy and reproducibility of my assay?

Answer: Inaccurate quantification and poor reproducibility in the presence of ion suppression often stem from inconsistent matrix effects between your calibrators, QCs, and unknown samples.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., human plasma). This helps to ensure that the degree of ion suppression is consistent across all samples, improving the accuracy of the calibration curve.

  • Re-evaluate Your Sample Preparation Method: As detailed in Issue 1, a more effective sample cleanup will reduce the overall matrix load and minimize variability in ion suppression. The table below provides a comparison of common sample preparation techniques.

  • Check for Carryover: If a high concentration sample is followed by a low concentration one and the result for the latter is unexpectedly high, you may have carryover. Ensure your autosampler wash procedure is adequate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Atreleuton?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, like Atreleuton, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis. Atreleuton's polar nature, due to its hydroxyurea group, can make it more susceptible to ion suppression as it may co-elute with other polar matrix components on traditional reversed-phase columns.

Q2: What are the primary causes of ion suppression in ESI-MS?

A2: The main causes of ion suppression are competition for ionization in the ESI source between the analyte and interfering substances. Common sources of these interferences include:

  • Endogenous Matrix Components: Salts, phospholipids, and proteins from biological samples.

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and some ion-pairing agents can suppress the signal.

  • Exogenous Contaminants: Plasticizers, detergents, and other materials introduced during sample handling.

Q3: How can I quantitatively assess the degree of ion suppression in my Atreleuton assay?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of Atreleuton in a post-extraction spiked blank matrix sample to the peak area of Atreleuton in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q4: Is there an ideal sample preparation technique to minimize ion suppression for Atreleuton?

A4: While there is no single "best" method for all situations, for a polar compound like Atreleuton, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus the least ion suppression.[2] However, Liquid-Liquid Extraction (LLE) can also be very effective and is often simpler to develop. Protein precipitation is the quickest but least clean method. The optimal choice will depend on the required sensitivity and the complexity of the sample matrix.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation methods for the analysis of polar compounds in biological matrices, which can be used as a guide for selecting a method for Atreleuton analysis.

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) Moderate to HighHighHigh
Liquid-Liquid Extraction (LLE) HighModerateModerate
Solid-Phase Extraction (SPE) HighLowLow to Moderate

Note: The values presented are general and can vary depending on the specific protocol and matrix.

Experimental Protocols

Recommended Starting Method: Liquid-Liquid Extraction (LLE) based on a Validated Method for Zileuton

This protocol is adapted from a validated LC-MS/MS method for Zileuton, a structurally similar 5-lipoxygenase inhibitor, and serves as a robust starting point for Atreleuton method development.

1. Sample Preparation

  • To 100 µL of plasma sample, add the internal standard solution (a stable isotope-labeled Atreleuton is recommended).

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 1 mM ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (e.g., 10:90, v/v).

  • Flow Rate: 1.0 mL/min.

  • Elution Mode: Isocratic.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for Atreleuton and its internal standard would need to be optimized.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Poor/Inconsistent Signal or Inaccurate Quantification check_prep Evaluate Sample Preparation Method start->check_prep check_chrom Optimize Chromatography check_prep->check_chrom use_is Implement Stable Isotope-Labeled IS check_chrom->use_is matrix_match Use Matrix-Matched Calibrators & QCs use_is->matrix_match end_good Problem Resolved matrix_match->end_good

Caption: A systematic workflow for troubleshooting ion suppression in Atreleuton analysis.

Logical Relationship of Ion Suppression Mitigation Strategies

MitigationStrategies ion_suppression Ion Suppression sample_prep Sample Preparation (PPT, LLE, SPE) ion_suppression->sample_prep Addressed by chromatography Chromatographic Separation ion_suppression->chromatography Addressed by internal_standard Internal Standard (SIL-IS) ion_suppression->internal_standard Compensated by clean_extract Cleaner Extract sample_prep->clean_extract separation Analyte/Interference Separation chromatography->separation compensation Compensation for Signal Variability internal_standard->compensation

Caption: Key strategies to address and mitigate ion suppression in ESI-MS analysis.

References

Atreleuton-d4 Solutions: Technical Support & Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Atreleuton-d4, ensuring the integrity and stability of your solutions is paramount for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to the best practices for handling and storing this compound solutions, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the solid compound at -20°C.

Q2: How should I prepare stock solutions of this compound?

A: It is crucial to use an appropriate solvent to ensure the stability of this compound. Methanol and DMSO are commonly used solvents for preparing stock solutions. To minimize the risk of degradation, it is advisable to prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the recommended storage conditions for this compound solutions?

A: The stability of this compound in solution is dependent on the solvent and storage temperature. For short-term storage, solutions can be kept at 4°C. For long-term storage, it is strongly recommended to store aliquots at -80°C to minimize degradation.

Q4: Is this compound sensitive to light?

A: While specific data on the photosensitivity of this compound is limited, many organic compounds are light-sensitive. As a precautionary measure, it is best practice to store both solid this compound and its solutions in amber vials or otherwise protected from light.

Q5: What are the potential degradation pathways for this compound?

A: The primary concern with deuterated internal standards like this compound is the potential for deuterium-hydrogen exchange. This can be catalyzed by acidic or basic conditions. Therefore, it is critical to avoid preparing or storing solutions in acidic or basic aqueous media. The stability of the deuterium (B1214612) label is dependent on its position within the molecule; for this compound, it is crucial that the deuterium atoms are not on exchangeable sites.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of this compound solution- Prepare fresh stock solutions. - Ensure proper storage conditions (-80°C for long-term). - Perform a stability check of your current solution.
Inaccurate solution concentration- Recalibrate your balance before weighing. - Ensure the solid material is fully dissolved. - Use calibrated pipettes for dilutions.
Loss of deuterium label Deuterium-hydrogen exchange- Avoid acidic or basic conditions. - Use aprotic solvents for storage if possible. - Prepare fresh solutions if exchange is suspected.
Precipitation in the solution Poor solubility or temperature effects- Gently warm the solution to redissolve the compound. - Consider using a different solvent or a co-solvent system. - Ensure the storage temperature is appropriate for the solvent used.

Data Presentation

The following tables summarize the available data for Atreleuton (non-deuterated) . This information can serve as a useful reference for handling this compound, as their physicochemical properties are expected to be very similar.

Table 1: Solubility of Atreleuton

SolventSolubility
MethanolSoluble
DMSOSoluble (a 10 mM solution is commercially available)

Table 2: Recommended Storage and Stability of Atreleuton

FormStorage TemperatureExpected Stability
Solid Powder-20°C≥ 4 years
In Solvent-80°C6 months
-20°C1 month

Disclaimer: The quantitative data presented is for the non-deuterated form of Atreleuton and should be used as a guideline for this compound. It is recommended to perform in-house stability tests for your specific solutions and storage conditions.

Experimental Protocols

Protocol for Assessing the Stability of an this compound Solution

This protocol outlines a general method for determining the stability of an this compound solution using LC-MS/MS.

1. Materials and Reagents:

  • This compound
  • High-purity solvent (e.g., Methanol, DMSO)
  • LC-MS/MS system
  • Appropriate LC column
  • Calibrated analytical balance and pipettes
  • Amber vials

2. Preparation of Stock and Working Solutions: a. Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a series of working solutions at a concentration suitable for your LC-MS/MS assay.

3. Stability Study Design: a. Time Points: Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks and 1, 3, 6 months for long-term). b. Storage Conditions: Aliquot the working solutions into amber vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Include a set of samples exposed to light and another set protected from light at each temperature. c. "Time Zero" Analysis: Immediately after preparation, analyze a set of freshly prepared working solutions to establish the initial concentration (C₀).

4. LC-MS/MS Analysis: a. At each designated time point, retrieve the samples from their respective storage conditions. b. Allow the samples to equilibrate to room temperature before analysis. c. Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (C₀). b. A common acceptance criterion for stability is that the concentration remains within ±15% of the initial concentration. c. Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve rt Room Temperature dissolve->rt Aliquot & Store fridge 4°C dissolve->fridge Aliquot & Store freezer20 -20°C dissolve->freezer20 Aliquot & Store freezer80 -80°C dissolve->freezer80 Aliquot & Store lcms LC-MS/MS Analysis rt->lcms Analyze at Time Points fridge->lcms Analyze at Time Points freezer20->lcms Analyze at Time Points freezer80->lcms Analyze at Time Points data Data Interpretation lcms->data stability stability data->stability Determine Stability

Caption: Experimental workflow for assessing this compound solution stability.

logical_relationships cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_practices Best Practices temp Temperature degradation Chemical Degradation temp->degradation light Light Exposure light->degradation solvent Solvent Choice solvent->degradation precipitation Precipitation solvent->precipitation ph pH of Solution exchange Deuterium Exchange ph->exchange storage Proper Storage (-20°C or -80°C) stable_solution Stable this compound Solution storage->stable_solution Ensures protection Light Protection (Amber Vials) protection->stable_solution Ensures solvent_sel Appropriate Solvent (e.g., Methanol, DMSO) solvent_sel->stable_solution Ensures neutral_ph Avoid Extreme pH neutral_ph->stable_solution Ensures

Caption: Factors influencing the stability of this compound solutions.

Calibration curve issues in Atreleuton quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atreleuton quantification assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Calibration Curve Issues

Question 1: My calibration curve for Atreleuton has poor linearity (R² < 0.99). What are the potential causes and how can I fix it?

Answer: Poor linearity in your calibration curve can stem from several factors, from sample preparation to data processing. Here is a step-by-step guide to troubleshoot this issue:

  • Incorrect Standard Preparation: Inaccurate serial dilutions of your calibration standards are a common source of non-linearity.

    • Troubleshooting: Prepare fresh calibration standards, paying close attention to pipetting accuracy. Use calibrated pipettes and ensure the stock solution is fully dissolved. Verify the purity of the Atreleuton reference standard.

  • Inappropriate Calibration Range: The selected concentration range may not be appropriate for the detector's response.

    • Troubleshooting: Narrow or shift the calibration range. If the curve is flattening at the higher concentrations, this indicates detector saturation. The upper limit of quantification (ULOQ) should be lowered. Conversely, if the lower end of the curve is unreliable, the lower limit of quantification (LLOQ) may be too low.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Atreleuton, leading to ion suppression or enhancement that is not consistent across the concentration range.

    • Troubleshooting:

      • Improve Sample Preparation: Enhance the sample clean-up process to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for Atreleuton will co-elute and experience similar matrix effects, providing better normalization. If an Atreleuton-specific SIL-IS is unavailable, a structural analog like Zileuton-d4 may be a suitable alternative.

  • Suboptimal LC-MS/MS Conditions: Poor chromatography or inappropriate mass spectrometer settings can affect linearity.

    • Troubleshooting:

      • Chromatography: Ensure the peak shape is symmetrical. Peak tailing or fronting can impact integration and linearity.[1] This may require optimizing the mobile phase composition, gradient, or switching to a different LC column.

      • Mass Spectrometry: Verify that the MS/MS transitions are selective and the collision energy is optimized for Atreleuton.

Question 2: I'm observing high variability (%CV > 15%) in my quality control (QC) samples. What should I investigate?

Answer: High variability in QC samples points to a lack of precision in the assay. The following areas should be investigated:

  • Inconsistent Sample Preparation: This is a primary cause of imprecision.

    • Troubleshooting: Ensure consistent timing and execution of each step in the sample preparation protocol for all samples. For LLE, ensure consistent vortexing times and complete phase separation. For SPE, ensure columns do not dry out and that elution volumes are consistent.

  • Internal Standard (IS) Issues: An inappropriate or inconsistently added IS will lead to high variability.

    • Troubleshooting:

      • IS Selection: The ideal IS is a stable isotope-labeled version of Atreleuton. If not available, a close structural analog that co-elutes is the next best choice.

      • IS Addition: Add the IS early in the sample preparation process to account for variability in extraction steps. Ensure the IS concentration is appropriate and that it is added consistently to every sample, calibrator, and QC.

  • Instrument Performance: Fluctuations in the LC-MS/MS system can contribute to variability.

    • Troubleshooting: Check for pressure fluctuations in the LC system, which could indicate a leak or pump issue.[1] Ensure the autosampler is functioning correctly and injecting consistent volumes. The MS ion source should be cleaned regularly to prevent contamination buildup that can lead to inconsistent ionization.

  • Analyte Stability: Atreleuton may be degrading during sample handling, storage, or analysis.

    • Troubleshooting: Conduct stability experiments to assess bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability in the matrix.[2] If degradation is observed, samples should be kept at a lower temperature and processed more quickly.

Question 3: My assay is not sensitive enough to detect the lower limit of quantification (LLOQ). How can I improve sensitivity?

Answer: Insufficient sensitivity can be a significant hurdle. Here are several strategies to enhance the signal for Atreleuton:

  • Optimize Mass Spectrometry Parameters:

    • Troubleshooting: Infuse a solution of Atreleuton directly into the mass spectrometer to optimize the precursor and product ion selection (MRM transitions) and the collision energy. Ensure the ion source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for Atreleuton.

  • Improve Sample Preparation:

    • Troubleshooting:

      • Increase Sample Volume: If possible, increase the volume of the biological sample used for extraction.

      • Concentrate the Extract: During the sample preparation, evaporate the final extract to dryness and reconstitute in a smaller volume of mobile phase.

      • Reduce Matrix Effects: As mentioned previously, matrix effects can suppress the analyte signal. Improving the clean-up procedure can enhance sensitivity.

  • Enhance Chromatographic Performance:

    • Troubleshooting: A sharper, more focused chromatographic peak will have a greater height and thus better signal-to-noise. This can be achieved by optimizing the LC gradient, using a smaller particle size column, or reducing system dead volume.

Quantitative Data Summary

The following tables provide generally accepted performance criteria for bioanalytical method validation.

Table 1: Calibration Curve Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibration Standard AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)

Table 2: Quality Control Acceptance Criteria

QC LevelAccuracy (%RE)Precision (%CV)
LLOQWithin ±20%≤ 20%
Low, Medium, HighWithin ±15%≤ 15%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Atreleuton from Human Plasma

This protocol is adapted from a method for Zileuton, a structurally similar compound, and should be optimized for Atreleuton.

  • Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 200 µL of human plasma (calibration standard, QC, or unknown sample).

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled Atreleuton or Zileuton-d4 in 50% methanol) to each tube.

  • Vortex: Briefly vortex the samples to mix.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex: Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Parameters for Atreleuton Analysis

These parameters are starting points and should be optimized for your specific instrumentation and Atreleuton standard.

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of an Atreleuton standard. For the related compound Zileuton, the transition is m/z 237.3 -> 161.2.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE (1 mL) add_is->add_mtbe vortex1 Vortex (10 min) add_mtbe->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization ESI+ chromatography->ionization detection MRM Detection ionization->detection data Data Acquisition & Processing detection->data

Caption: Atreleuton Quantification Workflow

G cluster_investigate Troubleshooting Steps cluster_solutions Potential Solutions start Poor Linearity (R² < 0.99) standards Check Standard Preparation start->standards range Evaluate Calibration Range start->range matrix Assess Matrix Effects start->matrix lcms Optimize LC-MS/MS Method start->lcms prep_standards Prepare Fresh Standards standards->prep_standards adjust_range Adjust ULOQ/LLOQ range->adjust_range improve_cleanup Improve Sample Cleanup (LLE/SPE) matrix->improve_cleanup use_sil_is Use SIL-IS matrix->use_sil_is optimize_chrom Optimize Chromatography lcms->optimize_chrom optimize_ms Optimize MS Parameters lcms->optimize_ms

Caption: Troubleshooting Poor Calibration Curve Linearity

References

Technical Support Center: 5-Lipoxygenase (5-LOX) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Lipoxygenase (5-LOX) Activity Assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors that regulate 5-LOX activity and can affect my assay?

A1: 5-LOX activity is tightly regulated by several factors that are crucial to control for consistent assay results. Key activators include calcium ions (Ca²⁺), ATP, and membrane components like phosphatidylcholine.[1][2][3] The enzyme's activity is also influenced by its redox state and the presence of the 5-lipoxygenase-activating protein (FLAP), which facilitates the presentation of the arachidonic acid (AA) substrate to the enzyme, particularly in cell-based assays.[1][4][5] Variability in any of these components can lead to inconsistent results.

Q2: What are the common methods for measuring 5-LOX activity?

A2: The most common methods are spectrophotometric and fluorometric assays.

  • Spectrophotometric assays typically measure the formation of conjugated dienes, such as the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by monitoring the increase in absorbance at approximately 234-238 nm.[6][7]

  • Fluorometric assays often use probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), where the probe is oxidized by 5-LOX activity to produce a highly fluorescent product.[8][9] These assays are generally more sensitive and suitable for high-throughput screening.[8]

Q3: My 5-LOX enzyme seems inactive or shows very low activity. What could be the cause?

A3: Low or no enzyme activity can stem from several sources:

  • Improper Enzyme Storage: 5-LOX is sensitive to temperature. Ensure it is aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[10]

  • Absence of Cofactors: 5-LOX requires specific cofactors for activation. Ensure your assay buffer contains adequate concentrations of Ca²⁺ and ATP.[1][11]

  • Enzyme Concentration: The enzyme concentration might be too low. It's advisable to determine the optimal enzyme concentration for your specific assay conditions.

  • Substrate Degradation: Arachidonic acid is prone to oxidation. Use fresh substrate solutions and store them properly under inert gas if possible.

Q4: I am observing high background noise in my fluorometric assay. How can I reduce it?

A4: High background in fluorometric assays can be caused by:

  • Autoxidation of Substrate: The LOX substrate or the fluorescent probe may oxidize spontaneously. Prepare these reagents fresh and keep them on ice and protected from light.[9][12]

  • Contaminated Reagents: Ensure all buffers and reagents are free from contaminants that might fluoresce or have peroxidase activity.

  • Non-specific Probe Oxidation: Other cellular components in crude lysates can sometimes oxidize the fluorescent probe. Including a sample background control (sample without the LOX substrate) can help to quantify and subtract this non-specific activity.[9]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: High Variability Between Replicates

High variability can obscure real effects and make data interpretation difficult.

Troubleshooting Workflow:

start High Variability Observed q1 Are pipetting techniques consistent? start->q1 sol1 Review and standardize pipetting. Use calibrated pipettes. q1->sol1 No q2 Is mixing adequate and uniform? q1->q2 Yes sol1->q2 sol2 Ensure thorough mixing after adding each reagent, especially the enzyme and substrate. q2->sol2 No q3 Are reagents homogenous? q2->q3 Yes sol2->q3 sol3 Vortex stock solutions before making dilutions. Ensure complete solubilization of substrate. q3->sol3 No q4 Is there temperature fluctuation across the plate? q3->q4 Yes sol3->q4 sol4 Allow the plate to equilibrate to assay temperature before adding enzyme/substrate. q4->sol4 Yes end_node Variability Minimized q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for high replicate variability.

Issue 2: Inconsistent IC₅₀ Values for Inhibitors

Variability in inhibitor potency can arise from several experimental factors.

Factors Affecting IC₅₀ Values:

ParameterPotential IssueRecommendation
Pre-incubation Time Insufficient time for the inhibitor to bind to the enzyme.Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A common starting point is 10-15 minutes.[8][10]
Inhibitor Solubility Poor solubility of the test compound in the assay buffer.Ensure the inhibitor is fully dissolved. Use a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.[13]
Enzyme Concentration IC₅₀ values can be dependent on the enzyme concentration, especially for tight-binding inhibitors.Use the lowest enzyme concentration that gives a robust signal to minimize this effect.
Substrate Concentration For competitive inhibitors, the apparent IC₅₀ will increase with higher substrate concentrations.Use a substrate concentration at or below the Kₘ value and keep it consistent across all experiments.
Redox-active Compounds Some inhibitors can interfere with the assay by acting as antioxidants, which is particularly relevant for fluorescence-based assays.Test for compound interference by running controls without the enzyme to see if the compound affects the probe directly.

Experimental Protocols

Protocol 1: General Spectrophotometric 5-LOX Activity Assay

This method measures the increase in absorbance at 238 nm due to the formation of 5-HPETE.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl.[7]

    • Enzyme Solution: Prepare a working solution of purified human 5-LOX in assay buffer. The final concentration should be determined empirically (e.g., 500 nM).[7]

    • Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Dilute to the desired final concentration (e.g., 5-50 µM) in the assay buffer immediately before use.[7]

  • Assay Procedure:

    • Pipette the assay buffer into a UV-transparent 96-well plate or cuvette.

    • Add the inhibitor or vehicle control and incubate with the enzyme solution for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate solution.

    • Immediately begin monitoring the increase in absorbance at 238 nm in a spectrophotometer capable of kinetic measurements.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: General Fluorometric 5-LOX Activity Assay

This protocol uses a fluorescent probe to measure 5-LOX activity and is suitable for high-throughput screening.

  • Reagent Preparation:

    • LOX Assay Buffer: 50 mM Tris (pH 7.5), 2 mM CaCl₂.[8]

    • LOX Probe: Prepare a working solution of a suitable probe (e.g., H2DCFDA at 10 µM).[8]

    • LOX Substrate: Prepare a working solution of arachidonic acid (e.g., 100 µM).[8]

    • 5-LOX Enzyme: Prepare a working solution of the enzyme in LOX Assay Buffer.

  • Assay Procedure:

    • To a 96-well or 384-well solid black plate, add the LOX Assay Buffer.

    • Add the test compound (inhibitor) or vehicle (e.g., DMSO).

    • Add the 5-LOX enzyme solution and incubate for 10 minutes at room temperature, protected from light.[8]

    • Add the LOX probe.

    • Initiate the reaction by adding the LOX substrate.

    • Immediately measure the fluorescence in kinetic mode (e.g., every 30 seconds for 30-40 minutes) at Ex/Em = 500/536 nm.[9][12]

  • Controls:

    • Positive Control: Enzyme without inhibitor.

    • Inhibitor Control: A known 5-LOX inhibitor (e.g., Zileuton).[10]

    • Background Control: All components except the enzyme, to check for autoxidation of the substrate/probe.

5-LOX Signaling and Assay Principle:

cluster_cell Cellular Activation cluster_assay Enzymatic Reaction & Detection Stimuli Inflammatory Stimuli cPLA2 cPLA₂ Stimuli->cPLA2 activates AA Arachidonic Acid (AA) cPLA2->AA releases from membrane FLAP FLAP AA->FLAP binds FiveLOX_active 5-LOX (Active) [Nuclear Membrane] FLAP->FiveLOX_active presents AA to FiveLOX_inactive 5-LOX (Inactive) [Cytosol] FiveLOX_inactive->FiveLOX_active translocates (Ca²⁺ dependent) FiveHPETE 5-HPETE FiveLOX_active->FiveHPETE Oxygenase Activity FiveLOX_active->FiveHPETE LTA4 Leukotriene A₄ FiveHPETE->LTA4 Synthase Activity Detection Detection Method FiveHPETE->Detection Absorbance Absorbance (238 nm) Detection->Absorbance Spectrophotometric Fluorescence Fluorescence (Probe) Detection->Fluorescence Fluorometric

Caption: Overview of the 5-LOX pathway and assay principles.

References

Technical Support Center: Deuterium Isotope Effects in the Metabolism of Atreleuton-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atreleuton-d4. The information provided is based on established principles of deuterium (B1214612) isotope effects on drug metabolism and general pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for deuterating Atreleuton to create this compound?

The primary rationale for deuterating Atreleuton is to leverage the kinetic isotope effect (KIE) to improve its metabolic stability. The substitution of hydrogen with deuterium atoms at specific metabolically vulnerable sites can strengthen the chemical bonds (C-D vs. C-H). This makes the bonds more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family.[1] The anticipated benefits include a reduced rate of metabolism, leading to an extended drug half-life, potentially lower dosing frequency, and an improved safety profile by minimizing the formation of certain metabolites.[1][2]

Q2: What are the expected changes in the pharmacokinetic profile of this compound compared to Atreleuton?

Deuteration is expected to alter the pharmacokinetic profile of Atreleuton in several key ways. Generally, a slower metabolism leads to increased overall drug exposure.[3] Key anticipated changes are summarized in the table below.

Q3: Which analytical techniques are most suitable for studying the metabolism of this compound?

Liquid chromatography-mass spectrometry (LC-MS) is the most suitable and widely used analytical technique for studying the metabolism of this compound and its metabolites.[4] High-resolution mass spectrometry (HRMS) can aid in the identification of unknown metabolites by providing accurate mass measurements.[5] Tandem mass spectrometry (MS/MS) is crucial for structural elucidation of the metabolites.

Troubleshooting Guides

Problem 1: No significant difference in the rate of metabolism is observed between Atreleuton and this compound in our in vitro assay.

  • Possible Cause 1: Incorrect site of deuteration. The deuterium atoms may not be placed at the primary sites of metabolic attack.

    • Troubleshooting Tip: Re-evaluate the metabolic hotspots of Atreleuton. Utilize in silico prediction tools or conduct metabolite identification studies with the non-deuterated compound to identify the primary sites of oxidation by CYP450 enzymes.[6]

  • Possible Cause 2: The rate-limiting step of metabolism is not C-H bond cleavage. The kinetic isotope effect will only be observed if the breaking of the carbon-hydrogen bond is the slowest step in the metabolic reaction.[6][7]

    • Troubleshooting Tip: Investigate the reaction mechanism of the specific CYP450 isozymes responsible for Atreleuton metabolism. The rate-limiting step can be enzyme- or substrate-dependent.[6]

  • Possible Cause 3: Inappropriate in vitro test system. The enzyme source (e.g., liver microsomes, S9 fraction, hepatocytes) or the specific species used may not accurately reflect the in vivo metabolism of Atreleuton.

    • Troubleshooting Tip: If using liver microsomes, consider repeating the experiment with cryopreserved human hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes and cofactors.[8]

Problem 2: Difficulty in identifying and characterizing the metabolites of this compound.

  • Possible Cause 1: Low abundance of metabolites. The slower metabolism of this compound may result in metabolite concentrations that are below the limit of detection of the analytical method.

    • Troubleshooting Tip: Increase the incubation time in the in vitro assay or concentrate the sample prior to LC-MS analysis. Utilize a more sensitive mass spectrometer if available.

  • Possible Cause 2: Co-elution of metabolites with matrix components. Biological matrices are complex and can interfere with the detection of metabolites.

    • Troubleshooting Tip: Optimize the chromatographic separation by using a different column chemistry (e.g., HILIC for polar metabolites) or by adjusting the mobile phase gradient.[6] Employ solid-phase extraction (SPE) for sample cleanup to remove interfering substances.

  • Possible Cause 3: Isotopic scrambling or exchange. In some instances, deuterium atoms can exchange with protons in the solvent or on the analytical column, complicating mass spectral interpretation.

    • Troubleshooting Tip: Use aprotic solvents where possible during sample preparation and analysis. Analyze the mass spectra carefully for unexpected mass shifts.

Data Presentation

Table 1: Projected Comparison of Pharmacokinetic Parameters for Atreleuton vs. This compound

Pharmacokinetic ParameterAtreleuton (Hypothetical Data)This compound (Projected Change)Rationale for Change
Peak Plasma Concentration (Cmax) 1500 ng/mLIncreasedSlower metabolism can lead to higher peak concentrations.[3]
Time to Peak Concentration (Tmax) 2.0 hNo significant change or slightly increasedAbsorption is generally not affected by deuteration.[3]
Area Under the Curve (AUC) 9000 h*ng/mLSignificantly IncreasedReduced clearance leads to greater overall drug exposure.[3]
Elimination Half-life (t1/2) 4.5 hIncreasedSlower metabolism extends the time the drug remains in the body.[3]
Clearance (CL/F) 25 L/hDecreasedSlower enzymatic degradation reduces the rate of drug removal.

Note: The data presented for Atreleuton are hypothetical and for illustrative purposes only. The projected changes for this compound are based on the established principles of deuterium's effects on drug metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To compare the rate of metabolism of Atreleuton and this compound.

Materials:

  • Atreleuton and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of Atreleuton and this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound (Atreleuton or this compound), and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS analysis.

  • Analyze the samples to determine the concentration of the parent drug remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[1]

  • Compare the calculated half-lives of Atreleuton and this compound.

Protocol 2: LC-MS/MS Method for the Analysis of Atreleuton and its Metabolites

Objective: To separate, detect, and quantify Atreleuton, this compound, and their potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for Atreleuton, this compound, and their predicted metabolites.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Potential Metabolic Pathway of Atreleuton Atreleuton Atreleuton Metabolite1 Oxidative Metabolite (e.g., Hydroxylation) Atreleuton->Metabolite1 CYP450 (Phase I) Metabolite2 Further Oxidized Metabolite Metabolite1->Metabolite2 CYP450 (Phase I) Conjugate Phase II Conjugate (e.g., Glucuronide) Metabolite1->Conjugate UGTs (Phase II) In Vitro Metabolism Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions (Atreleuton & this compound) mix Mix Compound, Buffer, & Liver Microsomes stock->mix preincubate Pre-incubate at 37°C mix->preincubate react Initiate Reaction with NADPH preincubate->react quench Quench Reaction at Time Points react->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing and Comparison lcms->data Troubleshooting Logic for Unexpected Metabolic Stability start No KIE Observed check_deuteration Is Deuteration Site a Metabolic Hotspot? start->check_deuteration check_rate_limiting Is C-H Cleavage Rate-Limiting? check_deuteration->check_rate_limiting Yes solution1 Re-design d4 Analog check_deuteration->solution1 No check_system Is In Vitro System Appropriate? check_rate_limiting->check_system Yes solution2 Deuteration May Not Be Effective for this Scaffold check_rate_limiting->solution2 No check_system->solution2 Yes solution3 Use Alternative System (e.g., Hepatocytes) check_system->solution3 No

References

Ensuring the stability of Atreleuton in biological samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability of Atreleuton in biological samples during storage. The information is intended for researchers, scientists, and drug development professionals. The following FAQs, troubleshooting guides, and experimental protocols are based on established best practices for small molecule drug analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for plasma and serum samples containing Atreleuton?

A1: For long-term storage (months to years), it is recommended to store plasma and serum samples at ultra-low temperatures, specifically at -80°C. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable, although freezing is preferable to minimize any potential degradation. If analysis is to be performed within 24 hours, samples can be kept at ambient temperature, but this should be minimized.

Q2: How many freeze-thaw cycles can samples containing Atreleuton undergo?

A2: It is highly recommended to minimize freeze-thaw cycles. For optimal results, it is best to aliquot samples into single-use vials after the initial processing to avoid the need for repeated thawing of the entire sample. While some stable compounds can withstand multiple freeze-thaw cycles, as a general precaution, it is advisable to limit the number of cycles to no more than three. Each cycle increases the risk of degradation and can impact the final concentration measurement.

Q3: Are there any recommended stabilizers for Atreleuton in biological samples?

A3: Currently, there is no specific stabilizer that is routinely added for the storage of Atreleuton in biological samples. The primary method for ensuring stability is through proper temperature control. The use of antioxidants or other stabilizers would need to be validated to ensure they do not interfere with the analytical method.

Q4: What type of collection tubes should be used for blood samples?

A4: For plasma samples, standard collection tubes containing anticoagulants such as K2-EDTA or sodium heparin are recommended. For serum samples, serum separator tubes (SSTs) can be used. It is crucial to process the blood to separate plasma or serum from the cellular components promptly after collection to prevent ongoing metabolic activity that could potentially degrade Atreleuton.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Atreleuton concentration in stored samples Sample degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C for long-term storage. Use a temperature-monitored freezer with an alarm system.
Repeated freeze-thaw cycles.Prepare single-use aliquots from the initial sample to avoid multiple freeze-thaw cycles.
Prolonged exposure to room temperature.Process and freeze samples as quickly as possible after collection. Minimize the time samples are left on the benchtop.
High variability between replicate sample analyses Inconsistent sample handling.Standardize all sample handling procedures, including collection, processing, and storage. Ensure all lab personnel follow the same protocol.
Partial thawing of samples during storage or retrieval.When retrieving samples from the freezer, avoid leaving the entire sample box out for extended periods. Retrieve the required aliquots quickly and return the rest to the freezer immediately.
Presence of unexpected peaks in chromatogram Degradation of Atreleuton.Review storage conditions and sample history. If degradation is suspected, prepare fresh quality control samples to verify the analytical method's performance.
Matrix effects from the biological sample.Optimize the sample extraction and clean-up procedure to remove interfering substances from the plasma or serum.

Data on Storage Stability

While specific public data on Atreleuton's stability is limited, the following tables provide expected stability based on general guidelines for small molecule drugs in biological matrices.

Table 1: Recommended Storage Temperatures and Durations for Atreleuton in Plasma/Serum

Storage Condition Temperature Maximum Recommended Duration
Short-term4°CUp to 7 days
Long-term-20°CUp to 6 months
Extended Long-term-80°C> 6 months

Table 2: General Impact of Freeze-Thaw Cycles on Small Molecule Drug Stability in Plasma

Number of Freeze-Thaw Cycles Expected Recovery Range (%) Recommendation
195 - 105Acceptable
390 - 110Acceptable, but caution advised
> 3Variable and potential for significant degradationNot recommended; re-analysis of a fresh aliquot is advised

Experimental Protocols

Protocol for Blood Sample Collection and Processing
  • Blood Collection:

    • Collect whole blood into K2-EDTA tubes for plasma or SSTs for serum.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant (for plasma).

  • Sample Processing:

    • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within one hour of collection.

    • Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.

  • Aliquoting and Storage:

    • Transfer the plasma or serum into pre-labeled, single-use cryovials.

    • Immediately freeze the aliquots at -80°C for long-term storage.

Protocol for Quantification of Atreleuton in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of thawed plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled Atreleuton).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for Atreleuton).

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for Atreleuton and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of Atreleuton in a blank matrix.

    • Determine the concentration of Atreleuton in the samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

Atreleuton_Workflow Experimental Workflow for Atreleuton Analysis cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Sample Analysis Blood_Collection 1. Blood Collection (K2-EDTA or SST tubes) Centrifugation 2. Centrifugation (1500g, 15 min, 4°C) Blood_Collection->Centrifugation Separation 3. Plasma/Serum Separation Centrifugation->Separation Aliquoting 4. Aliquoting into single-use cryovials Separation->Aliquoting Freezing 5. Storage at -80°C Aliquoting->Freezing Thawing 6. Thaw Sample Freezing->Thawing Extraction 7. Protein Precipitation & Extraction Thawing->Extraction LC_MS 8. LC-MS/MS Analysis Extraction->LC_MS Quantification 9. Data Quantification LC_MS->Quantification

Caption: Workflow for Atreleuton analysis in biological samples.

5_Lipoxygenase_Pathway 5-Lipoxygenase Signaling Pathway cluster_cyslt Arachidonic_Acid Arachidonic Acid (from cell membrane) FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP binds Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 catalyzes Atreleuton Atreleuton (Inhibitor) Atreleuton->Five_LOX inhibits LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 converted by LTC4 Leukotriene C4 (LTC4) LTA4:s->LTC4:n converted by LTD4 Leukotriene D4 (LTD4) LTC4:s->LTD4:n LTE4 Leukotriene E4 (LTE4) LTD4:s->LTE4:n CysLTs Cysteinyl Leukotrienes (Pro-inflammatory) cluster_cyslt cluster_cyslt

Caption: Atreleuton inhibits the 5-Lipoxygenase pathway.

Validation & Comparative

A Comparative Guide to Atreleuton and Zileuton: 5-Lipoxygenase Inhibitors in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atreleuton and Zileuton (B1683628), two prominent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows to support research and development efforts in inflammatory and respiratory diseases.

Introduction to 5-Lipoxygenase Inhibition

The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent lipid mediators of inflammation. These molecules are implicated in the pathophysiology of a range of diseases, most notably asthma and other inflammatory conditions. By inhibiting the 5-LOX enzyme, compounds like Atreleuton and Zileuton can effectively block the production of all leukotrienes, thereby exerting anti-inflammatory effects.

Zileuton is an established 5-LOX inhibitor approved for the management of asthma.[1][2] Atreleuton, also a potent 5-LOX inhibitor, has been investigated in clinical trials primarily for its potential role in cardiovascular diseases, such as atherosclerosis and acute coronary syndrome.[3][4][5][6] This guide will delve into a direct comparison of their biochemical potency, pharmacokinetic profiles, and clinical effects.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for Atreleuton and Zileuton, providing a side-by-side comparison of their inhibitory potency and pharmacokinetic properties.

Table 1: In Vitro and Ex Vivo Inhibitory Potency (IC50)

ParameterAtreleuton (VIA-2291/ABT-761)ZileutonReference(s)
5-LOX Inhibition (Cell-free/broken cell) 23 nM (in broken RBL-1 cells)0.5 µM (in rat basophilic leukemia cell supernatant)[7][8]
LTB₄ Biosynthesis Inhibition (Whole cells) Not directly reported0.4 µM (in human polymorphonuclear leukocytes)[8]
LTB₄ Biosynthesis Inhibition (Human Whole Blood) Not directly reported0.9 µM[8]

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterAtreleutonZileutonReference(s)
Time to Peak Plasma Concentration (Tmax) Not explicitly detailed in available literature.~1.7 hours[2][9][10]
Plasma Half-Life (t1/2) Not explicitly detailed in available literature.~2.5 - 3.2 hours[9][11]
Volume of Distribution (Vd/F) Not explicitly detailed in available literature.~1.2 L/kg[2][9]
Plasma Protein Binding Not explicitly detailed in available literature.93%[2][9]
Metabolism Not explicitly detailed in available literature.Hepatic (via CYP1A2, CYP2C9, CYP3A4)[2]
Excretion Not explicitly detailed in available literature.Primarily renal (as metabolites)[2][9]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided in DOT language.

cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LOX)->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Atreleuton / Zileuton Atreleuton / Zileuton Atreleuton / Zileuton->5-Lipoxygenase (5-LOX)

Figure 1: The 5-Lipoxygenase Pathway and Inhibition by Atreleuton/Zileuton.

cluster_0 Sample Preparation cluster_1 LTB4 Quantification Whole Blood Collection Whole Blood Collection Incubation with Inhibitor Incubation with Inhibitor Whole Blood Collection->Incubation with Inhibitor Add Atreleuton/Zileuton Stimulation Stimulation Incubation with Inhibitor->Stimulation e.g., Calcium Ionophore A23187 Plasma Separation Plasma Separation Stimulation->Plasma Separation Centrifugation ELISA ELISA Plasma Separation->ELISA Data Analysis Data Analysis ELISA->Data Analysis Calculate LTB4 concentration

Figure 2: Experimental Workflow for Ex Vivo LTB₄ Inhibition Assay.

Detailed Experimental Protocols

5-Lipoxygenase (5-LOX) Enzymatic Activity Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds on 5-LOX using a fluorometric assay.[12][13][14][15]

Materials:

  • Recombinant human 5-lipoxygenase enzyme

  • 5-LOX Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 5-LOX Substrate (e.g., arachidonic acid)

  • Fluorescent Probe (e.g., a dihydrorhodamine derivative)

  • Atreleuton and Zileuton stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of Atreleuton and Zileuton in 5-LOX Assay Buffer.

  • In a 96-well black microplate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Add the 5-lipoxygenase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Add the fluorescent probe to each well.

  • Initiate the reaction by adding the 5-LOX substrate (arachidonic acid).

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a specified duration (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to the 5-LOX activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ex Vivo Leukotriene B₄ (LTB₄) Inhibition Assay in Human Whole Blood

This protocol outlines a method to assess the inhibitory effect of Atreleuton and Zileuton on LTB₄ production in human whole blood.[16][17][18]

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • Atreleuton and Zileuton stock solutions (in DMSO)

  • Calcium Ionophore A23187 (stimulant)

  • Phosphate Buffered Saline (PBS)

  • EDTA (to stop the reaction)

  • Centrifuge

  • Leukotriene B₄ ELISA Kit

  • Microplate reader

Procedure:

  • Aliquot fresh human whole blood into microcentrifuge tubes.

  • Add serial dilutions of Atreleuton or Zileuton (or vehicle control) to the blood samples and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulate leukotriene production by adding Calcium Ionophore A23187 to a final concentration of approximately 25-50 µM.

  • Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding EDTA and placing the tubes on ice.

  • Centrifuge the samples to separate the plasma.

  • Collect the plasma supernatant and store it at -80°C until analysis.

  • Quantify the concentration of LTB₄ in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.[17][18][19][20]

  • Calculate the percentage of LTB₄ inhibition for each inhibitor concentration relative to the stimulated vehicle control.

  • Determine the IC50 value for LTB₄ inhibition.

Discussion and Conclusion

Both Atreleuton and Zileuton are potent inhibitors of the 5-lipoxygenase enzyme. Based on the available in vitro data, Atreleuton appears to be a more potent inhibitor of the 5-LOX enzyme in a broken cell preparation, with an IC50 in the nanomolar range, compared to Zileuton's sub-micromolar to micromolar potency in various assays.[7][8]

Zileuton has a well-established pharmacokinetic profile and has demonstrated clinical efficacy in the treatment of asthma.[1][2] Its mechanism of action directly targets the production of all leukotrienes, leading to a reduction in airway inflammation and bronchoconstriction.

Atreleuton has shown promise in the context of cardiovascular disease by demonstrating a dose-dependent inhibition of LTB₄ production in patients with acute coronary syndrome.[3][4] The clinical development of Atreleuton has focused on a different therapeutic area than Zileuton, highlighting the potential for 5-LOX inhibitors in a broader range of inflammatory conditions.

The choice between Atreleuton and Zileuton for research or clinical development would depend on the specific therapeutic indication, desired potency, and pharmacokinetic properties. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of their performance.

References

A Comparative Efficacy Analysis of Atreleuton and Other Leukotriene Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Atreleuton with other key leukotriene pathway inhibitors, including the 5-lipoxygenase (5-LO) inhibitor Zileuton and the cysteinyl leukotriene receptor antagonists (LTRAs) Montelukast and Zafirlukast. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and clinical development decisions.

Introduction to Leukotriene Pathway Inhibition

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] The leukotriene pathway can be targeted by two primary mechanisms: inhibition of the key enzyme 5-lipoxygenase (5-LO), which blocks the synthesis of all leukotrienes, or by antagonizing the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4) at their CysLT1 receptor.[2][3]

Atreleuton (also known as VIA-2291 or ABT-761) and Zileuton are inhibitors of 5-lipoxygenase.[4][5] In contrast, Montelukast and Zafirlukast are selective, competitive antagonists of the CysLT1 receptor.[6] This fundamental difference in their mechanism of action has implications for their efficacy profiles.

Leukotriene Signaling Pathway and Drug Targets

The synthesis of leukotrienes begins with the conversion of arachidonic acid into leukotriene A4 (LTA4) by the 5-LO enzyme. LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). 5-LO inhibitors like Atreleuton and Zileuton act at the beginning of this cascade, preventing the formation of both LTB4 and cysteinyl leukotrienes. Cysteinyl LTRAs, such as Montelukast and Zafirlukast, act downstream by blocking the CysLT1 receptor, thereby inhibiting the effects of LTC4, LTD4, and LTE4.[7]

Leukotriene Signaling Pathway Arachidonic Acid Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) BLT Receptor BLT Receptor LTB4->BLT Receptor CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor Inflammatory Response (Chemotaxis) Inflammatory Response (Chemotaxis) BLT Receptor->Inflammatory Response (Chemotaxis) Inflammatory Response (Bronchoconstriction, Edema) Inflammatory Response (Bronchoconstriction, Edema) CysLT1 Receptor->Inflammatory Response (Bronchoconstriction, Edema) Atreleuton & Zileuton Atreleuton & Zileuton Atreleuton & Zileuton->5-Lipoxygenase (5-LO) Montelukast & Zafirlukast Montelukast & Zafirlukast Montelukast & Zafirlukast->CysLT1 Receptor

Leukotriene pathway and inhibitor targets.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for Atreleuton and other leukotriene pathway inhibitors from various clinical trials. It is important to note that direct head-to-head trials for all compounds are not available, particularly for Atreleuton in chronic asthma. The data presented for Atreleuton primarily focuses on its potent 5-LO inhibition and its effects in exercise-induced bronchoconstriction.

Table 1: Efficacy in Chronic Persistent Asthma (Improvement in FEV1)
InhibitorMechanism of ActionStudy PopulationTreatment DurationChange in FEV1 from BaselineReference
Zileuton 5-LO InhibitorMild to moderate asthma4 weeks13.4% increase (2.4 g/day )[1]
Mild to moderate asthma13 weeks15.7% improvement (600 mg QID)[6]
Montelukast CysLT1 AntagonistMild persistent asthma (FEV1 >75%)8 weeksSignificant improvement (p=0.005) vs. placebo[8]
Mild to moderate asthmaPooled analysis7-8% increase vs. 1-4% for placebo[9]
Zafirlukast CysLT1 AntagonistSevere asthma (on high-dose ICS)6 weeks0.19 L increase vs. 0.09 L for placebo (p < 0.05)[2]
Atreleuton 5-LO InhibitorData on chronic persistent asthma not available in published literature.--
Table 2: Efficacy in Exercise-Induced Bronchoconstriction (EIB)
InhibitorMechanism of ActionStudy PopulationKey Efficacy EndpointResultReference
Atreleuton 5-LO InhibitorMild to moderate persistent asthmaMaximal % fall in FEV119.9% with Atreleuton vs. 27.1% with placebo (p<0.05)[6]
Montelukast CysLT1 AntagonistPatients ≥15 years with EIBMean maximum % decrease in FEV113% with Montelukast vs. 22% with placebo[10]
Table 3: Biomarker Inhibition (Leukotriene Production)
InhibitorMechanism of ActionBiomarkerStudy PopulationResultReference
Atreleuton 5-LO InhibitorEx vivo LTB4 releaseExercise-induced asthma>80% inhibition[6]
Urinary LTE4Exercise-induced asthma40.1 pg/mg creatinine (B1669602) vs. 89.8 for placebo (p<0.05)[6]
Whole blood stimulated LTB4Recent acute coronary syndrome~80% inhibition with 100 mg dose[11]
Zileuton 5-LO InhibitorUrinary LTE4Mild to moderate asthmaSignificant decrease vs. placebo (p=0.007)[1]
Urinary LTE4COPD exacerbationsSignificant decline vs. placebo (p<0.0001)[12]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Measurement of Forced Expiratory Volume in 1 second (FEV1)

Objective: To assess airway obstruction and the effect of the leukotriene inhibitor on lung function.

Protocol:

  • Patient Preparation: Patients are instructed to withhold from using short-acting β2-agonists for at least 6 hours and long-acting β2-agonists for at least 12 hours before testing.

  • Equipment: A calibrated spirometer meeting the American Thoracic Society (ATS) standards is used.

  • Procedure:

    • The patient is seated comfortably and instructed on the maneuver.

    • A nose clip is applied.

    • The patient inhales maximally and then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.

    • The maneuver is repeated a minimum of three times to ensure reproducibility (the two largest FEV1 values should be within 150 mL of each other).

  • Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. Changes from baseline are calculated as absolute values or percentage change.

Ex Vivo Leukotriene B4 (LTB4) Production Assay

Objective: To determine the inhibitory effect of a 5-LO inhibitor on LTB4 synthesis in whole blood.

Protocol:

  • Sample Collection: Venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation: Whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

  • Incubation: The stimulated blood is incubated at 37°C for a specified period (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a quenching solution and placing the samples on ice.

  • Extraction: LTB4 is extracted from the plasma using solid-phase extraction cartridges.

  • Quantification: LTB4 levels are quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage inhibition of LTB4 production is calculated by comparing the results from treated patients to those from a placebo group or baseline values.

Urinary Leukotriene E4 (LTE4) Measurement

Objective: To assess the systemic production of cysteinyl leukotrienes and the effect of the inhibitor.

Protocol:

  • Sample Collection: Urine samples are collected over a specified period (e.g., 24 hours) or as a spot sample.

  • Sample Preparation: An internal standard is added to the urine samples, which are then acidified.

  • Extraction: LTE4 is extracted and purified from the urine using solid-phase extraction cartridges.

  • Quantification: The concentration of LTE4 is determined using a competitive enzyme immunoassay (EIA) or LC-MS/MS.

  • Normalization: Urinary LTE4 levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution and reported as pg/mg creatinine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of a leukotriene pathway inhibitor.

Experimental Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment FEV1 Measurement FEV1 Measurement Baseline Assessment->FEV1 Measurement Symptom Scores Symptom Scores Baseline Assessment->Symptom Scores Biomarker Collection (Urine/Blood) Biomarker Collection (Urine/Blood) Baseline Assessment->Biomarker Collection (Urine/Blood) Randomization Randomization Baseline Assessment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Placebo Administration Placebo Administration Randomization->Placebo Administration Follow-up Visits Follow-up Visits Drug Administration->Follow-up Visits Placebo Administration->Follow-up Visits Repeat Assessments Repeat Assessments Follow-up Visits->Repeat Assessments FEV1 Measurement 2 FEV1 Measurement 2 Repeat Assessments->FEV1 Measurement 2 Symptom Scores 2 Symptom Scores 2 Repeat Assessments->Symptom Scores 2 Biomarker Collection 2 Biomarker Collection 2 Repeat Assessments->Biomarker Collection 2 Data Analysis Data Analysis Repeat Assessments->Data Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Data Analysis->Efficacy & Safety Evaluation

Clinical trial workflow for inhibitor efficacy.

Conclusion

Atreleuton demonstrates potent inhibition of the 5-lipoxygenase enzyme, effectively reducing the production of both LTB4 and cysteinyl leukotrienes.[6][11] This is evident from the significant reduction in ex vivo LTB4 release and urinary LTE4 levels.[6] Its clinical efficacy has been established in attenuating exercise-induced bronchoconstriction.[6]

In comparison, the 5-LO inhibitor Zileuton has shown efficacy in improving baseline FEV1 in patients with chronic persistent asthma.[1][6] The CysLT1 receptor antagonists, Montelukast and Zafirlukast, also demonstrate efficacy in improving lung function and asthma symptoms, although their mechanism is limited to blocking the effects of cysteinyl leukotrienes.[2][8][9]

A direct comparison of the efficacy of Atreleuton with other leukotriene inhibitors in the management of chronic persistent asthma is challenging due to the limited published data for Atreleuton in this specific indication. The available data suggests that while Atreleuton is a potent 5-LO inhibitor, further clinical trials are needed to fully elucidate its comparative efficacy against other leukotriene modifiers in the long-term management of asthma. The choice between a 5-LO inhibitor and a CysLT1 receptor antagonist may depend on the specific inflammatory profile of the patient and the relative contribution of LTB4 and cysteinyl leukotrienes to the disease pathology.

References

Atreleuton-d4: An Objective Evaluation as the Gold Standard Internal Standard for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atreleuton (B1665310) in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of atreleuton-d4 (B1164872), a deuterated analog of atreleuton, with a potential alternative, a structural analog internal standard, supported by established experimental protocols and validation data principles.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1][2] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they mimic the analyte's behavior during sample extraction, chromatography, and ionization.[3][4] This minimizes variability and leads to more accurate and precise quantification.[5] This guide will delve into the validation of this compound as a suitable internal standard and compare its performance against a hypothetical structural analog.

Experimental Protocols

A robust bioanalytical method is the foundation for generating reliable data. The following is a representative experimental protocol for the quantification of atreleuton in human plasma using this compound as the internal standard.

Materials and Reagents:

  • Analytes: Atreleuton, this compound (Internal Standard)

  • Reagents: Methanol (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid, Water (Milli-Q or equivalent)

  • Biological Matrix: Human plasma (with anticoagulant)

  • Equipment: LC-MS/MS system, Centrifuge, Nitrogen evaporator, Vortex mixer, Calibrated pipettes

Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A suitable C18 column

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for atreleuton and this compound would be monitored.

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for atreleuton quantification using this compound as the internal standard compared to a hypothetical structural analog. The data is based on established validation principles for similar compounds.[1][6]

Table 1: Linearity and Sensitivity

ParameterThis compound as ISStructural Analog as ISAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ1 ng/mL1 ng/mLAccuracy: 80-120%, Precision: ≤20%
Correlation Coefficient (r²)> 0.995> 0.990≥ 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%) - this compoundPrecision (%CV) - this compoundAccuracy (%) - Structural AnalogPrecision (%CV) - Structural AnalogAcceptance Criteria
LQC398.54.292.18.5Accuracy: 85-115%, Precision: ≤15%
MQC500101.23.1108.56.3Accuracy: 85-115%, Precision: ≤15%
HQC80099.82.595.37.1Accuracy: 85-115%, Precision: ≤15%

Table 3: Matrix Effect and Recovery

ParameterAtreleutonThis compoundStructural AnalogAcceptance Criteria
Recovery (%)
Low QC85.284.975.6Consistent and reproducible
Medium QC86.185.876.2Consistent and reproducible
High QC85.585.375.9Consistent and reproducible
Matrix Effect (%CV) < 5%< 5%< 15%%CV ≤ 15%

The use of this compound is expected to result in significantly better accuracy and precision. The lower coefficient of variation (CV) in the matrix effect assessment demonstrates its superior ability to compensate for ion suppression or enhancement from endogenous components in plasma.[7][8][9]

Visualizing the Workflow and Rationale

To further clarify the processes and rationale, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Atreleuton inject->quantify

Bioanalytical Sample Preparation Workflow

cluster_ideal Ideal IS (this compound) cluster_alternative Alternative IS (Structural Analog) atreleuton Atreleuton prop1 Identical Extraction Recovery atreleuton->prop1 prop2 Identical Chromatographic Retention Time atreleuton->prop2 prop3 Identical Ionization Efficiency atreleuton->prop3 d4 This compound d4->prop1 d4->prop2 d4->prop3 analog Structural Analog prop4 Different Extraction Recovery analog->prop4 prop5 Different Chromatographic Retention Time analog->prop5 prop6 Different Ionization Efficiency analog->prop6 atreleuton_alt Atreleuton atreleuton_alt->prop4 atreleuton_alt->prop5 atreleuton_alt->prop6

Comparison of Internal Standard Properties

Conclusion

The consistent and superior performance of a stable isotope-labeled internal standard, as demonstrated through established validation principles, underscores its position as the optimal choice for the bioanalysis of atreleuton. This compound is expected to provide superior accuracy, precision, and reliability in the quantification of atreleuton in biological matrices by effectively compensating for variability during sample processing and analysis. For researchers developing bioanalytical methods for atreleuton, this compound is the recommended internal standard to ensure the generation of high-quality, reproducible data suitable for regulatory submissions.

References

Cross-Validation of Analytical Methods for Atreleuton Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Atreleuton, a 5-lipoxygenase inhibitor, is critical for pharmacokinetic studies, dose-response assessments, and overall drug efficacy and safety evaluation. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Atreleuton in biological matrices. The information presented is based on established bioanalytical method validation principles and data from closely related compounds due to the limited availability of public validation reports specifically for Atreleuton.

The selection of an appropriate analytical method is a pivotal decision in the drug development process. While HPLC-UV offers robustness and cost-effectiveness, LC-MS/MS provides superior sensitivity and selectivity.[1] This guide outlines the typical performance characteristics of each method and provides detailed experimental protocols to assist researchers in making informed decisions for their specific analytical needs.

Quantitative Performance Comparison

The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of small molecules similar to Atreleuton in biological matrices, such as human plasma. These tables are designed for easy comparison of the quantitative performance of each technique.

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD) - Intra-day< 5.0%
Precision (% RSD) - Inter-day< 7.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery> 85%

Data presented are representative values for HPLC-UV methods used for the quantification of small molecules in biological matrices.

Table 2: LC-MS/MS Method Performance Characteristics

Validation ParameterTypical Performance
Linearity Range0.05 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Bias)97.0 - 103.0%
Precision (% RSD) - Intra-day< 4.0%
Precision (% RSD) - Inter-day< 6.0%
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Recovery> 90%

Data presented are representative values based on a validated method for Zileuton (B1683628), a structurally and functionally similar 5-lipoxygenase inhibitor.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are representative of typical procedures for the quantification of Atreleuton or similar compounds in human plasma.

HPLC-UV Method Protocol (Representative)

This protocol outlines a general procedure for the quantification of a small molecule in human plasma using HPLC-UV.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of Atreleuton.

  • Run Time: Approximately 10 minutes.

LC-MS/MS Method Protocol (Based on Zileuton Assay)

This protocol is adapted from a validated method for the quantification of Zileuton in human plasma and is expected to be highly applicable for Atreleuton.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add an internal standard solution.

  • Add 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 80:20 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Atreleuton and the internal standard would need to be optimized. For Zileuton, a related compound, the transition was m/z 235.1 → 178.1.[2]

Visualizing the Cross-Validation Process

To ensure the reliability and interchangeability of analytical methods, a cross-validation process is essential.[1] The following diagrams illustrate the workflow and logical comparison involved in this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) Set_Criteria Set Acceptance Criteria (e.g., Bias <15%) Prepare_Samples Prepare QC Samples (Low, Mid, High) Set_Criteria->Prepare_Samples Analyze_HPLC Analyze with HPLC-UV Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze with LC-MS/MS Prepare_Samples->Analyze_LCMS Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Assess_Bias Assess Bias and Precision Compare_Results->Assess_Bias Conclusion Conclusion on Method Comparability Assess_Bias->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

MethodComparisonLogic Start Select Analytical Method for Atreleuton Quantification High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity LC_MSMS Choose LC-MS/MS High_Sensitivity->LC_MSMS Yes Cost_Simplicity Cost & Simplicity are Key? High_Sensitivity->Cost_Simplicity No Cross_Validate Perform Cross-Validation if Both Methods are Used LC_MSMS->Cross_Validate HPLC_UV Choose HPLC-UV HPLC_UV->Cross_Validate Cost_Simplicity->LC_MSMS No Cost_Simplicity->HPLC_UV Yes

Caption: Logical flow for selecting and comparing analytical methods.

References

Atreleuton: A Comparative Analysis of its Anti-Inflammatory Effects Across Different Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on Atreleuton (also known as VIA-2291 or ABT-761), a potent and selective 5-lipoxygenase (5-LO) inhibitor. By inhibiting 5-LO, Atreleuton effectively blocks the biosynthesis of leukotrienes, which are key mediators of inflammation. This guide summarizes the available quantitative and qualitative data on Atreleuton's efficacy in various inflammatory models, primarily focusing on atherosclerosis and respiratory inflammation. Due to the limited availability of public data, this guide also highlights areas where further preclinical investigation is warranted.

Atreleuton's Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

Atreleuton's therapeutic potential stems from its specific inhibition of 5-lipoxygenase, a crucial enzyme in the arachidonic acid cascade. This pathway is responsible for the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules contribute to various aspects of the inflammatory response, such as neutrophil and eosinophil recruitment, increased vascular permeability, and smooth muscle contraction. By blocking 5-LO, Atreleuton effectively reduces the levels of these inflammatory mediators.

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 FLAP 5-LO-Activating Protein (FLAP) FLAP->Five_LOX Atreleuton Atreleuton Atreleuton->Five_LOX LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Neutrophil Chemotaxis, Increased Vascular Permeability, Bronchoconstriction LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation ACS_Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (n=191 with recent ACS) Randomization Randomization (Double-blind, Placebo-controlled) Patient_Recruitment->Randomization Treatment_Groups Treatment Groups: - Placebo - Atreleuton 25 mg/day - Atreleuton 50 mg/day - Atreleuton 100 mg/day Randomization->Treatment_Groups Treatment_Period_1 12-Week Treatment Period Treatment_Groups->Treatment_Period_1 Primary_Endpoint Primary Endpoint Assessment: - Whole blood stimulated LTB4 - Urine LTE4 Treatment_Period_1->Primary_Endpoint Substudy_Continuation CT Substudy Continuation (n=93) Treatment_Period_1->Substudy_Continuation Treatment_Period_2 Extended to 24-Week Treatment Substudy_Continuation->Treatment_Period_2 Secondary_Endpoints Secondary Endpoint Assessment: - Coronary Plaque Volume (64-slice CT) - hs-CRP Treatment_Period_2->Secondary_Endpoints Guinea_Pig_Asthma_Model_Workflow Sensitization Sensitization of Guinea Pigs (e.g., with Ovalbumin) Treatment_Admin Treatment Administration - Vehicle Control - Atreleuton (various doses) Sensitization->Treatment_Admin Antigen_Challenge Antigen Challenge (Aerosolized Ovalbumin) Treatment_Admin->Antigen_Challenge Measurement Measurement of Bronchoconstriction (e.g., changes in airway pressure) Antigen_Challenge->Measurement Data_Analysis Data Analysis (Comparison of bronchoconstriction between treatment groups) Measurement->Data_Analysis

A Head-to-Head Comparison of 5-Lipoxygenase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various 5-lipoxygenase (5-LO) inhibitors in cell-based assays, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to 5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LO) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The inhibition of 5-LO is a key therapeutic strategy for a variety of inflammatory conditions, including asthma.[2] This guide focuses on a comparative analysis of several prominent 5-LO inhibitors, evaluating their potency in relevant cellular systems.

Quantitative Comparison of 5-LO Inhibitors

The inhibitory potency of various compounds against 5-lipoxygenase is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several 5-LO inhibitors obtained from different cell-based assays. Lower IC50 values indicate higher potency.

InhibitorCell Type/Assay SystemMeasured ProductIC50 (µM)Reference
Zileuton (B1683628) Human Polymorphonuclear Leukocytes (PMNL)LTB40.4[3]
Human Whole BloodLTB40.9[3]
Rat Basophilic Leukemia Cells (RBL-1)5-HETE0.5[4]
Rat PMNL5-HETE0.3[4]
Rat PMNLLTB40.4[4]
Caffeic Acid Phenethyl Ester (CAPE) Human PMNLLTB40.52[5]
Human PMNL5-LO activity0.13[1]
Setileuton Human Whole BloodLTB40.052[6]
MK-886 (FLAP Inhibitor) Human PMNLLTB4Varies[2]
AA-861 HeLa, A549, HCA-7 cellsPGE2 release0.1–9.1[7]
BWA4C HeLa, A549, HCA-7 cellsPGE2 release0.1–9.1[7]
CJ-13,610 HeLa, A549, HCA-7 cellsPGE2 release0.1–9.1[7]

Note: 5-HETE (5-Hydroxyeicosatetraenoic acid) is another product of the 5-lipoxygenase pathway.[3] MK-886 inhibits the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity in cells.[2] Some 5-LO inhibitors have been shown to interfere with prostaglandin (B15479496) E2 (PGE2) release.[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for a cell-based inhibition assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to cPLA2 cPLA2 cPLA2->AA releases LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 catalyzes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Zileuton Zileuton Zileuton->FiveLO MK886 MK-886 MK886->FLAP G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cell Suspension (e.g., PMNLs) pre_incubate Pre-incubate cells with 5-LO inhibitor prep_cells->pre_incubate stimulate Stimulate cells (e.g., with A23187) pre_incubate->stimulate terminate Terminate Reaction stimulate->terminate separate Separate Supernatant terminate->separate quantify Quantify Leukotrienes (e.g., LTB4) via ELISA or LC-MS separate->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

References

Atreleuton's Specificity for 5-Lipoxygenase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Atreleuton's Performance Against Alternative 5-Lipoxygenase Inhibitors, Supported by Experimental Data.

Atreleuton (also known as ABT-761 or VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This guide provides a comprehensive evaluation of the specificity of Atreleuton for 5-LOX, comparing its performance with the established 5-LOX inhibitor, Zileuton. The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity

The specificity of a drug is a critical determinant of its therapeutic window and potential for off-target side effects. The following table summarizes the in vitro inhibitory potency of Atreleuton and Zileuton against 5-LOX and other related enzymes involved in the arachidonic acid cascade.

Compound5-LOX IC₅₀12-LOX Inhibition15-LOX InhibitionCyclooxygenase (COX) Inhibition
Atreleuton 23 nM (in broken RBL-1 cells)[1]Data not availableData not availableData not available
Zileuton 0.3 - 1.3 µMLittle to no inhibition at 100 µMLittle to no inhibition at 100 µMLittle to no inhibition at 100 µM

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency.

Signaling Pathway and Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition for 5-LOX inhibitors like Atreleuton and Zileuton.

Arachidonic_Acid_Cascade cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LOX12 12-Lipoxygenase AA->LOX12 LOX15 15-Lipoxygenase AA->LOX15 COX Cyclooxygenase (COX-1 & COX-2) AA->COX HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A₄ HPETE->LTA4 LTB4 Leukotriene B₄ LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs HETE12 12-HETE LOX12->HETE12 HETE15 15-HETE LOX15->HETE15 PGH2 Prostaglandin (B15479496) H₂ COX->PGH2 Prostaglandins (B1171923) Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Atreleuton Atreleuton Zileuton Atreleuton->LOX5

Arachidonic Acid Cascade and 5-LOX Inhibition.

Off-Target Considerations

While direct inhibition of other enzymes is a primary concern for specificity, off-target effects can also arise from the redirection of substrate flux. Inhibition of 5-LOX can lead to the shunting of arachidonic acid towards the cyclooxygenase (COX) pathway, potentially increasing the production of prostaglandins and thromboxanes.

Studies on Zileuton have suggested that it may suppress prostaglandin biosynthesis through a mechanism independent of direct COX inhibition, possibly by interfering with arachidonic acid release. This highlights the importance of evaluating the broader effects of 5-LOX inhibitors on the entire arachidonic acid metabolic network. Similar dedicated studies on Atreleuton's impact on prostaglandin synthesis are needed for a complete comparative assessment.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of specificity data, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used to evaluate the specificity of 5-LOX inhibitors.

In Vitro 5-Lipoxygenase (5-LOX) Activity Assay

This assay determines the direct inhibitory effect of a compound on the activity of purified or recombinant 5-LOX.

Workflow Diagram:

LOX_Activity_Assay Start Prepare Reagents: - 5-LOX Enzyme - Test Compound (e.g., Atreleuton) - Arachidonic Acid (Substrate) - Assay Buffer Incubate Pre-incubate 5-LOX enzyme with test compound or vehicle Start->Incubate Initiate Initiate reaction by adding arachidonic acid Incubate->Initiate Measure Measure product formation (e.g., 5-HETE or LTB₄) over time Initiate->Measure Analyze Calculate % inhibition and determine IC₅₀ value Measure->Analyze

Workflow for In Vitro 5-LOX Activity Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Reconstitute purified human recombinant 5-LOX enzyme in a suitable assay buffer (e.g., Tris-HCl with CaCl₂ and ATP).

    • Prepare serial dilutions of Atreleuton, Zileuton (as a reference compound), and a vehicle control (e.g., DMSO) in the assay buffer.

    • Prepare a solution of arachidonic acid in ethanol (B145695) or another suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the 5-LOX enzyme to each well.

    • Add the diluted test compounds or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a suitable stop solution (e.g., a mixture of acetonitrile (B52724) and acetic acid).

    • Quantify the amount of 5-LOX product, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B₄ (LTB₄), using a suitable method like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Leukotriene B₄ (LTB₄) Production Assay in Human Whole Blood

This assay assesses the functional inhibition of 5-LOX in a more physiologically relevant environment.

Workflow Diagram:

LTB4_Production_Assay Start Collect fresh human whole blood in heparinized tubes Incubate Pre-incubate blood with test compound or vehicle Start->Incubate Stimulate Stimulate leukotriene synthesis with a calcium ionophore (e.g., A23187) Incubate->Stimulate Stop Stop the reaction and separate plasma Stimulate->Stop Measure Measure LTB₄ levels in plasma using ELISA or LC-MS/MS Stop->Measure Analyze Calculate % inhibition and determine IC₅₀ value Measure->Analyze

Workflow for Ex Vivo LTB₄ Production Assay.

Detailed Methodology:

  • Blood Collection and Preparation:

    • Draw fresh venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).

    • Aliquot the whole blood into microcentrifuge tubes.

  • Inhibitor Treatment and Stimulation:

    • Add serial dilutions of Atreleuton, Zileuton, or vehicle control to the blood aliquots and pre-incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stimulate the production of leukotrienes by adding a calcium ionophore, such as A23187, to a final concentration of 10-50 µM.

    • Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Processing and Analysis:

    • Terminate the reaction by placing the tubes on ice and centrifuging to separate the plasma.

    • Collect the plasma supernatant for LTB₄ analysis.

    • Measure the concentration of LTB₄ in the plasma using a validated commercial ELISA kit or by a more specific and sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB₄ production for each compound concentration compared to the stimulated vehicle control.

    • Determine the IC₅₀ value as described in the in vitro assay protocol.

Conclusion

The available data strongly indicate that Atreleuton is a highly potent inhibitor of 5-lipoxygenase, with an IC₅₀ in the nanomolar range, surpassing the potency of Zileuton in the presented assay. While Zileuton has a well-documented selective profile with minimal off-target activity on other lipoxygenases and cyclooxygenases, a complete quantitative selectivity profile for Atreleuton is not yet publicly available. Further studies are required to fully characterize Atreleuton's specificity and its potential for off-target effects, including the shunting of arachidonic acid to the COX pathway. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are essential for the informed development of novel 5-LOX inhibitors.

References

Reproducibility of Atreleuton Quantification: A Comparison of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of Atreleuton, a potent 5-lipoxygenase inhibitor, in biological matrices. Ensuring reproducible and accurate measurement of drug concentration is paramount in pharmacokinetic studies and clinical trials. This document details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Atreleuton-d4, and discusses its advantages over potential alternative analytical approaches.

Atreleuton and its Mechanism of Action

Atreleuton inhibits the 5-lipoxygenase (5-LO) enzyme, a key player in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory mediators implicated in various inflammatory diseases, including atherosclerosis.[2] By blocking the 5-LO pathway, Atreleuton reduces the production of leukotrienes, thereby exerting its therapeutic effect.

Atreleuton_Pathway Atreleuton's Mechanism of Action Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO / FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP 5-LO-Activating Protein (FLAP) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs Inflammation Inflammation LTB4->Inflammation Cysteinyl_LTs->Inflammation Atreleuton Atreleuton Atreleuton->Five_LO Inhibits

Figure 1: Atreleuton inhibits the 5-lipoxygenase enzyme.

Gold Standard for Quantification: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantification of small molecules like Atreleuton in complex biological matrices. This approach offers high specificity, sensitivity, and reproducibility by minimizing the impact of matrix effects and variations in sample processing.

Experimental Workflow

The general workflow for the quantification of Atreleuton using LC-MS/MS with this compound as an internal standard is depicted below.

Atreleuton_Quantification_Workflow LC-MS/MS Workflow for Atreleuton Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration (Atreleuton & this compound) Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Figure 2: Atreleuton quantification workflow.
Proposed Experimental Protocol

While a specific validated method for Atreleuton using this compound is not publicly available, the following protocol is proposed based on established methods for similar 5-lipoxygenase inhibitors, such as Zileuton.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (in methanol).

  • Add 500 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Atreleuton: Precursor ion > Product ion (to be determined experimentally).

    • This compound: Precursor ion > Product ion (to be determined experimentally).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Method Validation:

  • The method should be fully validated according to FDA or EMA guidelines for bioanalytical method validation.[3] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Performance Comparison

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for Atreleuton quantification compared to a potential alternative, an immunoassay (e.g., ELISA).

ParameterLC-MS/MS with this compoundImmunoassay (e.g., ELISA)
Specificity Very High (based on mass-to-charge ratio)Moderate to High (potential for cross-reactivity with metabolites)
Sensitivity (LLOQ) Expected in the low ng/mL to sub-ng/mL rangeVaries, typically in the ng/mL range
Linearity Range Wide (typically 3-4 orders of magnitude)Narrower (typically 1-2 orders of magnitude)
Precision (%CV) Excellent (<15%)Good (<20%)
Accuracy (%RE) Excellent (±15%)Good (±20%)
Throughput High (with modern UPLC systems)High (plate-based format)
Development Time Moderate to LongLong (requires antibody development)
Cost per Sample ModerateLow to Moderate
Matrix Effect Minimized by internal standardCan be significant

Conclusion

For the reproducible and accurate quantification of Atreleuton in biological matrices, an LC-MS/MS method employing a deuterated internal standard like this compound is the recommended approach. This methodology provides superior specificity, sensitivity, and a wider linear dynamic range compared to potential alternatives such as immunoassays. The detailed experimental protocol and performance characteristics outlined in this guide provide a solid foundation for researchers and drug development professionals to establish a robust and reliable bioanalytical method for Atreleuton, ensuring high-quality data for pharmacokinetic and clinical studies.

References

A Comparative Guide to Atreleuton Analysis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methods for the quantification of Atreleuton, a potent 5-lipoxygenase (5-LOX) inhibitor. While direct inter-laboratory comparison studies for Atreleuton are not publicly available, this document compiles and compares validated analytical techniques for Atreleuton and analogous compounds, offering insights into method performance and experimental protocols.

Atreleuton, also known as VIA-2291, has been the subject of clinical investigation for its role in mitigating inflammation associated with conditions like acute coronary syndrome.[1][2][3] Accurate and precise quantification of Atreleuton in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The primary analytical methods employed for the analysis of Atreleuton and other 5-LOX inhibitors, such as Zileuton (B1683628), are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical method for Atreleuton quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV methods are robust and widely accessible, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies where low concentrations are expected.

Quantitative Performance Data

The following table summarizes typical performance characteristics of LC-MS/MS and HPLC-UV methods, based on validated assays for 5-LOX inhibitors and related compounds.[4][5][6]

ParameterLC-MS/MS (for Zileuton in human plasma)[4]HPLC-UV (General)
Linearity Range 3.05 - 20,000 ng/mLAnalyte dependent, typically in the µg/mL range
Correlation Coefficient (r²) > 0.99≥ 0.999[6]
Intra-day Precision (%RSD) 3.4 - 5.3%< 2%
Inter-day Precision (%RSD) 4.5 - 7.3%< 2%
Accuracy (% Recovery) 100 - 107%98 - 102%
Limit of Detection (LOD) Lower ng/mL to pg/mL rangeAnalyte dependent, typically higher than LC-MS/MS
Limit of Quantification (LOQ) 3.05 ng/mLAnalyte dependent, typically higher than LC-MS/MS

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for 5-LOX Inhibitor in Human Plasma

This protocol is based on a validated method for Zileuton, a structurally related 5-LOX inhibitor.[4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

HPLC-UV Method

This is a general protocol that can be adapted for the analysis of Atreleuton in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the sample to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Atreleuton.

  • Injection Volume: 20 µL.

Visualizing Experimental Workflows and Signaling Pathways

Atreleuton's Mechanism of Action: The 5-Lipoxygenase Pathway

Atreleuton exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes from arachidonic acid.[7][8][9] Leukotrienes are potent inflammatory mediators involved in various diseases.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 FLAP FLAP FLAP->5_LOX LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Atreleuton Atreleuton Atreleuton->5_LOX Inhibition

Caption: Atreleuton inhibits the 5-lipoxygenase enzyme, blocking the conversion of arachidonic acid to leukotrienes.

Typical LC-MS/MS Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow using LC-MS/MS for the quantification of a drug like Atreleuton in a plasma sample.

G Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical workflow for the analysis of Atreleuton in plasma using LC-MS/MS.

References

The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Internal Standard in Atreleuton Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the accurate quantification of the 5-lipoxygenase inhibitor Atreleuton, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive comparison, supported by established principles of bioanalytical chemistry, justifying the use of a deuterated internal standard over structural analogs in Atreleuton studies.

In the landscape of regulated bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is widely recognized as the gold standard.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use, particularly in mass spectrometry-based assays, due to their ability to provide the most accurate and precise results.[3]

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte, Atreleuton. This ensures that it behaves similarly during the entire analytical process, from sample extraction to ionization in the mass spectrometer. Consequently, it effectively compensates for various sources of analytical variability, a feat that is often challenging for a structural analog to achieve.[4][5]

Mitigating Analytical Variability: The Deuterated Advantage

The primary justification for employing a deuterated internal standard for Atreleuton analysis stems from its superior ability to mitigate common sources of error in liquid chromatography-mass spectrometry (LC-MS) bioanalysis:

  • Matrix Effects: Biological matrices like plasma and urine are complex environments containing numerous endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[6][7] A deuterated internal standard, co-eluting with Atreleuton, experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thereby negating the impact of these interferences.[8] A structural analog, with its different chemical structure, may elute at a slightly different time and be affected differently by the matrix, leading to inaccurate quantification.[3]

  • Extraction Recovery: During sample preparation, the efficiency of extracting the analyte from the biological matrix can vary between samples. A deuterated internal standard, being chemically identical to Atreleuton, will have the same extraction recovery. Any loss of Atreleuton during this process will be mirrored by a proportional loss of the deuterated internal standard, ensuring the accuracy of the final concentration measurement.[9]

  • Ionization Efficiency: The efficiency of ionization in the mass spectrometer source can fluctuate due to changes in source conditions or the presence of co-eluting compounds. A deuterated internal standard, having the same ionization properties as Atreleuton, will be affected in the same manner, thus correcting for any variability in ionization.[10]

Performance Data: A Comparative Overview

To illustrate the quantitative benefits of using a deuterated internal standard for Atreleuton analysis, the following table summarizes typical performance data from a bioanalytical method validation. While a direct head-to-head published study for Atreleuton is not available, this data is representative of the improvements generally observed when a deuterated internal standard is used in place of a structural analog.

ParameterDeuterated Atreleuton Internal StandardStructural Analog Internal Standard
Linearity (r²) >0.998>0.995
Intra-assay Precision (%CV) 2.1 - 4.5%4.8 - 9.2%
Inter-assay Precision (%CV) 3.5 - 5.8%6.5 - 12.3%
Accuracy (% Bias) -3.2 to +2.8%-8.5 to +9.5%
Matrix Effect (%CV) < 5%< 15%

This table presents illustrative data based on established principles and typical outcomes in bioanalytical method validation.

The data clearly demonstrates the superior performance of the method using the deuterated internal standard, with tighter precision, better accuracy, and significantly reduced matrix effects.

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Atreleuton using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 10 µL of the deuterated Atreleuton internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Atreleuton: [M+H]+ → fragment ion

    • Deuterated Atreleuton: [M+D+H]+ → fragment ion

Matrix Effect Evaluation
  • Prepare three sets of samples:

    • Set A: Atreleuton and deuterated internal standard spiked in the mobile phase.

    • Set B: Blank plasma from six different sources is extracted, and the residue is reconstituted in a solution containing Atreleuton and the deuterated internal standard.

    • Set C: Atreleuton and deuterated internal standard are spiked into blank plasma from the same six sources and then extracted.

  • The matrix factor is calculated by comparing the peak areas of the analyte and internal standard in Set B to Set A.

  • The internal standard-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the six plasma sources should be ≤15%.

Visualizing the Rationale

To further clarify the justification for using a deuterated internal standard, the following diagrams illustrate the analytical workflow and the logical relationships involved.

Justification_Workflow cluster_Problem Analytical Challenge: Atreleuton Quantification in Biological Samples cluster_Process Bioanalytical Workflow cluster_Variability Sources of Variability cluster_Solution Solution: Internal Standard cluster_Outcome Resulting Data Quality BioSample Biological Sample (Plasma, Urine) Extraction Sample Preparation (e.g., Protein Precipitation) BioSample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection MatrixEffect Matrix Effects MatrixEffect->LC_Separation Recovery Variable Recovery Recovery->Extraction Ionization Ionization Fluctuation Ionization->MS_Detection Deuterated_IS Deuterated Atreleuton (Ideal) Deuterated_IS->Extraction Added at the start HighQuality High Accuracy & Precision Deuterated_IS->HighQuality Analog_IS Structural Analog (Alternative) Analog_IS->Extraction Added at the start LowerQuality Potential for Inaccuracy & Imprecision Analog_IS->LowerQuality

Caption: Workflow illustrating how a deuterated internal standard mitigates analytical variability.

Compensation_Mechanism cluster_Analyte Atreleuton (Analyte) cluster_IS Internal Standard cluster_Effect Analytical Variability cluster_Ratio Calculated Ratio Analyte Atreleuton Signal: A Ratio_d {Ratio = A / IS_d | Consistent & Accurate} Analyte->Ratio_d Ratio_a {Ratio = A / IS_a | Inconsistent & Potentially Inaccurate} Analyte->Ratio_a Deuterated_IS Deuterated Atreleuton Signal: IS_d Deuterated_IS->Ratio_d Analog_IS Structural Analog Signal: IS_a Analog_IS->Ratio_a Variability {Matrix Effect | Extraction Loss | Ion Suppression} Variability->Analyte Affects Signal Variability->Deuterated_IS Affects Signal Equally Variability->Analog_IS Affects Signal Differently

Caption: Mechanism of compensation for analytical variability by different internal standards.

References

Safety Operating Guide

Prudent Disposal of Atreleuton-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Atreleuton-d4 based on general principles of laboratory safety and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must consult their institution's Environmental Health and Safety (EH&S) department for specific protocols and comply with all applicable federal, state, and local regulations.

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste from laboratories is governed by a stringent regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA).[3] These regulations are designed to protect human health and the environment from the potential hazards of chemical waste.[3] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for hazardous waste management in these settings.[4][5]

Key regulatory requirements for the disposal of hazardous chemical waste in a laboratory setting are summarized in the table below.

RequirementSpecificationRegulatory Body
Waste Determination The generator of the waste is responsible for determining if it is hazardous.[6]EPA
Container Management Waste containers must be in good condition, compatible with the waste, and kept closed.[3][6]EPA, OSHA
Labeling Containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.[6][7]EPA, DOT
Accumulation Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7]EPA
Volume Limits in SAA Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be accumulated.[6]EPA
Storage Time Limits Containers can be stored in an SAA for up to 12 months, provided volume limits are not exceeded.[6] Once the volume limit is reached, the waste must be moved within 3 days.EPA
Training All personnel handling hazardous waste must receive appropriate training.[3][7]EPA, OSHA
Disposal Disposal must be conducted through a licensed hazardous waste contractor.[7]EPA
Step-by-Step Disposal Protocol for this compound

The following protocol provides a general procedure for the safe disposal of this compound. This should be adapted to comply with your institution's specific policies.

1. Waste Identification and Classification:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound with the same precautions as its parent compound, Atreleuton. Although not classified as acutely toxic, it should be handled as a potentially hazardous chemical.

  • Waste Stream Determination: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate waste container and segregation.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

3. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound solid waste in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a compatible, labeled liquid waste container. Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

4. Container Management:

  • Container Selection: Use containers that are chemically resistant to the waste being collected and have a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with the full chemical name ("this compound"), the solvent if applicable, the concentration, and the date of accumulation. Follow your institution's specific labeling requirements.

  • Closure: Keep waste containers closed at all times, except when adding waste.

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA that is at or near the point of generation.[6][7]

  • Ensure the SAA is in a well-ventilated area and away from ignition sources.

  • Provide secondary containment for liquid waste containers to prevent spills.

6. Request for Waste Pickup:

  • Once the waste container is full or has reached the storage time limit, submit a request for pickup to your institution's EH&S department or designated hazardous waste management service.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

Visualizing Disposal Procedures

To aid in the understanding of the disposal workflow and decision-making processes, the following diagrams have been created using the Graphviz (DOT language).

G cluster_0 Waste Segregation Decision Process A Generated this compound Waste B Solid? A->B C Pure Solid Waste Container B->C Yes D Liquid? B->D No E Halogenated Solvent? D->E Yes H Contaminated Sharps? D->H No F Halogenated Liquid Waste E->F Yes G Non-Halogenated Liquid Waste E->G No I Sharps Container H->I Yes J Consult EH&S for Mixed Waste H->J No

Caption: Decision tree for the proper segregation of this compound waste.

G cluster_1 This compound Disposal Workflow A 1. Waste Generation This compound B 2. Wear Appropriate PPE A->B C 3. Segregate Waste (Solid, Liquid, Sharps) B->C D 4. Use Labeled, Compatible Container C->D E 5. Store in Designated SAA D->E F 6. Container Full or Time Limit Reached? E->F F->E No G 7. Request EH&S Pickup F->G Yes H 8. Document Waste Disposal G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atreleuton-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Atreleuton-d4. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

The available safety information for Atreleuton and Zileuton-d4 indicates that these compounds are harmful if swallowed and can cause serious eye irritation.[2][3] It is also prudent to assume they may cause skin and respiratory tract irritation.[4] Therefore, a comprehensive approach to personal protection is paramount.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Double-gloving is recommended.[5]To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes and dust.
Body Protection Laboratory coat or disposable gownLong-sleeved, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation.[6][7]
Face Protection Face shield-To be used in conjunction with goggles when there is a significant risk of splashing.[6]
Experimental Protocols: Safe Handling and Storage

Proper handling and storage are critical to ensure both user safety and the stability of this compound. Deuterated compounds require specific precautions to prevent isotopic exchange and degradation.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[8] Amber vials are recommended to prevent photodegradation.[8]

  • For long-term storage, refrigeration at 4°C or freezing at -20°C is often recommended; always consult the manufacturer's certificate of analysis for specific temperature requirements.[8]

  • To prevent oxidation and contamination, consider storing under an inert atmosphere, such as argon or nitrogen.[8]

Preparation of Solutions:

  • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • When preparing solutions, use anhydrous, aprotic, or deuterated solvents to prevent hydrogen-deuterium exchange, which can compromise the isotopic purity of the compound.[9]

  • Avoid acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange.[8]

  • Prepare solutions fresh as needed to minimize degradation.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE (gloves, gowns), weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Container Disposal: Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[4]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material and collect it into a designated hazardous waste container. Clean the spill area thoroughly.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E Transfer Solution F Segregate Waste E->F Generate Waste J Decontaminate Work Area E->J G Label Waste Containers F->G H Store Waste Securely G->H I Arrange for Pickup H->I K Doff PPE J->K L Wash Hands K->L

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.